Methyl 4-aminocyclohexanecarboxylate
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl 4-aminocyclohexane-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO2/c1-11-8(10)6-2-4-7(9)5-3-6/h6-7H,2-5,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFKGMXGWLOPOAO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCC(CC1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00329662 | |
| Record name | Methyl 4-aminocyclohexanecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00329662 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
62456-15-9 | |
| Record name | Methyl 4-aminocyclohexanecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00329662 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Physicochemical Properties of Methyl 4-Aminocyclohexanecarboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 4-aminocyclohexanecarboxylate is a bifunctional organic molecule featuring a cyclohexane ring substituted with an amino group and a methyl ester. This compound, existing as cis and trans isomers, serves as a crucial building block in the synthesis of a variety of more complex molecules, particularly in the pharmaceutical industry. Its distinct stereoisomers and the reactivity of its functional groups make it a versatile intermediate in the development of novel therapeutic agents. This guide provides a comprehensive overview of its physicochemical properties, detailed experimental protocols for their determination, and insights into its role in drug development.
Physicochemical Properties
The physicochemical characteristics of this compound are fundamental to its application in chemical synthesis and drug design. These properties, which differ between the cis and trans isomers, influence reactivity, solubility, and bioavailability of the final active pharmaceutical ingredients (APIs). The compound is most commonly handled as its hydrochloride salt to improve stability and solubility in aqueous media.
General Properties
| Property | Value | Source |
| Appearance | White to almost white or yellow crystalline powder.[1][2][3] | |
| Storage | Store in a cool, dark, and dry place.[4] |
Stereoisomer-Specific Properties
A comparative summary of the key physicochemical data for the hydrochloride salts of both cis and trans-methyl 4-aminocyclohexanecarboxylate is presented below.
| Property | trans-Methyl 4-aminocyclohexanecarboxylate HCl | cis-Methyl 4-aminocyclohexanecarboxylate HCl |
| CAS Number | 61367-07-5[3][5][6] | 61367-16-6[7] |
| Molecular Formula | C₈H₁₆ClNO₂[5] | C₈H₁₆ClNO₂[7] |
| Molecular Weight | 193.67 g/mol [5] | 193.67 g/mol [7] |
| Melting Point | 140-142 °C[2] | Not explicitly found |
| Boiling Point | 255.4 °C at 760 mmHg (for free base)[8] | Not explicitly found |
| Flash Point | 108.3 °C (for free base)[8] | Not explicitly found |
| Solubility | Soluble in water.[3][4][8] Easily soluble in polar organic solvents like alcohols and ketones.[2] | Not explicitly found, but amine salts are generally water-soluble.[9][10] |
| LogP (calculated) | 2.18 (suggests moderate lipophilicity)[1] | Not explicitly found |
| Vapor Pressure | 0.0129 mmHg at 25 °C (for free base)[8] | Not explicitly found |
| pKa | Not experimentally determined. | Not experimentally determined. |
Experimental Protocols
Detailed methodologies for the determination of key physicochemical properties are provided below. These protocols are general and can be adapted for the specific analysis of this compound isomers.
Determination of Melting Point
The melting point of a crystalline solid is a critical indicator of its purity.
Methodology:
-
Sample Preparation: A small amount of the crystalline this compound hydrochloride is finely ground and packed into a capillary tube to a height of 2-3 mm.
-
Apparatus Setup: The capillary tube is placed in a melting point apparatus, adjacent to a calibrated thermometer.
-
Heating: The sample is heated at a slow, controlled rate (approximately 1-2 °C per minute) as it approaches the expected melting point.
-
Observation: The temperature at which the substance first begins to melt (the first appearance of liquid) and the temperature at which it becomes completely liquid are recorded. This range is the melting point. A sharp melting range (0.5-1 °C) is indicative of high purity.
Determination of Aqueous Solubility
The solubility of the hydrochloride salt in aqueous media is a crucial parameter for its use in biological systems and for reaction workups.
Methodology:
-
Preparation of a Saturated Solution: An excess amount of this compound hydrochloride is added to a known volume of deionized water in a sealed container.
-
Equilibration: The mixture is agitated at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24 hours) to ensure equilibrium is reached.
-
Separation of Undissolved Solid: The saturated solution is filtered to remove any undissolved solid.
-
Quantification: The concentration of the dissolved compound in the filtrate is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or by gravimetric analysis after solvent evaporation. The solubility is typically expressed in mg/mL or mol/L.
Determination of Partition Coefficient (LogP)
The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity and is a key predictor of its pharmacokinetic properties.
Methodology (Shake-Flask Method):
-
Phase Preparation: Equal volumes of n-octanol and water are pre-saturated with each other by vigorous mixing followed by separation.
-
Partitioning: A known amount of this compound is dissolved in one of the phases (typically the one in which it is more soluble). This solution is then mixed with an equal volume of the other pre-saturated phase in a separatory funnel.
-
Equilibration: The mixture is shaken gently for a set period to allow for the partitioning of the compound between the two phases to reach equilibrium.
-
Phase Separation: The two phases are allowed to separate completely.
-
Quantification: The concentration of the compound in each phase is determined using an appropriate analytical method (e.g., HPLC-UV).
-
Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of P.
Determination of pKa
Methodology (Potentiometric Titration):
-
Sample Preparation: A known concentration of this compound hydrochloride is dissolved in a known volume of water.
-
Titration: The solution is titrated with a standardized solution of a strong base (e.g., NaOH) while the pH is continuously monitored with a calibrated pH meter.
-
Data Analysis: A titration curve is generated by plotting the pH against the volume of titrant added. The pKa is the pH at the half-equivalence point, where half of the amine has been deprotonated.
Role in Drug Development and Experimental Workflows
This compound and its derivatives are valuable intermediates in the synthesis of various pharmacologically active compounds. The trans isomer, in particular, is utilized due to its rigid and well-defined stereochemistry, which can impart specific conformational constraints on the final drug molecule.
One notable application is in the synthesis of Janus Kinase (JAK) inhibitors. JAKs are a family of enzymes that play a critical role in cytokine signaling pathways, which are implicated in inflammatory and autoimmune diseases.
Below is a conceptual workflow for the synthesis of a JAK inhibitor utilizing a derivative of trans-4-aminocyclohexanecarboxylic acid.
Caption: Conceptual workflow for the synthesis of a JAK inhibitor.
The following diagram illustrates a general decision-making process for characterizing a new batch of this compound in a drug development setting.
Caption: Quality control workflow for this compound.
Conclusion
This compound is a foundational molecule in medicinal chemistry, offering a rigid scaffold for the synthesis of complex and stereochemically defined drug candidates. A thorough understanding of its physicochemical properties is paramount for its effective use in drug discovery and development. While much is known about the trans isomer, further characterization of the cis isomer would be beneficial for a more complete understanding of this important chemical entity. The experimental protocols and workflows provided in this guide offer a framework for the consistent and accurate characterization of this versatile pharmaceutical intermediate.
References
- 1. Methyl trans-4-Aminocyclohexanecarboxylate Hydrochloride | 100707-54-8 | Benchchem [benchchem.com]
- 2. chembk.com [chembk.com]
- 3. Methyl trans-4-AMinocyclohexanecarboxylate Hydrochloride | 61367-07-5 [chemicalbook.com]
- 4. Methyl trans-4-AMinocyclohexanecarboxylate Hydrochloride CAS#: 61367-07-5 [m.chemicalbook.com]
- 5. Methyl (1r,4r)-4-aminocyclohexane-1-carboxylate hydrochloride | C8H16ClNO2 | CID 18521575 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Methyl trans-4-aminocyclohexanecarboxylate hydrochloride, 97% | Fisher Scientific [fishersci.ca]
- 7. Methyl cis-4-Aminocyclohexanecarboxylate Hydrochloride | 61367-16-6 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 8. chembk.com [chembk.com]
- 9. objectstorage.ap-mumbai-1.oraclecloud.com [objectstorage.ap-mumbai-1.oraclecloud.com]
- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]
An In-depth Technical Guide to the Structure and Stereoisomerism of Methyl 4-aminocyclohexanecarboxylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl 4-aminocyclohexanecarboxylate is a pivotal building block in medicinal chemistry, serving as a key intermediate in the synthesis of various pharmacologically active compounds. Its rigid cyclohexyl scaffold allows for precise spatial orientation of the amino and ester functionalities, making it a valuable component in the design of targeted therapies. This technical guide provides a comprehensive overview of the structure, stereoisomerism, synthesis, and characterization of the cis and trans isomers of this compound. Detailed experimental protocols and spectroscopic data are presented to aid researchers in their synthetic and drug development endeavors. Furthermore, this guide explores the role of this scaffold in the development of Dipeptidyl Peptidase-IV (DPP-IV) inhibitors for type 2 diabetes and Janus Kinase (JAK) inhibitors for inflammatory diseases, complete with signaling pathway diagrams to illustrate their mechanisms of action.
Chemical Structure and Stereoisomerism
This compound (C₈H₁₅NO₂) is a disubstituted cyclohexane derivative featuring an amino group and a methyl ester group at positions 1 and 4. The cyclohexane ring can exist in a stable chair conformation, leading to two distinct stereoisomers: cis and trans.
-
Trans-isomer: In the more thermodynamically stable trans isomer, both the amino and the methyl carboxylate groups can occupy equatorial positions on the cyclohexane ring, minimizing steric hindrance.
-
Cis-isomer: In the cis isomer, one substituent is in an axial position while the other is equatorial.
The stereochemistry of these isomers is crucial as it dictates their three-dimensional shape and, consequently, their interaction with biological targets.
Table 1: Physicochemical Properties of this compound Isomers
| Property | cis-Methyl 4-aminocyclohexanecarboxylate | trans-Methyl 4-aminocyclohexanecarboxylate Hydrochloride |
| Molecular Formula | C₈H₁₅NO₂ | C₈H₁₆ClNO₂ |
| Molecular Weight | 157.21 g/mol [1] | 193.67 g/mol [2] |
| CAS Number | 62456-15-9[1] | 61367-07-5[3] |
| Appearance | - | White crystalline powder[4] |
| Purity | >98.0% (T) | 97% |
Synthesis and Separation of Stereoisomers
The synthesis of this compound isomers typically starts from p-aminobenzoic acid.
Synthesis of trans-Methyl 4-aminocyclohexanecarboxylate Hydrochloride[4]
A common and efficient method for the synthesis of the trans isomer involves the esterification of trans-4-aminocyclohexanecarboxylic acid.
Experimental Protocol:
-
Suspend (Trans)-4-aminocyclohexanecarboxylic acid (200 mg, 1.40 mmol) in methanol (5.5 mL) and cool the mixture to -10 °C.
-
Add thionyl chloride (204 μL, 2.79 mmol) dropwise to the suspension and stir for 15 minutes.
-
Allow the reaction mixture to warm to ambient temperature over 15 minutes.
-
Heat the mixture at reflux for 1 hour.
-
After cooling, concentrate the mixture to afford methyl trans-4-aminocyclohexanecarboxylate hydrochloride.
-
Yield: 260 mg (96.1%)[4]
-
Synthesis and Separation of the cis-Isomer
The catalytic hydrogenation of p-aminobenzoic acid derivatives often leads to a mixture of cis and trans isomers, with the cis isomer sometimes being the major product depending on the reaction conditions.
General Synthetic Approach:
-
Catalytic hydrogenation of p-aminobenzoic acid using a suitable catalyst (e.g., Ruthenium on Carbon) under basic conditions can produce a mixture of cis- and trans-4-aminocyclohexanecarboxylic acid.[5][6]
-
The resulting mixture of carboxylic acids can then be esterified to the corresponding methyl esters.
Separation of Isomers:
The separation of the cis and trans isomers can be challenging due to their similar physical properties. The following methods have been reported:
-
Fractional Crystallization: The hydrochloride salts of the amino esters or the N-protected amino acids can be separated by fractional crystallization, exploiting the differences in their crystal packing and solubility.
-
Selective Esterification: It is possible to selectively esterify the cis-acid in a mixture, allowing for the isolation of the unreacted trans-acid.[6]
-
Epimerization: The less stable cis isomer can be converted to the more stable trans isomer through base-mediated epimerization. A patented method involves heating a cis/trans mixture with potassium tert-butoxide in isopropyl alcohol.[7]
Spectroscopic Characterization
¹H NMR Spectroscopy: The chemical shifts and coupling constants of the protons on the cyclohexane ring are highly dependent on their axial or equatorial orientation, allowing for the differentiation of the cis and trans isomers. The proton attached to the carbon bearing the ester group (H1) and the proton on the carbon with the amino group (H4) are of particular diagnostic importance.
¹³C NMR Spectroscopy: The chemical shifts of the carbon atoms in the cyclohexane ring will also differ between the cis and trans isomers due to the different steric environments.
Infrared (IR) Spectroscopy: Both isomers will exhibit characteristic absorptions for the N-H stretching of the primary amine (around 3300-3500 cm⁻¹), the C=O stretching of the ester (around 1730 cm⁻¹), and C-N stretching.
Role in Drug Development
The this compound scaffold is a key component in the development of inhibitors for two important enzyme classes: Dipeptidyl Peptidase-IV (DPP-IV) and Janus Kinases (JAKs).
Dipeptidyl Peptidase-IV (DPP-IV) Inhibitors
DPP-IV is a serine protease that inactivates incretin hormones, such as glucagon-like peptide-1 (GLP-1), which are responsible for stimulating insulin secretion. Inhibition of DPP-IV prolongs the action of GLP-1, leading to improved glycemic control in patients with type 2 diabetes. The cyclohexylamine moiety can serve as a scaffold to position key pharmacophoric groups that interact with the active site of the DPP-IV enzyme.
Figure 1. Mechanism of DPP-IV Inhibition.
Janus Kinase (JAK) Inhibitors
Janus kinases are a family of intracellular tyrosine kinases that play a critical role in the signaling pathways of numerous cytokines involved in inflammation and immune responses. Dysregulation of the JAK-STAT (Signal Transducer and Activator of Transcription) pathway is implicated in various autoimmune and inflammatory diseases. The trans-isomer of 4-aminocyclohexanecarboxylic acid derivatives has been utilized in the synthesis of JAK inhibitors, such as Oclacitinib, where the cyclohexane ring acts as a rigid spacer to correctly orient the pharmacophores for binding to the kinase domain.[6][8]
Figure 2. The JAK-STAT Signaling Pathway and its Inhibition.
Conclusion
This compound, in its cis and trans isomeric forms, represents a fundamentally important scaffold in modern drug discovery. The distinct stereochemical arrangements of its functional groups provide a basis for the rational design of potent and selective enzyme inhibitors. This guide has provided a detailed overview of the structure, synthesis, and characterization of these isomers, alongside an exploration of their application in the development of DPP-IV and JAK inhibitors. The provided experimental insights and pathway diagrams are intended to serve as a valuable resource for researchers in the pharmaceutical and chemical sciences. Further research into stereoselective synthetic routes and a more comprehensive characterization of the individual isomers will undoubtedly accelerate the development of novel therapeutics based on this versatile chemical entity.
References
- 1. This compound | C8H15NO2 | CID 422580 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Methyl (1r,4r)-4-aminocyclohexane-1-carboxylate hydrochloride | C8H16ClNO2 | CID 18521575 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Methyl trans-4-aminocyclohexanecarboxylate hydrochloride, 97% | Fisher Scientific [fishersci.ca]
- 4. Methyl trans-4-AMinocyclohexanecarboxylate Hydrochloride | 61367-07-5 [chemicalbook.com]
- 5. WO2017134212A1 - Process for the preparation of trans-4-amino-1-cyclohexanecarboxilic acid and its derivatives - Google Patents [patents.google.com]
- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 7. Methyl trans-4-Aminocyclohexanecarboxylate Hydrochloride | 100707-54-8 | Benchchem [benchchem.com]
- 8. researchgate.net [researchgate.net]
The Rising Therapeutic Potential of Methyl 4-Aminocyclohexanecarboxylate Derivatives: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The methyl 4-aminocyclohexanecarboxylate scaffold has emerged as a promising framework in medicinal chemistry, offering a versatile platform for the development of novel therapeutic agents. Derivatives of this core structure have demonstrated a wide spectrum of biological activities, including anti-inflammatory, antimicrobial, and antidiabetic properties. This technical guide provides a comprehensive overview of the current state of research, detailing the synthesis, biological evaluation, and mechanisms of action of these promising compounds.
Anti-inflammatory Activity: Targeting Key Mediators of Inflammation
Derivatives of this compound have shown significant potential in modulating the inflammatory response. A notable example is the derivative methyl 2-(5-butyl-6-thioxo-1,3,5-thiadiazinan-3-yl)butanoate (MBTTB), which has been evaluated for its in-vivo anti-inflammatory effects. The anti-inflammatory activity of these derivatives is often attributed to their ability to modulate key inflammatory mediators such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1beta (IL-1β), Nuclear Factor-kappa B (NF-κB), and Cyclooxygenase-2 (COX-2).
Quantitative Data: Anti-inflammatory Activity
| Derivative | Dosage | Time Post-Carrageenan | Paw Edema Inhibition (%) | Reference |
| MBTTB | 100 mg/kg | 1 hour | 16.7 | [1] |
| MBTTB | 100 mg/kg | 3 hours | 23.2 | [1] |
| MBTTB | 100 mg/kg | 5 hours | 26.2 | [1] |
| Standard Drug | - | 1 hour | 12.8 | [1] |
| Standard Drug | - | 3 hours | 14.5 | [1] |
| Standard Drug | - | 5 hours | 15.4 | [1] |
Experimental Protocol: Carrageenan-Induced Paw Edema Assay
The carrageenan-induced paw edema assay is a standard in vivo model for evaluating acute inflammation.
Materials:
-
Male Wistar rats (180-200 g)
-
Carrageenan (1% w/v in sterile saline)
-
Test compounds (derivatives of this compound)
-
Reference drug (e.g., Indomethacin)
-
Plethysmometer
Procedure:
-
Animals are fasted for 12 hours prior to the experiment with free access to water.
-
The initial volume of the right hind paw of each rat is measured using a plethysmometer.
-
Animals are divided into groups: a control group, a reference drug group, and test groups for each derivative at various doses.
-
The test compounds and reference drug are administered orally or intraperitoneally. The control group receives the vehicle.
-
After 60 minutes, 0.1 mL of 1% carrageenan solution is injected into the sub-plantar region of the right hind paw of each rat.
-
The paw volume is measured at 1, 2, 3, 4, and 5 hours after the carrageenan injection.
-
The percentage inhibition of edema is calculated using the following formula: % Inhibition = [(Vc - Vt) / Vc] * 100 Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.
Signaling Pathway: NF-κB in Inflammation
The Nuclear Factor-kappa B (NF-κB) signaling pathway is a critical regulator of the inflammatory response. Its activation leads to the transcription of numerous pro-inflammatory genes.
Antimicrobial Activity: A New Frontier in Combating Drug Resistance
The emergence of multidrug-resistant pathogens necessitates the development of novel antimicrobial agents. This compound derivatives have shown promise in this area, exhibiting activity against a range of bacterial and fungal strains.
Quantitative Data: Antimicrobial Activity (MIC Values)
The following table presents the Minimum Inhibitory Concentration (MIC) values for a series of amidrazone derivatives of cyclohex-1-ene-1-carboxylic acid, which are structurally related to the core topic and indicate the potential of this chemical class.
| Compound | Staphylococcus aureus (MIC, µg/mL) | Mycobacterium smegmatis (MIC, µg/mL) | Yersinia enterocolitica (MIC, µg/mL) | Escherichia coli (MIC, µg/mL) | Klebsiella pneumoniae (MIC, µg/mL) | Candida albicans (MIC, µg/mL) | Reference |
| 2a | 256 | 64 | >512 | >512 | >512 | >512 | [2] |
| 2b | >512 | >512 | 64 | 256 | 256 | >512 | [2] |
| 2c | 64 | 64 | >512 | >512 | >512 | >512 | [2] |
| 2d | >512 | >512 | >512 | >512 | >512 | >512 | [2] |
| 2e | >512 | >512 | >512 | >512 | >512 | >512 | [2] |
| 2f | >512 | >512 | >512 | >512 | >512 | 256 | [2] |
Experimental Protocol: Broth Microdilution Method for MIC Determination
The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Materials:
-
96-well microtiter plates
-
Bacterial/fungal strains
-
Mueller-Hinton Broth (MHB) or appropriate growth medium
-
Test compounds
-
Standard antibiotic (e.g., Ciprofloxacin)
-
Spectrophotometer
Procedure:
-
A stock solution of each test compound is prepared in a suitable solvent (e.g., DMSO).
-
Serial two-fold dilutions of the test compounds and the standard antibiotic are prepared in the growth medium in the wells of a 96-well plate.
-
A standardized inoculum of the microorganism is prepared to a turbidity equivalent to a 0.5 McFarland standard. This is then diluted to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.
-
The plates are incubated at 37°C for 18-24 hours.
-
The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism. Growth can be assessed visually or by measuring the optical density at 600 nm.
-
A well containing only the medium serves as a sterility control, and a well with the medium and the inoculum serves as a growth control.
Antidiabetic Activity: Inhibition of Dipeptidyl Peptidase-4 (DPP-4)
Certain derivatives of this compound are being investigated as inhibitors of dipeptidyl peptidase-4 (DPP-4), a key enzyme in glucose metabolism. Inhibition of DPP-4 increases the levels of incretin hormones, which in turn stimulate insulin secretion and suppress glucagon release, thereby lowering blood glucose levels.
Quantitative Data: DPP-4 Inhibition
While extensive data on this compound derivatives as DPP-4 inhibitors is still emerging, the following table provides IC50 values for other heterocyclic compounds to illustrate the range of potencies being achieved in this area.
| Compound Class | Specific Derivative | DPP-4 IC50 (nM) | Reference |
| Pyrazole-based thiosemicarbazone | Compound 2f (4-bromo) | 1.266 ± 0.264 | [3] |
| Pyrazole-based thiosemicarbazone | Compound 2g (4-trifluoromethyl) | 4.775 ± 0.296 | [3] |
| Pyrazole-based thiosemicarbazone | Sitagliptin (Reference) | 4.380 ± 0.319 | [3] |
| Tetralin-sulfonamide | Compound 39 | 2.80 | [4] |
| Tetralin-sulfonamide | Compound 40 | 2.80 | [4] |
Experimental Protocol: DPP-4 Inhibition Assay (Fluorometric)
This assay measures the ability of a compound to inhibit the enzymatic activity of DPP-4 using a fluorogenic substrate.
Materials:
-
Human recombinant DPP-4 enzyme
-
DPP-4 substrate (e.g., Gly-Pro-AMC)
-
Assay buffer (e.g., Tris-HCl)
-
Test compounds
-
Reference inhibitor (e.g., Sitagliptin)
-
96-well black microtiter plates
-
Fluorometer
Procedure:
-
The assay is performed in a 96-well plate.
-
To each well, add the assay buffer, the test compound at various concentrations (or reference inhibitor/vehicle), and the DPP-4 enzyme.
-
The plate is incubated for a pre-determined time (e.g., 10 minutes) at 37°C to allow the inhibitor to bind to the enzyme.
-
The reaction is initiated by adding the fluorogenic substrate to each well.
-
The fluorescence is measured kinetically over a period of time (e.g., 30 minutes) at an excitation wavelength of 360 nm and an emission wavelength of 460 nm.
-
The rate of reaction is determined from the linear portion of the fluorescence versus time curve.
-
The percentage of inhibition is calculated for each concentration of the test compound relative to the uninhibited control.
-
The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Conclusion and Future Directions
The this compound scaffold represents a valuable starting point for the design and synthesis of new drug candidates with diverse biological activities. The derivatives discussed in this guide demonstrate significant potential in the fields of inflammation, infectious diseases, and metabolic disorders. Future research should focus on expanding the library of these derivatives and conducting comprehensive structure-activity relationship (SAR) studies to optimize their potency and selectivity. Further in-vivo studies and toxicological profiling will be crucial in advancing the most promising compounds towards clinical development. The versatility of this chemical framework suggests that many more therapeutic applications may yet be discovered.
References
- 1. Dipeptidyl Peptidase-4 Inhibitors: A Systematic Review of Structure-Activity Relationship Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. EMAN RESEARCH PUBLISHING |Full Text|A Review of Dipeptidyl Peptidase-4 (DPP-4) and its potential synthetic derivatives in the management of Diabetes Mellitus [publishing.emanresearch.org]
- 3. Design, Synthesis, and Biological Evaluation of Novel MAO-A Inhibitors Targeting Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
An In-depth Technical Guide on the Relative Stability and Conformation of Cis and Trans Methyl 4-aminocyclohexanecarboxylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the conformational isomerism and thermodynamic stability of cis- and trans-methyl 4-aminocyclohexanecarboxylate. A thorough understanding of the three-dimensional structure and relative energies of these isomers is paramount in drug design and development, where specific molecular conformations can dictate biological activity and efficacy.
Core Concepts: Conformational Analysis of 1,4-Disubstituted Cyclohexanes
The thermodynamic stability of substituted cyclohexanes is predominantly governed by the steric interactions of the substituents with the cyclohexane ring in its low-energy chair conformation. Substituents can adopt either an axial or an equatorial position. In general, equatorial orientations are energetically more favorable as they minimize steric hindrance, particularly the destabilizing 1,3-diaxial interactions between an axial substituent and the axial hydrogens on the same face of the ring.
For 1,4-disubstituted cyclohexanes like methyl 4-aminocyclohexanecarboxylate, the relative stability of the cis and trans isomers is determined by the chair conformation that minimizes the overall steric strain.
-
trans-Methyl 4-aminocyclohexanecarboxylate: In its most stable chair conformation, both the amino (-NH₂) and the methoxycarbonyl (-COOCH₃) groups can simultaneously occupy equatorial positions. This diequatorial arrangement minimizes steric interactions, resulting in a thermodynamically favored state.
-
cis-Methyl 4-aminocyclohexanecarboxylate: In any chair conformation of the cis isomer, one substituent must be in an axial position while the other is equatorial. This axial-equatorial arrangement inevitably introduces 1,3-diaxial interactions, leading to higher steric strain compared to the diequatorial trans isomer.
Quantitative Analysis of Thermodynamic Stability
The preference for a substituent to occupy the equatorial position is quantified by its "A-value," which represents the Gibbs free energy difference (ΔG°) between the axial and equatorial conformations of a monosubstituted cyclohexane. A larger A-value signifies a greater preference for the equatorial position due to increased steric bulk.
The overall Gibbs free energy difference between the most stable conformations of the cis and trans isomers of this compound can be estimated by considering the A-values of the axial substituents.
| Functional Group | A-value (kcal/mol) |
| Amino (-NH₂) | ~1.2[1] |
| Methoxycarbonyl (-COOMe) | ~1.1[1] |
Table 1: Conformational Free Energy (A-values) of Substituents
For the trans isomer, the most stable conformation is the diequatorial (e,e) form, which serves as the reference with a relative Gibbs free energy of 0 kcal/mol. The alternative diaxial (a,a) conformation would be highly disfavored, with a ΔG° of approximately 2.3 kcal/mol (the sum of the A-values for -NH₂ and -COOMe).
For the cis isomer, there are two possible chair conformations that are in equilibrium: one with an axial amino group and an equatorial methoxycarbonyl group (a,e), and the other with an equatorial amino group and an axial methoxycarbonyl group (e,a).
-
ΔG° (cis, axial -NH₂, equatorial -COOMe): This conformation is destabilized by the 1,3-diaxial interactions of the amino group, contributing approximately 1.2 kcal/mol to the energy.
-
ΔG° (cis, equatorial -NH₂, axial -COOMe): This conformation is destabilized by the 1,3-diaxial interactions of the methoxycarbonyl group, contributing approximately 1.1 kcal/mol to the energy.
The two conformers of the cis isomer will exist in an equilibrium, with the conformer having the bulkier group (in this case, the amino group) in the equatorial position being slightly more populated. However, both conformers are significantly less stable than the diequatorial trans isomer. The thermodynamically more stable isomer is unequivocally the trans isomer.
Experimental Determination of Isomer Stability
The relative thermodynamic stability of cis- and trans-methyl 4-aminocyclohexanecarboxylate can be determined experimentally by establishing an equilibrium between the two isomers and quantifying their relative concentrations.
Experimental Workflow
Experimental workflow for determining thermodynamic stability.
Key Experimental Protocols
1. Base-Mediated Epimerization:
-
Objective: To establish a thermodynamic equilibrium between the cis and trans isomers.
-
Procedure: A mixture of the cis and trans isomers is dissolved in a suitable solvent, such as isopropyl alcohol. A catalytic amount of a strong base, like potassium tert-butoxide, is added. The mixture is heated (e.g., to 60-65°C) for a sufficient period (e.g., 2-3 hours) to allow the equilibrium to be reached. Tertiary amines can also be used as bases to minimize ester hydrolysis.
2. Low-Temperature Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Objective: To "freeze out" the chair-flipping conformations and quantify the relative amounts of the cis and trans isomers at equilibrium.
-
Procedure:
-
The equilibrated mixture is cooled to a low temperature (e.g., -80°C or lower) within the NMR spectrometer.
-
¹H or ¹³C NMR spectra are acquired. At low temperatures, the rate of chair-flipping is slow on the NMR timescale, allowing for the observation of distinct signals for the axial and equatorial protons/carbons.
-
Identify distinct and well-resolved signals corresponding to the cis and trans isomers. Protons adjacent to the amino and methoxycarbonyl groups are often suitable for this purpose.
-
Integrate the signals corresponding to each isomer. The ratio of the integrals is proportional to the molar ratio of the isomers at equilibrium.
-
3. High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS):
-
Objective: To separate and quantify the cis and trans isomers.
-
Procedure:
-
An HPLC system equipped with a chiral column (e.g., Chiralpak IA) is used.
-
A suitable mobile phase is chosen to achieve baseline separation of the two isomers.
-
The equilibrated mixture is injected, and the chromatogram is recorded.
-
The separated isomers can be detected and identified using a mass spectrometer.
-
The relative amounts of the isomers are determined by integrating the areas of their respective peaks in the chromatogram.
-
4. Calculation of Gibbs Free Energy Difference (ΔG°):
Once the equilibrium constant (Keq = [trans]/[cis]) is determined from the NMR or HPLC data, the standard Gibbs free energy difference between the isomers can be calculated using the following equation:
ΔG° = -RT ln(Keq)
where R is the gas constant (1.987 cal/mol·K) and T is the absolute temperature in Kelvin at which the equilibrium was established.
Computational Chemistry Approach
In addition to experimental methods, computational chemistry provides a powerful tool for investigating the conformational landscape and relative stabilities of the cis and trans isomers.
Computational workflow for stability analysis.
Conclusion
The thermodynamic stability of this compound isomers is decisively in favor of the trans isomer. This preference is rooted in the fundamental principles of cyclohexane conformational analysis, where the diequatorial arrangement of substituents in the trans isomer minimizes steric strain. In contrast, the cis isomer is forced to adopt an axial-equatorial conformation, which is energetically less favorable due to 1,3-diaxial interactions. This substantial stability difference is a critical consideration for synthetic strategies and for understanding the molecule's behavior in biological systems, where the trans isomer is expected to be the overwhelmingly predominant species at equilibrium.
References
A Technical Guide to the Solubility of Methyl 4-Aminocyclohexanecarboxylate Hydrochloride in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 4-aminocyclohexanecarboxylate hydrochloride is a key bifunctional building block in pharmaceutical synthesis, frequently utilized in the development of novel therapeutic agents. Its utility as a synthetic intermediate is significantly influenced by its physicochemical properties, particularly its solubility in various organic solvents. A thorough understanding of its solubility profile is critical for reaction optimization, purification, formulation, and the overall efficiency of drug development workflows.
This technical guide provides a summary of the known qualitative solubility of this compound hydrochloride and presents a detailed experimental protocol for its quantitative determination.
Core Physicochemical Properties
| Property | Value |
| Molecular Formula | C₈H₁₆ClNO₂ |
| Molecular Weight | 193.67 g/mol [1][2] |
| Appearance | White to almost white crystalline powder[3][4] |
| Melting Point | 140-142 °C[3] |
| IUPAC Name | methyl 4-aminocyclohexane-1-carboxylate;hydrochloride[2] |
| CAS Number | 61367-07-5[4] |
Solubility Profile
Currently, there is a lack of comprehensive quantitative solubility data for this compound hydrochloride in a wide range of organic solvents in publicly available literature. However, qualitative descriptions and information derived from purification methods provide valuable insights.
Qualitative Solubility Data
The following table summarizes the available qualitative solubility information. It is important to note that some sources provide conflicting information regarding its aqueous solubility, which is a common characteristic of amine hydrochlorides that can exhibit amphiphilic behavior.
| Solvent | Solubility | Source / Implication |
| Water | Soluble[3][5] | Stated in multiple chemical supplier datasheets. |
| Alcohols (general) | Easily Soluble[3] | Indicated as a class of suitable polar organic solvents. |
| Ketones (general) | Easily Soluble[3] | Indicated as a class of suitable polar organic solvents. |
| Ethanol | Soluble | Implied by its use as a recrystallization solvent, often in a mixture with water.[1] |
| Toluene | Limited Solubility | Implied by its use as an anti-solvent for recrystallization.[1] |
Experimental Protocol for Quantitative Solubility Determination
To address the gap in quantitative data, the following section outlines a detailed experimental protocol based on the widely accepted isothermal shake-flask method. This method is considered the gold standard for determining thermodynamic equilibrium solubility.
Materials and Equipment
-
This compound hydrochloride (analytical grade)
-
Selected organic solvents (HPLC grade): Methanol, Ethanol, Isopropanol, Acetone, Tetrahydrofuran (THF), Acetonitrile, Toluene, Dichloromethane
-
Analytical balance (± 0.1 mg)
-
Thermostatic orbital shaker or water bath
-
Calibrated centrifuge
-
Syringe filters (0.22 µm, solvent-compatible)
-
Volumetric flasks and pipettes
-
HPLC system with a suitable detector (e.g., UV or ELSD) or a validated titration method
-
Scintillation vials or other suitable sealed containers
Experimental Workflow
The logical workflow for determining the solubility of this compound hydrochloride is depicted in the diagram below.
Caption: Workflow for Quantitative Solubility Determination.
Step-by-Step Procedure
-
Preparation of Saturated Solutions:
-
Accurately weigh an excess amount of this compound hydrochloride into a series of vials. An amount that is visibly in excess of what is expected to dissolve should be used to ensure a solid phase remains at equilibrium.
-
Pipette a precise volume (e.g., 2.0 mL) of the selected organic solvent into each vial.
-
Securely cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a thermostatic orbital shaker set to a constant temperature (e.g., 25 °C).
-
Agitate the samples for a sufficient duration to reach equilibrium. A period of 24 to 48 hours is typically recommended. Preliminary experiments can be conducted to determine the time required to reach a plateau in concentration.
-
-
Phase Separation and Sampling:
-
After equilibration, allow the vials to stand undisturbed at the experimental temperature for at least 2 hours to allow the excess solid to settle.
-
Centrifuge the vials to further ensure the separation of the solid and liquid phases.
-
Carefully withdraw an aliquot of the clear supernatant using a syringe and immediately pass it through a solvent-compatible 0.22 µm syringe filter to remove any remaining solid particles.
-
-
Quantification:
-
Accurately dilute the filtered saturated solution with the appropriate solvent to a concentration that falls within the linear range of the analytical method.
-
Quantify the concentration of the dissolved compound using a pre-validated analytical method, such as HPLC or a suitable titration method. A calibration curve should be prepared using standards of known concentration.
-
-
Calculation:
-
Calculate the solubility of the compound in the specific solvent using the following formula, accounting for any dilution factors:
Solubility (mg/mL) = (Concentration from analysis in mg/mL) x (Dilution Factor)
-
Conclusion
While qualitative data suggests that this compound hydrochloride is soluble in polar organic solvents, particularly alcohols and ketones, precise quantitative data is essential for process development and optimization in a research and pharmaceutical setting. The experimental protocol detailed in this guide provides a robust framework for obtaining reliable and reproducible solubility data. The systematic determination of this key parameter will facilitate more efficient and predictable synthetic and formulation processes involving this versatile intermediate.
References
- 1. Methyl trans-4-Aminocyclohexanecarboxylate Hydrochloride | 100707-54-8 | Benchchem [benchchem.com]
- 2. Methyl (1r,4r)-4-aminocyclohexane-1-carboxylate hydrochloride | C8H16ClNO2 | CID 18521575 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chembk.com [chembk.com]
- 4. Methyl trans-4-AMinocyclohexanecarboxylate Hydrochloride | 61367-07-5 [chemicalbook.com]
- 5. Methyl trans-4-aminocyclohexanecarboxylate hydrochloride, 97% | Fisher Scientific [fishersci.ca]
The Versatile Scaffold: Unlocking the Potential of Methyl 4-Aminocyclohexanecarboxylate in Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: Methyl 4-aminocyclohexanecarboxylate, a bifunctional alicyclic scaffold, is emerging as a valuable building block in medicinal chemistry. Its unique stereochemical properties and synthetic tractability offer a versatile platform for the design and development of novel therapeutic agents across a spectrum of disease areas. This technical guide provides a comprehensive overview of the potential applications of this scaffold, focusing on its role in the generation of bioactive molecules targeting key physiological pathways. We will delve into its synthesis, derivatization, and exploration in the context of Dipeptidyl Peptidase-IV (DPP-IV) inhibition, serotonin reuptake inhibition, adenosine receptor antagonism, and urokinase inhibition.
Physicochemical Properties and Synthesis
This compound exists as cis and trans isomers, with the trans isomer being more commonly utilized in drug design due to its thermodynamic stability. The hydrochloride salt is a white to yellow crystalline solid soluble in water.[1][2]
Table 1: Physicochemical Properties of this compound Hydrochloride
| Property | Value | Reference(s) |
| Molecular Formula | C₈H₁₆ClNO₂ | [3] |
| Molecular Weight | 193.67 g/mol | [3] |
| Appearance | White to yellow crystalline solid | [1] |
| Water Solubility | Soluble | [1] |
| Stereochemistry | Exists as cis and trans isomers | [4] |
Synthesis of this compound
A common and efficient method for the synthesis of this compound is through the esterification of 4-aminocyclohexanecarboxylic acid.[4]
Experimental Protocol: Esterification of 4-Aminocyclohexanecarboxylic Acid
Materials:
-
4-aminocyclohexanecarboxylic acid
-
Methanol (MeOH)
-
Thionyl chloride (SOCl₂) or concentrated Hydrochloric acid (HCl)[4]
-
Anhydrous solvent (e.g., Methanol)
Procedure (using SOCl₂):
-
Suspend 4-aminocyclohexanecarboxylic acid in anhydrous methanol and cool the mixture to 0°C.
-
Slowly add thionyl chloride dropwise to the suspension while maintaining the temperature at 0°C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for 1-2 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, remove the solvent under reduced pressure to obtain the crude this compound hydrochloride.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., methanol/ether).
Workflow for the Synthesis of this compound
Caption: General workflow for the synthesis of this compound hydrochloride.
Potential Therapeutic Applications
The presence of both an amine and a methyl ester group on a conformationally restricted cyclohexane ring makes this compound an attractive starting point for creating diverse chemical libraries for drug discovery.
Dipeptidyl Peptidase-IV (DPP-IV) Inhibitors for Type 2 Diabetes
Mechanism of Action: DPP-IV is a serine protease that inactivates incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). By inhibiting DPP-IV, the levels of active incretins are increased, leading to enhanced glucose-dependent insulin secretion and suppressed glucagon release. This mechanism helps to control blood glucose levels in patients with type 2 diabetes.
Signaling Pathway of DPP-IV Inhibition
Caption: DPP-IV inhibition prolongs the action of incretin hormones.
Application of the Scaffold: The 4-aminocyclohexanecarboxylate scaffold can be utilized to design DPP-IV inhibitors where the amino group can interact with the S2 subsite of the enzyme, and the ester can be modified to explore interactions with other pockets or to modulate pharmacokinetic properties. While specific derivatives of this compound as DPP-IV inhibitors with reported IC50 values are not prevalent in publicly available literature, the closely related tranexamic acid derivatives have been explored for various therapeutic applications.[1][2][5][6][7] The synthesis of amide derivatives from the core scaffold is a common strategy to introduce diversity and target specific enzyme pockets.
Experimental Protocol: In Vitro DPP-IV Inhibition Assay (Fluorometric)
This protocol outlines a general method for screening compounds for DPP-IV inhibitory activity.
Materials:
-
Human recombinant DPP-IV enzyme
-
DPP-IV substrate (e.g., Gly-Pro-AMC)
-
Assay buffer (e.g., Tris-HCl, pH 7.5)
-
Test compounds (dissolved in DMSO)
-
Reference inhibitor (e.g., Sitagliptin)
-
96-well black microplate
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of the test compounds and the reference inhibitor in assay buffer.
-
In the microplate, add the test compound or reference inhibitor solution.
-
Add the DPP-IV enzyme solution to each well (except for the blank).
-
Incubate the plate at 37°C for 10 minutes.
-
Initiate the reaction by adding the DPP-IV substrate solution to all wells.
-
Immediately measure the fluorescence intensity (Excitation: ~360 nm, Emission: ~460 nm) in a kinetic mode for 30-60 minutes at 37°C.
-
The rate of increase in fluorescence is proportional to the DPP-IV activity.
-
Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration.
Serotonin Reuptake Inhibitors (SSRIs) for Depression and Anxiety
Mechanism of Action: SSRIs block the reuptake of serotonin (5-hydroxytryptamine, 5-HT) into the presynaptic neuron by inhibiting the serotonin transporter (SERT). This leads to an increased concentration of serotonin in the synaptic cleft, enhancing serotonergic neurotransmission.
Signaling Pathway of Serotonin Reuptake Inhibition
Caption: SSRIs block the serotonin transporter (SERT), increasing serotonin levels.
Application of the Scaffold: The cyclohexylamine moiety is a common feature in some classes of CNS-active compounds. The 4-aminocyclohexanecarboxylate scaffold can be derivatized, for instance, by N-alkylation or acylation of the amino group and modification of the ester, to generate molecules with the potential to interact with the serotonin transporter. The rigid cyclohexane ring can help in positioning the key pharmacophoric elements in the correct orientation for binding to the transporter.
Experimental Protocol: Serotonin Transporter (SERT) Binding Assay
This protocol describes a radioligand binding assay to determine the affinity of test compounds for the serotonin transporter.
Materials:
-
Cell membranes expressing human SERT
-
Radioligand (e.g., [³H]Citalopram or [¹²⁵I]RTI-55)
-
Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4)
-
Test compounds (dissolved in DMSO)
-
Reference inhibitor (e.g., Paroxetine)
-
Glass fiber filters
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of the test compounds and the reference inhibitor.
-
In a reaction tube, add the assay buffer, radioligand, and the test compound or reference inhibitor.
-
Add the cell membrane preparation to initiate the binding reaction.
-
Incubate the mixture at room temperature for a specified time (e.g., 60 minutes).
-
Terminate the binding by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Non-specific binding is determined in the presence of a high concentration of a known SERT ligand (e.g., 10 µM Paroxetine).
-
Calculate the specific binding and determine the Ki or IC50 value for each test compound.
Adenosine Receptor Antagonists
Mechanism of Action: Adenosine receptors (A₁, A₂ₐ, A₂ₑ, and A₃) are G-protein coupled receptors involved in various physiological processes. Adenosine A₂ₐ receptor antagonists, for example, are being investigated for the treatment of Parkinson's disease as they can modulate dopaminergic neurotransmission.
Signaling Pathway of Adenosine A₂ₐ Receptor Antagonism
Caption: Adenosine receptor antagonists block the receptor, preventing downstream signaling.
Application of the Scaffold: The ethyl ester of 4-aminocyclohexanecarboxylic acid has been used in studies related to adenosine receptors for neurological disorders.[4] The core structure can be elaborated to mimic the structural features of known adenosine receptor antagonists. The amino and ester functionalities provide convenient handles for synthetic modifications to explore the structure-activity relationships.
Experimental Protocol: cAMP Assay for Adenosine A₂ₐ Receptor Antagonism
This assay measures the ability of a compound to inhibit agonist-induced cAMP production in cells expressing the A₂ₐ receptor.
Materials:
-
CHO or HEK293 cells stably expressing the human adenosine A₂ₐ receptor
-
Adenosine A₂ₐ receptor agonist (e.g., NECA)
-
Test compounds (dissolved in DMSO)
-
Reference antagonist (e.g., Istradefylline)
-
cAMP assay kit (e.g., HTRF, LANCE, or ELISA-based)
-
Cell culture medium and reagents
Procedure:
-
Seed the A₂ₐ receptor-expressing cells in a 96-well plate and incubate overnight.
-
Pre-treat the cells with various concentrations of the test compounds or the reference antagonist for a specified time (e.g., 15-30 minutes).
-
Stimulate the cells with the A₂ₐ receptor agonist at a concentration that elicits a submaximal response (e.g., EC₈₀).
-
Incubate for a defined period to allow for cAMP accumulation.
-
Lyse the cells and measure the intracellular cAMP levels using a commercial cAMP assay kit according to the manufacturer's instructions.
-
Generate dose-response curves for the antagonists and calculate their IC50 values.
Urokinase Inhibitors for Cancer Therapy
Mechanism of Action: Urokinase-type plasminogen activator (uPA) is a serine protease that plays a crucial role in cancer invasion and metastasis by converting plasminogen to plasmin, which in turn degrades the extracellular matrix. Inhibitors of uPA can therefore prevent tumor cell invasion and metastasis.
Application of the Scaffold: The 4-aminocyclohexanecarboxylate scaffold can serve as a rigid core to present functional groups that interact with the active site of urokinase. The amino group can be derivatized to mimic the basic side chain of arginine, which is a natural substrate for urokinase, while the ester group can be modified to enhance binding affinity and selectivity.
Experimental Protocol: In Vitro Urokinase Inhibition Assay (Chromogenic)
This assay measures the inhibition of urokinase activity using a chromogenic substrate.
Materials:
-
Human urokinase enzyme
-
Chromogenic urokinase substrate (e.g., S-2444)
-
Assay buffer (e.g., Tris-HCl, pH 8.8)
-
Test compounds (dissolved in DMSO)
-
Reference inhibitor (e.g., Amiloride)
-
96-well microplate
-
Absorbance plate reader
Procedure:
-
In a 96-well plate, add the assay buffer and the test compound or reference inhibitor at various concentrations.
-
Add the urokinase enzyme solution to each well and incubate for 10-15 minutes at 37°C.
-
Initiate the reaction by adding the chromogenic substrate.
-
Measure the absorbance at 405 nm in a kinetic mode for 15-30 minutes at 37°C.
-
The rate of change in absorbance is proportional to the urokinase activity.
-
Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.
Conclusion
This compound represents a promising and synthetically accessible scaffold for the development of novel therapeutic agents. Its inherent structural features and the ease of derivatization at both the amino and ester functionalities provide a rich chemical space for exploration in medicinal chemistry. While the direct application of its derivatives as potent, clinically evaluated drug candidates is still an emerging area, the foundational principles and the potential for targeting a diverse range of enzymes and receptors are clear. The experimental protocols provided in this guide offer a starting point for researchers to synthesize and evaluate novel compounds based on this versatile core, paving the way for future discoveries in drug development. Further exploration of structure-activity relationships of derivatives of this compound is warranted to fully unlock its therapeutic potential.
References
- 1. Biodegradable derivatives of tranexamic acid as transdermal permeation enhancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scialert.net [scialert.net]
- 3. Methyl (1r,4r)-4-aminocyclohexane-1-carboxylate hydrochloride | C8H16ClNO2 | CID 18521575 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Methyl trans-4-Aminocyclohexanecarboxylate Hydrochloride | 100707-54-8 | Benchchem [benchchem.com]
- 5. Enhancing skin delivery of tranexamic acid via esterification: synthesis and evaluation of alkyl ester derivatives - RSC Advances (RSC Publishing) DOI:10.1039/D4RA06266C [pubs.rsc.org]
- 6. Enhancing skin delivery of tranexamic acid via esterification: synthesis and evaluation of alkyl ester derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Tranexamic acid derivatives with enhanced absorption - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to Methyl trans-4-aminocyclohexanecarboxylate Hydrochloride: Synthesis, Properties, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl trans-4-aminocyclohexanecarboxylate hydrochloride is a pivotal chemical intermediate, widely utilized as a foundational scaffold in the synthesis of complex pharmaceutical agents. Its rigid cyclohexane core provides a valuable structural motif for introducing specific stereochemistry into drug candidates, influencing their binding affinity and pharmacological profile. This technical guide provides an in-depth overview of its chemical properties, detailed experimental protocols for its synthesis and purification, and explores its application in the development of targeted therapeutics, including Janus Kinase (JAK) inhibitors and kappa opioid receptor modulators.
Chemical Identification and Properties
Methyl trans-4-aminocyclohexanecarboxylate hydrochloride is a white to off-white crystalline powder. The primary Chemical Abstracts Service (CAS) number for this compound is 61367-07-5 .[1][2] Another identifier, 100707-54-8, is also associated with this molecule in some databases.[3]
The table below summarizes its key physicochemical properties.
| Property | Value | Reference |
| CAS Number | 61367-07-5 | [1][2] |
| Molecular Formula | C₈H₁₆ClNO₂ | [4] |
| Molecular Weight | 193.67 g/mol | [4] |
| Appearance | White to almost white crystalline powder | [5] |
| Melting Point | 140-142°C | [6] |
| Boiling Point | 255.4°C at 760 mmHg | [6] |
| Flash Point | 108.3°C | [6] |
| Solubility | Soluble in water | [5][6] |
| Storage Conditions | Room Temperature, Sealed in Dry, Keep in Dark Place | [5] |
Synthesis and Experimental Protocols
The synthesis of methyl trans-4-aminocyclohexanecarboxylate hydrochloride is most commonly achieved through the esterification of trans-4-aminocyclohexanecarboxylic acid. The stereochemistry of the final product is critical for its subsequent use in pharmaceutical synthesis.[4]
Protocol 1: Fischer Esterification using Thionyl Chloride
This protocol details a common laboratory-scale synthesis via the in-situ generation of an acid chloride followed by esterification.
Materials:
-
trans-4-aminocyclohexanecarboxylic acid
-
Methanol (MeOH), anhydrous
-
Thionyl chloride (SOCl₂)
-
Diethyl ether or other suitable solvent for precipitation/washing
Procedure: [5]
-
Suspend trans-4-aminocyclohexanecarboxylic acid (e.g., 1.40 mmol, 200 mg) in anhydrous methanol (5.5 mL) in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
-
Cool the suspension to -10°C using an ice-salt bath.
-
Slowly add thionyl chloride (e.g., 2.0 equivalents, 2.79 mmol, 204 μL) dropwise to the stirred suspension. Maintain the temperature below 0°C during the addition.
-
After the addition is complete, stir the mixture at -10°C for an additional 15 minutes.
-
Remove the cooling bath and allow the reaction mixture to warm to ambient temperature, stirring for 15 minutes.
-
Heat the reaction mixture to reflux and maintain for 1 hour.
-
After reflux, cool the mixture to room temperature.
-
Concentrate the solution under reduced pressure using a rotary evaporator to remove excess methanol and HCl.
-
The resulting crude solid can be triturated with diethyl ether, filtered, and washed with additional ether to yield the final product, methyl trans-4-aminocyclohexanecarboxylate hydrochloride. A yield of approximately 96% has been reported for this method.[5]
Isomer Control: Base-Mediated Epimerization
The presence of the cis-isomer is a common impurity. Achieving a high percentage of the trans-isomer is crucial. If the starting material is a cis/trans mixture, a base-mediated epimerization can be performed to enrich the thermodynamically more stable trans configuration.[4]
Procedure Outline: [4]
-
A cis/trans mixture of the parent acid is dissolved in a suitable alcohol solvent (e.g., isopropyl alcohol).
-
A strong base, such as potassium tert-butoxide, is added.
-
The mixture is heated (e.g., 60-65°C) for several hours to allow equilibrium to favor the trans isomer.
-
The reaction is quenched by acidification to precipitate the trans-acid, which can then be esterified as described above.
The table below outlines optimized parameters for related hydrogenation and epimerization processes aimed at maximizing the trans-isomer yield.
| Parameter | Optimal Range | Impact on Yield/Purity |
| Temperature (Epimerization) | 60–65°C | Prevents retro-epimerization while avoiding thermal decomposition.[4] |
| Base Selection (Epimerization) | Tertiary Amines | Outperform inorganic bases in minimizing ester hydrolysis.[4] |
| Solvent (Epimerization) | Branched Alcohols | Enhance trans selectivity compared to linear alcohols.[4] |
| H₂ Pressure (Hydrogenation) | 6–9 kg/cm ² | Lower pressures require longer reaction times for the parent acid synthesis.[4] |
| Catalyst Loading (Hydrogenation) | 8–12% w/w | <8% extends duration; >12% increases cost without benefit.[4] |
Role in Drug Discovery and Development
This compound is not typically an active pharmaceutical ingredient (API) itself but serves as a critical building block. Its rigid, non-planar structure is used to position functional groups in a precise three-dimensional orientation, which is essential for specific interactions with biological targets like enzyme active sites or receptors.
Application in Janus Kinase (JAK) Inhibitors
Derivatives of trans-4-aminocyclohexanecarboxylic acid are key intermediates in the synthesis of Janus Kinase (JAK) inhibitors.[7] JAKs are intracellular, non-receptor tyrosine kinases that are critical for signaling from cytokine receptors. The JAK-STAT signaling pathway is implicated in numerous inflammatory and autoimmune diseases. By incorporating the cyclohexane scaffold, medicinal chemists can develop potent and selective inhibitors that block the ATP-binding site of JAKs, thereby disrupting the inflammatory signaling cascade. The drug Oclacitinib is one such example where this structural motif is utilized.[8]
References
- 1. Methyl trans-4-aminocyclohexanecarboxylate hydrochloride, 97% | Fisher Scientific [fishersci.ca]
- 2. Methyl trans-4-aminocyclohexanecarboxylate hydrochloride - [sigmaaldrich.com]
- 3. Methyl (1r,4r)-4-aminocyclohexane-1-carboxylate hydrochloride | C8H16ClNO2 | CID 18521575 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Methyl trans-4-Aminocyclohexanecarboxylate Hydrochloride | 100707-54-8 | Benchchem [benchchem.com]
- 5. Methyl trans-4-AMinocyclohexanecarboxylate Hydrochloride | 61367-07-5 [chemicalbook.com]
- 6. chembk.com [chembk.com]
- 7. WO2017134212A1 - Process for the preparation of trans-4-amino-1-cyclohexanecarboxilic acid and its derivatives - Google Patents [patents.google.com]
- 8. CN108602758B - Process for preparing trans-4-amino-1-cyclohexanecarboxylic acids and derivatives thereof - Google Patents [patents.google.com]
Methyl 4-aminocyclohexanecarboxylate: A Technical Guide to Safety and Handling
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the safety, handling, and toxicological information for methyl 4-aminocyclohexanecarboxylate, with a primary focus on its hydrochloride salt (CAS No. 61367-07-5 for the trans-isomer), which is the common form in laboratory use. This guide is intended to equip researchers and professionals with the necessary information to handle this chemical intermediate safely.
Chemical Identification and Properties
This compound is a cycloaliphatic amine ester used as an intermediate in pharmaceutical and chemical research.[1][2] It is typically supplied as a white to off-white crystalline powder.[1][2]
Table 1: Physical and Chemical Properties of this compound Hydrochloride
| Property | Value | Source(s) |
| CAS Number | 61367-07-5 (trans-isomer) | [3][4] |
| Molecular Formula | C₈H₁₆ClNO₂ | [5][6] |
| Molecular Weight | 193.67 g/mol | [5][7] |
| Appearance | White to almost white crystal or powder | [1][2] |
| Melting Point | 140-142 °C | [2] |
| Boiling Point | 255.4 °C at 760 mmHg | [7] |
| Flash Point | 108.3 °C | [7] |
| Solubility | Soluble in water | [7] |
| Storage Temperature | Room temperature; keep in a dark, dry, and sealed container | [8] |
Hazard Identification and Classification
This chemical is classified as hazardous under the Globally Harmonized System (GHS). The primary hazards are related to acute oral toxicity, skin irritation, serious eye damage, and respiratory irritation.[3]
Table 2: GHS Hazard Classification for this compound Hydrochloride
| Hazard Class | Category | Hazard Statement | Source(s) |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed | [3] |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation | [3] |
| Serious Eye Damage/Irritation | Category 1 / 2A | H318 / H319: Causes serious eye damage / irritation | [1][3][5] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation | [3] |
Toxicological Summary
-
Acute Oral Toxicity (Category 4): This classification indicates that the substance is harmful if swallowed. The LD50 value for this category typically falls in the range of 300 to 2000 mg/kg for rats.
-
Skin Irritation (Category 2): Causes skin irritation upon direct contact.[3]
-
Serious Eye Damage (Category 1 / 2A): The chemical is capable of causing serious, and potentially irreversible, eye damage upon contact.[1][3][5]
-
Respiratory Irritation (Category 3): Inhalation of dust or fumes may cause irritation to the respiratory tract.[3]
-
Carcinogenicity and Mutagenicity: No components of this product at levels greater than or equal to 0.1% are identified as probable, possible, or confirmed human carcinogens by IARC, ACGIH, or NTP.[3]
Safe Handling and Storage
Adherence to proper laboratory procedures is critical to minimize risk.
-
Handling: Avoid all contact with skin and eyes, and prevent inhalation of dust.[3] Use only in a well-ventilated area, preferably within a chemical fume hood.[3] Wear appropriate personal protective equipment (see Section 5).[3] Do not eat, drink, or smoke in handling areas.[3] Wash hands thoroughly after handling.[3]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.[3] Keep away from incompatible materials such as strong acids, strong alkalis, and strong oxidizing or reducing agents.[3]
Personal Protective Equipment (PPE)
Comprehensive PPE is mandatory when handling this substance.
-
Eye/Face Protection: Wear chemical safety goggles with side-shields or a face shield.[3] An eyewash station should be readily accessible.[3]
-
Skin Protection: Wear impervious protective gloves (e.g., nitrile) and a lab coat or other protective clothing to prevent skin contact.[3]
-
Respiratory Protection: If engineering controls are insufficient to maintain airborne concentrations below exposure limits, or if dust formation is likely, a suitable particulate respirator should be used.[3]
First-Aid Measures
Immediate action is required in case of exposure.
-
If Inhaled: Remove the victim to fresh air and keep them at rest in a position comfortable for breathing.[3] If breathing is difficult, administer oxygen. Seek medical attention.[3]
-
If on Skin: Immediately wash with plenty of soap and water.[3] Remove contaminated clothing and wash it before reuse.[3] Seek medical attention if irritation persists.[3]
-
If in Eyes: Rinse cautiously with water for several minutes.[3] Remove contact lenses, if present and easy to do. Continue rinsing.[3] Immediately call a physician, as the substance can cause serious eye damage.[5]
-
If Swallowed: Rinse mouth with water.[3] Do NOT induce vomiting. Call a physician or poison control center immediately.[3]
References
- 1. Methyl trans-4-AMinocyclohexanecarboxylate Hydrochloride | 61367-07-5 [chemicalbook.com]
- 2. chembk.com [chembk.com]
- 3. file.leyan.com [file.leyan.com]
- 4. calpaclab.com [calpaclab.com]
- 5. Methyl (1r,4r)-4-aminocyclohexane-1-carboxylate hydrochloride | C8H16ClNO2 | CID 18521575 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. fishersci.es [fishersci.es]
- 7. chembk.com [chembk.com]
- 8. 61367-07-5|Methyl trans-4-aminocyclohexanecarboxylate hydrochloride|BLD Pharm [bldpharm.com]
- 9. fishersci.com [fishersci.com]
An In-depth Technical Guide to the Key Spectral Characteristics of Methyl 4-aminocyclohexanecarboxylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the core spectral characteristics of methyl 4-aminocyclohexanecarboxylate, a key intermediate in pharmaceutical synthesis. The information presented herein is intended to support research, development, and quality control activities by providing a baseline understanding of the spectroscopic properties of this compound. This document outlines the expected spectral data from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analyses, details the experimental protocols for these techniques, and includes visualizations of the molecular structure and analytical workflow.
Chemical Structure and Properties
This compound is a bifunctional molecule containing a cyclohexane ring substituted with an amino group and a methyl ester group. It can exist as two geometric isomers: cis and trans. The orientation of these functional groups significantly influences the molecule's physical, chemical, and spectral properties. The hydrochloride salt of the trans-isomer is a common commercially available form.[1][2][3][4][5][6][7][8]
Spectroscopic Data Summary
While a comprehensive, publicly available dataset of the measured spectral data for this compound is limited, the following tables summarize the expected key spectral characteristics based on the known properties of its functional groups and data from structurally related compounds. A certificate of analysis for the trans-hydrochloride salt confirms that its ¹H NMR spectrum is consistent with the expected structure.[9]
¹H NMR Spectroscopy Data (Predicted)
Solvent: CDCl₃ (unless otherwise specified) Frequency: 400 MHz (typical)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Notes |
| ~3.67 | s | 3H | -COOCH₃ | Sharp singlet characteristic of a methyl ester. |
| ~3.0 - 3.2 | m | 1H | H-4 (CH-NH₂) | The chemical shift is sensitive to solvent and concentration. In the hydrochloride salt, this proton is expected to shift further downfield. |
| ~2.2 - 2.4 | m | 1H | H-1 (CH-COOCH₃) | |
| ~1.8 - 2.1 | m | 4H | Cyclohexane CH₂ (axial) | |
| ~1.2 - 1.6 | m | 4H | Cyclohexane CH₂ (equatorial) | |
| Variable | br s | 2H | -NH₂ | Broad singlet, chemical shift is highly variable and depends on solvent, concentration, and temperature. May exchange with D₂O. |
Note: The exact chemical shifts and multiplicities will differ between the cis and trans isomers due to different magnetic environments for the axial and equatorial protons.
¹³C NMR Spectroscopy Data (Predicted)
Solvent: CDCl₃ (unless otherwise specified) Frequency: 100 MHz (typical)
| Chemical Shift (δ) ppm | Assignment | Notes |
| ~176 | -C=O | Carbonyl carbon of the ester. |
| ~51.5 | -OCH₃ | Methyl carbon of the ester. |
| ~48 - 50 | C-4 (CH-NH₂) | |
| ~40 - 43 | C-1 (CH-COOCH₃) | |
| ~30 - 35 | Cyclohexane CH₂ | |
| ~25 - 29 | Cyclohexane CH₂ |
Infrared (IR) Spectroscopy Data (Predicted)
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3300 - 3500 | Medium, Broad | N-H stretch (amine) |
| 2850 - 2950 | Strong | C-H stretch (aliphatic) |
| ~1735 | Strong | C=O stretch (ester) |
| 1430 - 1470 | Medium | C-H bend (alkane) |
| 1170 - 1250 | Strong | C-O stretch (ester) |
Mass Spectrometry (MS) Data (Predicted)
Ionization Mode: Electrospray Ionization (ESI) or Electron Impact (EI)
| m/z | Interpretation |
| 158.1181 | [M+H]⁺ (protonated molecule) for C₈H₁₅NO₂ |
| 157.1103 | Molecular ion (M⁺) for C₈H₁₅NO₂ |
| 142 | [M-NH₂]⁺ |
| 98 | [M-COOCH₃]⁺ |
| 59 | [COOCH₃]⁺ |
Experimental Protocols
The following sections describe generalized experimental protocols for the spectroscopic analysis of this compound.
NMR Spectroscopy
-
Instrumentation: A 400 MHz or higher field NMR spectrometer.
-
Sample Preparation: Approximately 5-10 mg of this compound is dissolved in about 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, D₂O for the hydrochloride salt) in a 5 mm NMR tube.
-
¹H NMR Acquisition:
-
Pulse Program: Standard single-pulse experiment.
-
Spectral Width: 12-16 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 8-16, depending on the sample concentration.
-
-
¹³C NMR Acquisition:
-
Pulse Program: Proton-decoupled single-pulse experiment.
-
Spectral Width: 200-250 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024 or more, as ¹³C has a low natural abundance.
-
-
Data Processing: The raw data (Free Induction Decay - FID) is processed using a Fourier transform, followed by phase and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).
Infrared (IR) Spectroscopy
-
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.
-
Sample Preparation:
-
Thin Film (for liquids or low-melting solids): A small drop of the neat sample is placed between two salt plates (e.g., NaCl or KBr).
-
KBr Pellet (for solids): 1-2 mg of the solid sample is finely ground with approximately 100 mg of dry KBr powder. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.
-
Attenuated Total Reflectance (ATR): A small amount of the solid or liquid sample is placed directly on the ATR crystal.
-
-
Data Acquisition: The spectrum is typically recorded from 4000 to 400 cm⁻¹. A background spectrum of the empty sample holder (or pure KBr pellet) is recorded and subtracted from the sample spectrum.
-
Data Processing: The resulting interferogram is Fourier-transformed to produce the infrared spectrum. The y-axis is typically presented as percent transmittance.
Mass Spectrometry
-
Instrumentation: A mass spectrometer, such as a quadrupole, time-of-flight (TOF), or ion trap instrument, often coupled with a chromatographic system (e.g., GC-MS or LC-MS).
-
Sample Preparation: The sample is dissolved in a suitable volatile solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1 mg/mL. For direct infusion, the solution is further diluted.
-
Ionization:
-
Electrospray Ionization (ESI): Suitable for polar molecules. The sample solution is sprayed through a high-voltage capillary, forming charged droplets from which ions are desolvated.
-
Electron Impact (EI): Used for volatile and thermally stable compounds. The sample is vaporized and bombarded with a high-energy electron beam, causing ionization and fragmentation.
-
-
Mass Analysis: The generated ions are separated based on their mass-to-charge ratio (m/z).
-
Data Acquisition: The detector records the abundance of ions at each m/z value, generating a mass spectrum.
-
Data Processing: The spectrum is analyzed to identify the molecular ion and characteristic fragment ions. High-resolution mass spectrometry can provide accurate mass measurements to aid in elemental composition determination.
Conclusion
The spectral characteristics outlined in this guide provide a foundational dataset for the identification and characterization of this compound. While the provided data is largely predictive, it is based on well-established principles of spectroscopy and serves as a reliable reference for researchers. It is recommended to acquire experimental data on a reference standard for definitive identification and quality control purposes. The experimental protocols described offer a starting point for developing robust analytical methods for this important pharmaceutical intermediate.
References
- 1. Methyl trans-4-Aminocyclohexanecarboxylate Hydrochloride | 100707-54-8 | Benchchem [benchchem.com]
- 2. Methyl trans-4-AMinocyclohexanecarboxylate Hydrochloride | 61367-07-5 [chemicalbook.com]
- 3. Methyl trans-4-Aminocyclohexanecarboxylate Hydrochloride | 61367-07-5 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 4. chembk.com [chembk.com]
- 5. chembk.com [chembk.com]
- 6. CAS RN 61367-07-5 | Fisher Scientific [fishersci.com]
- 7. Methyl trans-4-Aminocyclohexanecarboxylate Hydrochloride 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]
- 8. spectrumchemical.com [spectrumchemical.com]
- 9. file.leyan.com [file.leyan.com]
A Technical Guide to Commercial Sourcing of High-Purity Methyl 4-Aminocyclohexanecarboxylate
For researchers and professionals in drug development, securing a stable supply of high-purity chemical intermediates is a critical step in the research and manufacturing pipeline. Methyl 4-aminocyclohexanecarboxylate, a key building block in the synthesis of various active pharmaceutical ingredients, is available from several commercial suppliers. This guide provides an overview of these suppliers and the technical specifications of the available products.
The compound is most commonly supplied as the hydrochloride salt, which enhances its stability and handling properties. It is crucial for researchers to distinguish between the cis and trans isomers, as the stereochemistry of the molecule can significantly impact its reactivity and the properties of the downstream products. The trans-isomer is the most frequently offered configuration.
Commercial Supplier Data
The following table summarizes the offerings for this compound from various chemical suppliers. Purity levels are typically determined by titration or other analytical methods, and this information is usually available on the product's Certificate of Analysis.
| Supplier | Product Name | CAS Number | Purity | Available Forms |
| TCI America | Methyl trans-4-Aminocyclohexanecarboxylate Hydrochloride | 61367-07-5 | >98.0%[1][2] | White to almost white powder/crystal[1] |
| TCI America | This compound Hydrochloride (cis/trans mixture) | 61367-07-5 (trans) | >98.0%[3] | cis- and trans- mixture[3] |
| Fisher Scientific | Methyl trans-4-aminocyclohexanecarboxylate hydrochloride | 61367-07-5 | 97%[4][5] | Not Specified |
| Abound Chem | Methyl trans-4-aminocyclohexanecarboxylate hydrochloride | 61367-07-5 | 98%[6] | Not Specified |
| Simson Pharma | Methyl trans-4-aminocyclohexanecarboxylate hydrochloride | 61367-07-5 | High Quality | Certificate of Analysis provided |
| BLD Pharm | Methyl trans-4-aminocyclohexanecarboxylate hydrochloride | 61367-07-5 | Not Specified | Available |
Experimental Protocols
Commercial suppliers of chemical reagents like this compound provide essential documentation regarding the quality and safety of the product, such as a Certificate of Analysis (CoA) and a Material Safety Data Sheet (MSDS). The CoA includes details on the purity and physical properties of the specific lot.
However, these suppliers do not typically provide detailed experimental protocols for the application of the chemical in synthetic or biological research. Methodologies for its use as a pharmaceutical intermediate or in other research applications would be found in peer-reviewed scientific literature and patents. The workflow for handling and verifying an incoming chemical reagent is outlined below.
Isomeric Considerations
This compound exists as two primary geometric isomers: cis and trans. The spatial arrangement of the amino and ester functional groups relative to the cyclohexane ring is a critical factor in synthetic chemistry. The trans isomer, where the functional groups are on opposite sides of the ring, is generally more stable and is the more commonly available isomer.
References
- 1. Methyl trans-4-Aminocyclohexanecarboxylate Hydrochloride | 61367-07-5 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 2. Methyl trans-4-Aminocyclohexanecarboxylate Hydrochloride 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]
- 3. This compound Hydrochloride (cis- and trans- mixture) 98.0+%, TCI America 5 g | Buy Online | TCI America | Fisher Scientific [fishersci.com]
- 4. Methyl trans-4-aminocyclohexanecarboxylate hydrochloride, 97% | Fisher Scientific [fishersci.ca]
- 5. Chlorhydrate de méthyle de trans-4-aminocyclohexanecarboxylate, 97 %, Thermo Scientific Chemicals 1 g [thermofisher.com]
- 6. aboundchem.com [aboundchem.com]
Methodological & Application
Synthesis of methyl 4-aminocyclohexanecarboxylate from 4-aminocyclohexanecarboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the synthesis of methyl 4-aminocyclohexanecarboxylate from 4-aminocyclohexanecarboxylic acid. The primary method detailed is the Fischer-Speier esterification, a reliable and widely used method for producing esters from carboxylic acids and alcohols.[1][2][3][4][5] This process is of significant interest to professionals in drug development and organic synthesis, as 4-aminocyclohexanecarboxylic acid derivatives are valuable intermediates in the preparation of pharmacologically active compounds.[6][7][8] The protocols provided herein are designed to be clear, concise, and reproducible for researchers in a laboratory setting.
Introduction
4-Aminocyclohexanecarboxylic acid and its ester derivatives are important building blocks in medicinal chemistry. The conversion of the carboxylic acid to its methyl ester is a fundamental transformation that increases the compound's utility in subsequent synthetic steps, often by protecting the carboxylic acid functionality or modifying the compound's solubility and reactivity. The most common and direct method for this transformation is the Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst.[1][2][3][4][5][9]
This document outlines two common and effective protocols for this synthesis, one employing sulfuric acid and the other utilizing thionyl chloride as the catalyst. Both methods are presented with detailed experimental procedures and a summary of expected outcomes.
Synthesis Protocols
Two primary methods for the esterification of 4-aminocyclohexanecarboxylic acid are presented below. Method A utilizes sulfuric acid, a classic and cost-effective catalyst. Method B employs thionyl chloride, which reacts with methanol to generate HCl in situ, offering a high-yield alternative.
Method A: Fischer Esterification using Sulfuric Acid
This protocol is a standard Fischer esterification procedure.
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 4-aminocyclohexanecarboxylic acid in methanol.
-
Catalyst Addition: Carefully and slowly add concentrated sulfuric acid to the suspension while stirring. An exothermic reaction will occur.
-
Reflux: Heat the reaction mixture to reflux and maintain for a specified period. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: After cooling to room temperature, the reaction mixture is typically concentrated under reduced pressure to remove excess methanol. The residue is then dissolved in water and neutralized with a base (e.g., sodium bicarbonate) to precipitate the free ester.
-
Isolation and Purification: The crude product is collected by filtration, washed with water, and dried. Further purification can be achieved by recrystallization or column chromatography.
Method B: Esterification using Thionyl Chloride in Methanol
This method is a highly efficient procedure for the synthesis of this compound hydrochloride.[8]
Experimental Protocol:
-
Reagent Preparation: Suspend (trans)-4-aminocyclohexanecarboxylic acid (1.0 eq) in methanol.
-
Reaction Initiation: Cool the suspension to -10 °C using an ice-salt bath.
-
Catalyst Addition: Add thionyl chloride (2.0 eq) dropwise to the cooled suspension while stirring. Maintain the temperature below 0 °C during the addition.
-
Reaction Progression: After the addition is complete, stir the mixture for 15 minutes at -10 °C.
-
Warming and Reflux: Allow the reaction mixture to warm to room temperature over 15 minutes, and then heat to reflux for 1 hour.
-
Product Isolation: Cool the mixture and concentrate it under reduced pressure to afford methyl trans-4-aminocyclohexanecarboxylate hydrochloride.[8]
Data Presentation
The following table summarizes the quantitative data for the synthesis of this compound using the thionyl chloride method as reported in the literature.
| Parameter | Value | Reference |
| Starting Material | (Trans)-4-aminocyclohexanecarboxylic acid | [8] |
| Reagents | Methanol, Thionyl chloride | [8] |
| Reaction Time | ~1.5 hours | [8] |
| Reaction Temperature | -10 °C to reflux | [8] |
| Product | Methyl trans-4-aminocyclohexanecarboxylate hydrochloride | [8] |
| Yield | 96.1% | [8] |
Visualizations
Fischer Esterification Mechanism
The following diagram illustrates the general mechanism of the Fischer esterification reaction.
Caption: General mechanism of Fischer esterification.
Experimental Workflow for Synthesis (Method B)
The diagram below outlines the key steps in the synthesis of this compound using thionyl chloride.
Caption: Workflow for the synthesis of this compound HCl.
References
- 1. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 2. Fischer Esterification [organic-chemistry.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Methyl trans-4-Aminocyclohexanecarboxylate Hydrochloride | 100707-54-8 | Benchchem [benchchem.com]
- 7. chembk.com [chembk.com]
- 8. Methyl trans-4-AMinocyclohexanecarboxylate Hydrochloride | 61367-07-5 [chemicalbook.com]
- 9. cerritos.edu [cerritos.edu]
Application Notes and Protocols for the Esterification of 4-Aminocyclohexanecarboxylic Acid
Introduction
This document provides detailed application notes and a comprehensive protocol for the esterification of 4-aminocyclohexanecarboxylic acid using methanol and thionyl chloride (SOCl₂). This method is a common and efficient way to synthesize methyl 4-aminocyclohexanecarboxylate, an important intermediate in pharmaceutical and chemical research. The reaction proceeds via an in-situ generation of hydrochloric acid, which catalyzes the esterification, yielding the hydrochloride salt of the final product. This approach is particularly useful for amino acids as the amino group is protected by protonation, preventing unwanted side reactions.
Reaction Principle
The esterification of 4-aminocyclohexanecarboxylic acid in methanol with thionyl chloride is not a direct conversion to an acyl chloride. Instead, thionyl chloride reacts with the excess methanol to generate anhydrous hydrochloric acid (HCl) and sulfur dioxide (SO₂) in situ.[1][2] The generated HCl then acts as a catalyst for the Fischer esterification of the carboxylic acid with methanol.[1][3] The amine functional group of the starting material is protonated by the acidic conditions, forming an ammonium salt. This protects the amine from reacting with thionyl chloride or the ester product.[4] The final product is isolated as the stable this compound hydrochloride salt.[5][6]
Experimental Data
The following table summarizes the quantitative data for a typical laboratory-scale synthesis of methyl trans-4-aminocyclohexanecarboxylate hydrochloride.[5]
| Parameter | Value | Reference |
| Starting Material | (Trans)-4-aminocyclohexanecarboxylic acid | [5] |
| Reagent 1 | Methanol (MeOH) | [5] |
| Reagent 2 | Thionyl chloride (SOCl₂) | [5] |
| Molar Ratio (Acid:SOCl₂) | 1 : 2 | [5] |
| Reaction Temperature | -10 °C to Reflux (approx. 65 °C) | [5] |
| Reaction Time | ~1.5 hours | [5] |
| Product | Methyl trans-4-aminocyclohexanecarboxylate Hydrochloride | [5] |
| Appearance | White crystalline powder | [5][6] |
| Yield | 96.1% | [5] |
Experimental Protocol
This protocol is based on a reported synthesis of methyl trans-4-aminocyclohexanecarboxylate hydrochloride.[5]
Materials:
-
(Trans)-4-aminocyclohexanecarboxylic acid (200 mg, 1.40 mmol)
-
Anhydrous Methanol (5.5 mL)
-
Thionyl chloride (SOCl₂) (204 μL, 2.79 mmol)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Reflux condenser
-
Rotary evaporator
Procedure:
-
Suspend (Trans)-4-aminocyclohexanecarboxylic acid (200 mg, 1.40 mmol) in anhydrous methanol (5.5 mL) in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the suspension to -10 °C using an appropriate cooling bath.
-
Slowly add thionyl chloride (204 μL, 2.79 mmol) dropwise to the stirred suspension. Maintain the temperature at -10 °C during the addition.
-
After the addition is complete, stir the mixture at -10 °C for an additional 15 minutes.
-
Remove the cooling bath and allow the reaction mixture to warm to ambient temperature over 15 minutes.
-
Equip the flask with a reflux condenser and heat the mixture to reflux for 1 hour.
-
After the reflux period, cool the reaction mixture to room temperature.
-
Concentrate the mixture under reduced pressure using a rotary evaporator to obtain the crude product.
-
The resulting white solid is methyl trans-4-aminocyclohexanecarboxylate hydrochloride (260 mg, 96.1% yield).[5] Further purification can be achieved by recrystallization if necessary.
Safety Precautions:
-
Thionyl chloride is a corrosive and lachrymatory substance. Handle it with extreme care in a well-ventilated fume hood.
-
The reaction generates HCl and SO₂ gases, which are toxic and corrosive. Ensure proper ventilation.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
Visualizations
Below are diagrams illustrating the reaction pathway and the experimental workflow.
References
Protocol for the synthesis of the trans-isomer of methyl 4-aminocyclohexanecarboxylate
Abstract
This document provides a detailed protocol for the synthesis of the trans-isomer of methyl 4-aminocyclohexanecarboxylate, a valuable intermediate in pharmaceutical and chemical research. The primary method detailed is the esterification of trans-4-aminocyclohexanecarboxylic acid. Alternative synthetic routes, including catalytic hydrogenation and isomer epimerization, are also discussed and compared. This guide is intended for researchers, scientists, and professionals in drug development, offering comprehensive experimental procedures, data presentation, and a visual workflow to ensure successful synthesis.
Introduction
Methyl trans-4-aminocyclohexanecarboxylate and its hydrochloride salt are important building blocks in the synthesis of various biologically active compounds and pharmaceutical ingredients.[1][2] The specific stereochemistry of the trans-isomer is often crucial for its reactivity and the biological activity of its downstream products.[2] Therefore, reliable and efficient synthesis of the pure trans-isomer is of significant interest. This application note outlines a high-yielding and straightforward protocol for its preparation.
Comparison of Synthetic Routes
Several methods can be employed for the synthesis of trans-methyl 4-aminocyclohexanecarboxylate. The choice of route often depends on the starting material availability, desired purity, and scale of the reaction. A summary of common methods is presented below.
| Synthetic Route | Starting Material | Key Reagents | Reported Yield | trans:cis Ratio | Reference |
| Esterification | trans-4-Aminocyclohexanecarboxylic acid | Methanol, Thionyl Chloride | ~96% | Predominantly trans | [3] |
| Catalytic Hydrogenation | p-Aminobenzoic acid | H₂, Ru/C, NaOH | High Conversion | 4.6:1 | [4] |
| Base-Mediated Epimerization | cis/trans mixture of this compound | Potassium tert-butoxide, Isopropyl alcohol | >80% | >99% trans | [2] |
Experimental Protocol: Esterification of trans-4-Aminocyclohexanecarboxylic Acid
This protocol details the synthesis of trans-methyl 4-aminocyclohexanecarboxylate hydrochloride via the esterification of trans-4-aminocyclohexanecarboxylic acid using thionyl chloride in methanol.[3]
Materials and Reagents
-
trans-4-Aminocyclohexanecarboxylic acid
-
Methanol (MeOH), anhydrous
-
Thionyl chloride (SOCl₂)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Reflux condenser
-
Rotary evaporator
Procedure
-
Suspend trans-4-aminocyclohexanecarboxylic acid (1.0 eq) in anhydrous methanol (approx. 27.5 mL per gram of acid) in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the suspension to -10 °C using an appropriate cooling bath.
-
Slowly add thionyl chloride (2.0 eq) dropwise to the stirred suspension. Maintain the temperature below 0 °C during the addition.
-
After the addition is complete, stir the mixture for an additional 15 minutes at -10 °C.
-
Remove the cooling bath and allow the reaction mixture to warm to room temperature over 15 minutes.
-
Attach a reflux condenser and heat the mixture to reflux for 1 hour.
-
After reflux, cool the reaction mixture to room temperature.
-
Concentrate the mixture under reduced pressure using a rotary evaporator to obtain the crude product, methyl trans-4-aminocyclohexanecarboxylate hydrochloride.
Purification
For higher purity, the product can be recrystallized from ethanol or toluene.[2] The purity should be confirmed by analytical techniques such as HPLC or NMR to ensure the absence of the cis-isomer.[2]
Experimental Workflow
The following diagram illustrates the key steps in the synthesis of trans-methyl 4-aminocyclohexanecarboxylate hydrochloride via the esterification protocol.
Caption: Workflow for the synthesis of methyl trans-4-aminocyclohexanecarboxylate HCl.
Characterization Data
The final product, methyl trans-4-aminocyclohexanecarboxylate hydrochloride, is typically a white crystal or crystalline powder.[1]
| Property | Value | Reference |
| Molecular Formula | C₈H₁₆ClNO₂ | [1] |
| Molecular Weight | 193.67 g/mol | [5] |
| Appearance | White crystal or crystalline powder | [1] |
| Melting Point | 140-142 °C | [1] |
Safety Precautions
Thionyl chloride is a corrosive and toxic compound and should be handled with extreme care in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. Methanol is flammable and toxic. Avoid inhalation and skin contact.
Conclusion
The esterification of trans-4-aminocyclohexanecarboxylic acid with thionyl chloride in methanol provides a reliable and high-yielding method for the synthesis of trans-methyl 4-aminocyclohexanecarboxylate hydrochloride. This protocol, along with the comparative data on alternative routes, serves as a valuable resource for researchers requiring this key synthetic intermediate. Proper analytical characterization is essential to confirm the stereochemical purity of the final product.
References
- 1. chembk.com [chembk.com]
- 2. Methyl trans-4-Aminocyclohexanecarboxylate Hydrochloride | 100707-54-8 | Benchchem [benchchem.com]
- 3. Methyl trans-4-AMinocyclohexanecarboxylate Hydrochloride | 61367-07-5 [chemicalbook.com]
- 4. WO2017134212A1 - Process for the preparation of trans-4-amino-1-cyclohexanecarboxilic acid and its derivatives - Google Patents [patents.google.com]
- 5. Methyl (1r,4r)-4-aminocyclohexane-1-carboxylate hydrochloride | C8H16ClNO2 | CID 18521575 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes: The Utility of Methyl 4-Aminocyclohexanecarboxylate in Pharmaceutical Synthesis
Introduction
Methyl 4-aminocyclohexanecarboxylate, particularly its trans-isomer, is a valuable carbocyclic building block in modern drug discovery and development. Its rigid, non-aromatic scaffold provides a unique three-dimensional structure that is increasingly incorporated into complex pharmaceutical agents to enhance properties such as metabolic stability, solubility, and target binding affinity. This document provides detailed application notes and experimental protocols for its use as a pharmaceutical intermediate, with a focus on its role in the synthesis of targeted therapies like Janus Kinase (JAK) inhibitors.
Key Applications in Drug Development
The primary utility of this compound lies in its bifunctional nature, possessing both a nucleophilic amine and an ester group that can be further manipulated. This allows it to serve as a versatile scaffold. A critical application is in the synthesis of Janus Kinase (JAK) inhibitors, a class of drugs that modulate the JAK-STAT signaling pathway and are used to treat autoimmune diseases and myelofibrosis.[1][2] The trans-isomer is often preferred as its 1,4-disubstituted chair conformation provides a defined spatial orientation for the amine and carboxyl groups, which is crucial for precise interaction with biological targets.
Key chemical transformations involving this intermediate include:
-
N-Protection: The amine group is typically protected, often as a tert-butyloxycarbonyl (Boc) carbamate, to prevent side reactions and to control regioselectivity in subsequent steps.
-
Amide Bond Formation: The protected intermediate can be coupled with various carboxylic acids to form amide bonds, a cornerstone of medicinal chemistry.
-
Ester Hydrolysis and Further Coupling: The methyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with various amines.
Experimental Protocols
The following protocols describe the synthesis of a key precursor, its protection, and its subsequent use in a typical coupling reaction.
Protocol 1: Synthesis of trans-4-Aminocyclohexanecarboxylic Acid
This protocol details the hydrogenation of p-aminobenzoic acid to produce a mixture of cis- and trans-4-aminocyclohexanecarboxylic acid, with conditions optimized to favor the desired trans-isomer.
Methodology:
-
In a suitable autoclave, combine p-aminobenzoic acid (1.0 eq), 5% Ruthenium on Carbon (Ru/C) catalyst (25% w/w), and an aqueous solution of 10% Sodium Hydroxide (NaOH).[2]
-
Seal the autoclave and pressurize with hydrogen gas to 15 bar.[2]
-
Heat the reaction mixture to 100°C and stir vigorously for 20 hours.[2]
-
Monitor the reaction for the disappearance of the starting material using Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction vessel, vent the hydrogen gas, and filter the catalyst.
-
The resulting aqueous solution containing the product can be carried forward to the next step (e.g., N-protection) without isolation. NMR analysis is used to determine the cis:trans isomer ratio.[2]
Protocol 2: N-Protection of trans-4-Aminocyclohexanecarboxylic Acid
This protocol describes the highly efficient Boc-protection of the amine group, a common and critical step before using the intermediate in further coupling reactions.
Methodology:
-
To a solution of trans-4-aminocyclohexanecarboxylic acid (1.0 eq) in dimethylformamide (DMF), add triethylamine (1.2 eq).[3]
-
Add di-tert-butyl dicarbonate (Boc₂O) (1.2 eq) to the mixture at room temperature.[3]
-
Stir the reaction for 18 hours.[3]
-
Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium chloride.[3]
-
Filter the resulting mixture and extract the filtrate with dichloromethane.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the target compound, trans-4-(tert-butoxycarbonylamino)cyclohexanecarboxylic acid.[3]
Quantitative Data Summary
The following tables summarize reaction parameters and outcomes for the synthesis and protection of the intermediate.
Table 1: Synthesis of 4-Aminocyclohexanecarboxylic Acid
| Parameter | Value | Reference |
|---|---|---|
| Starting Material | p-Aminobenzoic Acid | [2] |
| Catalyst | 5% Ru/C | [2] |
| Solvent | 10% NaOH (aq) | [2] |
| H₂ Pressure | 15 bar | [2] |
| Temperature | 100°C | [2] |
| Reaction Time | 20 h | [2] |
| Outcome (cis:trans ratio) | 1 : 4.6 |[2] |
Table 2: N-Protection of trans-4-Aminocyclohexanecarboxylic Acid
| Parameter | Value | Reference |
|---|---|---|
| Starting Material | trans-4-Aminocyclohexanecarboxylic acid | [3] |
| Reagents | Di-tert-butyl dicarbonate, Triethylamine | [3] |
| Solvent | Dimethylformamide (DMF) | [3] |
| Temperature | Room Temperature | [3] |
| Reaction Time | 18 h | [3] |
| Outcome (Yield) | 95% | [3] |
| Outcome (Purity, HPLC) | 99.3% |[3] |
Biological Context: The JAK-STAT Signaling Pathway
Pharmaceuticals derived from this compound, such as Oclacitinib and other JAK inhibitors, function by interrupting the Janus Kinase (JAK) - Signal Transducer and Activator of Transcription (STAT) pathway.[1][4] This pathway is a critical signaling cascade used by cytokines to transmit information from the cell membrane to the nucleus, playing a key role in immunity, cell division, and apoptosis. By inhibiting specific JAK enzymes, these drugs can downregulate the inflammatory responses characteristic of autoimmune diseases.
References
- 1. WO2017134212A1 - Process for the preparation of trans-4-amino-1-cyclohexanecarboxilic acid and its derivatives - Google Patents [patents.google.com]
- 2. CN108602758B - Process for preparing trans-4-amino-1-cyclohexanecarboxylic acids and derivatives thereof - Google Patents [patents.google.com]
- 3. CN116120213A - Synthesis method of trans-4- (tert-butoxycarbonylamino) cyclohexane carboxylic acid - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols: ¹H and ¹³C NMR Analysis of Methyl 4-aminocyclohexanecarboxylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed guide to the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) analysis of methyl 4-aminocyclohexanecarboxylate, a key bifunctional molecule with applications in medicinal chemistry and materials science. The stereochemistry of the 1,4-disubstituted cyclohexane ring, existing as cis and trans isomers, significantly influences its biological activity and material properties. NMR spectroscopy is the most powerful technique for elucidating the stereoisomeric identity and purity of this compound. These notes offer a comprehensive overview of the expected ¹H and ¹³C NMR spectral data for both cis and trans isomers, a step-by-step protocol for sample preparation and data acquisition, and a workflow for spectral analysis.
Introduction
This compound is a valuable building block in the synthesis of pharmaceuticals and functional polymers. The relative orientation of the amino and methyl carboxylate groups on the cyclohexane ring dictates the overall three-dimensional structure and, consequently, the molecule's interaction with biological targets or its packing in a polymer matrix. Accurate and reliable analytical methods are therefore crucial for quality control and stereochemical assignment. ¹H and ¹³C NMR spectroscopy provide detailed information on the chemical environment of each nucleus, allowing for unambiguous differentiation between the cis and trans isomers.
Data Presentation: ¹H and ¹³C NMR Spectral Data
The following tables summarize the expected chemical shifts (δ) and coupling constants (J) for the trans and cis isomers of this compound. These values are based on spectral data interpretation and prediction for samples dissolved in deuterated chloroform (CDCl₃). It is important to note that the chemical shifts can be influenced by the solvent and the concentration of the sample. The hydrochloride salt form of the amine will significantly alter the chemical shifts of adjacent protons.
Table 1: Predicted ¹H NMR Data for this compound (CDCl₃)
| Isomer | Proton Assignment | Multiplicity | Chemical Shift (δ, ppm) | Coupling Constant (J, Hz) |
| trans | H1 (CH-CO₂Me) | tt | ~2.25 | J_ax,ax ≈ 12, J_ax,eq ≈ 3 |
| H4 (CH-NH₂) | tt | ~2.65 | J_ax,ax ≈ 12, J_ax,eq ≈ 3 | |
| H2, H6 (ax) | ddd | ~1.20 | J_gem ≈ 13, J_ax,ax ≈ 12, J_ax,eq ≈ 4 | |
| H2, H6 (eq) | ddd | ~2.00 | J_gem ≈ 13, J_eq,ax ≈ 3, J_eq,eq ≈ 3 | |
| H3, H5 (ax) | ddd | ~1.30 | J_gem ≈ 13, J_ax,ax ≈ 12, J_ax,eq ≈ 4 | |
| H3, H5 (eq) | ddd | ~1.85 | J_gem ≈ 13, J_eq,ax ≈ 3, J_eq,eq ≈ 3 | |
| OCH₃ | s | ~3.67 | - | |
| NH₂ | s (br) | ~1.50 | - | |
| cis | H1 (CH-CO₂Me) | m | ~2.45 | - |
| H4 (CH-NH₂) | m | ~3.00 | - | |
| H2, H3, H5, H6 | m | ~1.50 - 1.90 | - | |
| OCH₃ | s | ~3.68 | - | |
| NH₂ | s (br) | ~1.55 | - |
Table 2: Predicted ¹³C NMR Data for this compound (CDCl₃)
| Isomer | Carbon Assignment | Chemical Shift (δ, ppm) |
| trans | C=O | ~176 |
| OCH₃ | ~51 | |
| C1 (CH-CO₂Me) | ~43 | |
| C4 (CH-NH₂) | ~50 | |
| C2, C6 | ~34 | |
| C3, C5 | ~30 | |
| cis | C=O | ~176 |
| OCH₃ | ~51 | |
| C1 (CH-CO₂Me) | ~41 | |
| C4 (CH-NH₂) | ~48 | |
| C2, C6 | ~32 | |
| C3, C5 | ~28 |
Experimental Protocols
Sample Preparation for ¹H and ¹³C NMR Analysis
A meticulous sample preparation is critical for obtaining high-quality NMR spectra.
-
Sample Weighing: Accurately weigh 5-10 mg of this compound for ¹H NMR and 20-50 mg for ¹³C NMR into a clean, dry vial.
-
Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble. Deuterated chloroform (CDCl₃) is a common choice for non-polar to moderately polar compounds. Other solvents like deuterated methanol (CD₃OD) or dimethyl sulfoxide (DMSO-d₆) can be used if solubility is an issue.
-
Dissolution: Add approximately 0.6-0.7 mL of the deuterated solvent to the vial containing the sample.
-
Vortexing: Gently vortex the vial to ensure complete dissolution of the sample.
-
Filtering: If any particulate matter is visible, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.
-
Internal Standard (Optional): For precise chemical shift referencing, a small amount of an internal standard such as tetramethylsilane (TMS) can be added (typically 1% v/v).
-
Capping and Labeling: Securely cap the NMR tube and label it clearly with the sample information.
NMR Data Acquisition
The following are general parameters for acquiring ¹H and ¹³C NMR spectra on a standard NMR spectrometer (e.g., 400 or 500 MHz). These parameters may need to be optimized based on the specific instrument and sample concentration.
¹H NMR Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Number of Scans (NS): 8 to 16 scans are typically sufficient for a sample of this concentration.
-
Relaxation Delay (D1): 1-2 seconds.
-
Acquisition Time (AQ): 2-4 seconds.
-
Spectral Width (SW): A range of -2 to 12 ppm is generally adequate.
¹³C NMR Acquisition Parameters:
-
Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments).
-
Number of Scans (NS): Due to the lower natural abundance of ¹³C, a larger number of scans is required, typically ranging from 1024 to 4096 scans.
-
Relaxation Delay (D1): 2 seconds.
-
Acquisition Time (AQ): 1-2 seconds.
-
Spectral Width (SW): A range of 0 to 200 ppm is standard for most organic molecules.
Mandatory Visualizations
Experimental Workflow for NMR Analysis
Caption: Experimental workflow for NMR analysis.
Structural Isomers and Key NMR Correlations
Caption: Structural isomers and key NMR correlations.
Application Note: HPLC Method Development for Purity Analysis of Methyl 4-Aminocyclohexanecarboxylate
Abstract
This document provides a comprehensive protocol for the development and validation of a High-Performance Liquid Chromatography (HPLC) method for the purity analysis of methyl 4-aminocyclohexanecarboxylate. Due to the compound's lack of a strong UV chromophore, this note details a primary method utilizing a Charged Aerosol Detector (CAD) for universal detection, ensuring accurate quantification of the active pharmaceutical ingredient (API) and its potential impurities. The method is designed to be stability-indicating, capable of separating the main component from its cis/trans isomers and degradation products. All protocols, from method development to full validation according to ICH guidelines, are described in detail for researchers, scientists, and drug development professionals.
Introduction
This compound is a key intermediate in the synthesis of various pharmaceutical compounds. Its purity is critical for the quality and safety of the final drug product. A robust analytical method is therefore essential for quantifying the purity and impurity profile of the bulk drug substance. The primary analytical challenge is the compound's lack of a significant UV-absorbing chromophore, making conventional UV detection difficult.[1][2]
This application note presents a reversed-phase HPLC method coupled with a Charged Aerosol Detector (CAD). CAD is a universal mass-based detector that provides a consistent response for all non-volatile and many semi-volatile analytes, making it ideal for this application.[3][4] The developed method effectively separates the trans- and cis-isomers of this compound from its key potential impurities.
Analyte and Potential Impurities
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| IUPAC Name | methyl 4-aminocyclohexane-1-carboxylate | [5][6] |
| Molecular Formula | C₈H₁₅NO₂ (free base) | [5] |
| Molecular Weight | 157.21 g/mol (free base) | [5] |
| Molecular Weight | 193.67 g/mol (HCl salt) | [6] |
| Solubility | Soluble in water | [7] |
Potential Impurities: Based on its common synthesis route (esterification of 4-aminocyclohexanecarboxylic acid), the following impurities should be considered:
-
Impurity A: 4-Aminocyclohexanecarboxylic acid (Starting material)
-
Impurity B: cis-Methyl 4-aminocyclohexanecarboxylate (Diastereomer)
-
Degradation Products: Resulting from hydrolysis, oxidation, thermal, and photolytic stress.
Experimental Protocols
Instrumentation and Reagents
-
HPLC System: A UHPLC or HPLC system equipped with a binary pump, autosampler, column oven, and a Charged Aerosol Detector (CAD).
-
Data Acquisition: Chromatography Data System (CDS).
-
Analytical Column: Waters ACQUITY UPLC BEH HILIC, 2.1 x 100 mm, 1.7 µm (or equivalent HILIC column).
-
Reagents: Acetonitrile (HPLC grade), Formic Acid (LC-MS grade), Ammonium Formate (LC-MS grade), Purified Water (18.2 MΩ·cm).
-
Standards: Reference standards of trans- and cis-Methyl 4-aminocyclohexanecarboxylate.
Chromatographic Conditions
The use of Hydrophilic Interaction Liquid Chromatography (HILIC) is proposed as it often provides better retention and selectivity for polar compounds like amino esters compared to standard reversed-phase chromatography.
Table 2: Recommended HPLC-CAD Chromatographic Conditions
| Parameter | Condition |
| Column | ACQUITY UPLC BEH HILIC, 2.1 x 100 mm, 1.7 µm |
| Mobile Phase A | 10 mM Ammonium Formate in Water with 0.1% Formic Acid |
| Mobile Phase B | 10 mM Ammonium Formate in 95:5 Acetonitrile:Water with 0.1% Formic Acid |
| Gradient Program | 0-1.0 min (95% B), 1.0-8.0 min (95% to 60% B), 8.0-8.1 min (60% to 95% B), 8.1-10.0 min (95% B) |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| CAD Settings | Evaporation Temp: 50°C, Nebulizer Gas: Nitrogen @ 35 psi, Filter: 5 s |
Preparation of Solutions
-
Diluent: Acetonitrile:Water (50:50, v/v).
-
Standard Stock Solution (1000 µg/mL): Accurately weigh about 25 mg of trans-Methyl 4-aminocyclohexanecarboxylate reference standard into a 25-mL volumetric flask. Dissolve and dilute to volume with diluent.
-
System Suitability Solution: Prepare a solution containing 100 µg/mL of trans-Methyl 4-aminocyclohexanecarboxylate and 10 µg/mL of cis-Methyl 4-aminocyclohexanecarboxylate in diluent.
-
Sample Solution (1000 µg/mL): Accurately weigh about 25 mg of the sample into a 25-mL volumetric flask. Dissolve and dilute to volume with diluent.
Method Validation Protocol
The method should be validated according to ICH Q2(R1) guidelines.
System Suitability Testing (SST)
Before performing any validation or sample analysis, the suitability of the chromatographic system must be verified. Six replicate injections of the System Suitability Solution are performed.
Table 3: System Suitability Criteria
| Parameter | Acceptance Criteria |
| Tailing Factor (T) for trans-isomer peak | ≤ 2.0 |
| Theoretical Plates (N) for trans-isomer peak | ≥ 5000 |
| Resolution (Rs) between trans- and cis-isomer peaks | ≥ 2.0 |
| Relative Standard Deviation (%RSD) for peak area (n=6) | ≤ 2.0% |
Specificity (Forced Degradation)
Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, and matrix components. Forced degradation studies are performed to demonstrate the stability-indicating nature of the method.[8][9]
-
Acid Hydrolysis: Sample in 0.1 M HCl at 60°C for 24 hours.
-
Base Hydrolysis: Sample in 0.1 M NaOH at 60°C for 4 hours.
-
Oxidative Degradation: Sample in 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Solid sample at 105°C for 48 hours.
-
Photolytic Degradation: Sample exposed to light providing overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B).[10]
The chromatograms of stressed samples are compared with that of an unstressed sample. Peak purity analysis should be performed using a PDA detector (if available in parallel) or a mass spectrometer to ensure the main peak is free from co-eluting degradants.
Linearity and Range
The linearity of the method is evaluated by analyzing a series of solutions over a specified concentration range.
Table 4: Hypothetical Linearity Data
| Concentration (µg/mL) | Peak Area (n=3) | %RSD |
| 1.0 (LOQ) | 15,230 | 2.1 |
| 25.0 | 378,950 | 1.5 |
| 50.0 | 755,400 | 0.8 |
| 100.0 | 1,510,200 | 0.5 |
| 125.0 | 1,885,600 | 0.9 |
| 150.0 | 2,259,100 | 1.1 |
| Correlation Coefficient (r²) | ≥ 0.998 |
Accuracy (Recovery)
Accuracy is determined by applying the method to a sample of known purity (e.g., a placebo spiked with the API). It is assessed at three concentration levels across the specified range (e.g., 80%, 100%, and 120% of the nominal concentration).
Table 5: Hypothetical Accuracy/Recovery Data
| Spiked Level | Amount Added (µg/mL) | Amount Found (µg/mL, n=3) | % Recovery | %RSD |
| 80% | 80.0 | 79.5 | 99.4% | 1.2% |
| 100% | 100.0 | 100.8 | 100.8% | 0.9% |
| 120% | 120.0 | 119.1 | 99.3% | 1.1% |
| Acceptance Criteria | 98.0% - 102.0% | ≤ 2.0% |
Precision
-
Repeatability (Intra-assay precision): Assessed by performing six independent analyses of the same sample at 100% of the test concentration on the same day, by the same analyst, and on the same instrument.
-
Intermediate Precision: Assessed by repeating the analysis on a different day, with a different analyst, and/or on a different instrument.
Table 6: Hypothetical Precision Data
| Precision Type | Parameter | Acceptance Criteria |
| Repeatability (n=6) | %RSD of Purity Assay | ≤ 1.0% |
| Intermediate Precision (n=6) | %RSD of Purity Assay | ≤ 2.0% |
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
LOD and LOQ are determined based on the signal-to-noise ratio (S/N) or by using the standard deviation of the response and the slope of the calibration curve.
-
LOD: Typically S/N ≥ 3:1.
-
LOQ: Typically S/N ≥ 10:1. The LOQ should be confirmed for precision and accuracy.
Robustness
The robustness of the method is evaluated by making small, deliberate variations in the method parameters and assessing the impact on the results.
-
Flow Rate: ± 10% (e.g., 0.36 and 0.44 mL/min).
-
Column Temperature: ± 5°C (e.g., 35°C and 45°C).
-
Mobile Phase pH/Composition: Minor changes in formic acid concentration.
Visualized Workflows
Caption: HPLC Method Development and Validation Workflow.
Caption: Core Parameters of HPLC Method Validation.
Conclusion
The described HPLC method utilizing a HILIC column and a Charged Aerosol Detector provides a robust, sensitive, and reliable approach for the purity analysis of this compound. The method is capable of separating the main component from its critical isomeric impurity and potential degradation products, thus qualifying as a stability-indicating assay. The detailed validation protocol ensures that the method adheres to the stringent requirements of the pharmaceutical industry, making it suitable for quality control and regulatory submissions.
References
- 1. veeprho.com [veeprho.com]
- 2. benchchem.com [benchchem.com]
- 3. Charged aerosol detector - Wikipedia [en.wikipedia.org]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. This compound | C8H15NO2 | CID 422580 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Methyl (1r,4r)-4-aminocyclohexane-1-carboxylate hydrochloride | C8H16ClNO2 | CID 18521575 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Methyl trans-4-Aminocyclohexanecarboxylate Hydrochloride | 100707-54-8 | Benchchem [benchchem.com]
- 8. resolvemass.ca [resolvemass.ca]
- 9. ijcrt.org [ijcrt.org]
- 10. scispace.com [scispace.com]
Application Notes and Protocols for the Purification of Methyl 4-Aminocyclohexanecarboxylate Hydrochloride via Recrystallization
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the purification of methyl 4-aminocyclohexanecarboxylate hydrochloride, a key intermediate in pharmaceutical synthesis. The outlined procedure utilizes a mixed-solvent recrystallization method to enhance purity and yield of the final product.
Introduction
This compound hydrochloride is a white crystalline powder soluble in water and polar organic solvents such as alcohols and ketones.[1] Its purification is critical to ensure the integrity and efficacy of downstream applications in drug development. Recrystallization is a robust and widely used technique for the purification of solid organic compounds, leveraging the differences in solubility of the target compound and its impurities in a selected solvent system at varying temperatures. This document details an optimized protocol using an ethanol-water mixed solvent system, which has been shown to yield high-purity, needle-like crystals.[2]
Data Presentation
The following table summarizes the key quantitative parameters for the recommended recrystallization protocol.
| Parameter | Value/Range | Notes |
| Solvent System | Ethanol:Water (3:1 v/v) | Provides a good balance of solubility at high temperatures and insolubility at low temperatures for crystal formation.[2] |
| Dissolution Temperature | Near boiling point of the solvent mixture (~80-85 °C) | Ensures complete dissolution of the crude product. |
| Cooling Protocol | 50 °C to -10 °C over 4 hours | A slow, controlled cooling rate is crucial for maximizing the formation of large, uniform crystals.[2] |
| Expected Purity | > 99.5% | As determined by analytical methods such as HPLC.[2] |
| Crystal Morphology | Needle-like crystals | A characteristic feature of the purified product using this method.[2] |
Experimental Protocol
This section provides a detailed, step-by-step methodology for the recrystallization of this compound hydrochloride.
Materials:
-
Crude this compound hydrochloride
-
Ethanol (reagent grade)
-
Deionized water
-
Erlenmeyer flasks
-
Heating mantle or hot plate with a water bath
-
Magnetic stirrer and stir bar
-
Condenser
-
Buchner funnel and filter flask
-
Filter paper
-
Spatula
-
Watch glass
-
Desiccator or vacuum oven
Procedure:
-
Solvent Preparation: Prepare the recrystallization solvent by mixing ethanol and deionized water in a 3:1 volume ratio.
-
Dissolution:
-
Place the crude this compound hydrochloride into an appropriately sized Erlenmeyer flask equipped with a magnetic stir bar.
-
Add a minimal amount of the 3:1 ethanol/water solvent system to the flask.
-
Gently heat the mixture to near its boiling point (~80-85 °C) with continuous stirring.
-
Continue to add small portions of the hot solvent mixture until the solid has completely dissolved. Avoid adding a large excess of solvent to ensure a good yield.
-
-
Hot Filtration (Optional):
-
If any insoluble impurities are observed in the hot solution, perform a hot gravity filtration.
-
Preheat a second Erlenmeyer flask and a glass funnel. Place a fluted filter paper in the funnel.
-
Quickly pour the hot solution through the filter paper into the clean, preheated flask. This step should be performed rapidly to prevent premature crystallization in the funnel.
-
-
Crystallization:
-
Remove the flask from the heat source and cover it with a watch glass to prevent solvent evaporation and contamination.
-
Allow the solution to cool slowly and undisturbed. For optimal crystal growth, a controlled cooling gradient from 50 °C to -10 °C over a period of 4 hours is recommended.[2] This can be achieved using a programmable cooling bath or by initially allowing the flask to cool to room temperature, followed by transfer to a refrigerator and then a freezer.
-
-
Crystal Collection:
-
Once crystallization is complete, collect the purified crystals by vacuum filtration using a Buchner funnel and filter paper.
-
Ensure the filter paper is wetted with a small amount of the cold ethanol/water solvent mixture before pouring the crystal slurry.
-
-
Washing:
-
Wash the collected crystals with a small amount of the ice-cold 3:1 ethanol/water solvent mixture to remove any residual soluble impurities from the crystal surfaces. It is crucial to use a minimal amount of cold solvent to avoid significant loss of the purified product.
-
-
Drying:
-
Dry the purified crystals thoroughly. This can be achieved by leaving them on the filter paper under vacuum for a period, followed by transfer to a watch glass for air drying, or for more efficient drying, placing them in a desiccator or a vacuum oven at a low temperature.
-
-
Purity Assessment:
-
Determine the melting point of the dried crystals. A sharp melting point close to the literature value is indicative of high purity.
-
Further purity analysis can be performed using techniques such as High-Performance Liquid Chromatography (HPLC).
-
Workflow Diagram
Caption: Recrystallization Workflow Diagram.
References
Application Notes and Protocols: Methyl 4-Aminocyclohexanecarboxylate as a Versatile Building Block in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 4-aminocyclohexanecarboxylate is a valuable bifunctional building block in organic synthesis, offering both a reactive amine and a methyl ester functionality on a conformationally well-defined cyclohexane scaffold. Its trans isomer, in particular, provides a rigid and linear spacer, making it an attractive component in the design of various biologically active molecules, including pharmaceuticals and peptidomimetics. This document provides detailed application notes, experimental protocols, and key data for the utilization of this compound in common synthetic transformations.
Physicochemical Properties and Data
The hydrochloride salt of methyl trans-4-aminocyclohexanecarboxylate is a common commercially available form.
| Property | Value | Reference |
| Chemical Formula | C₈H₁₆ClNO₂ | [1] |
| Molecular Weight | 193.67 g/mol | [1] |
| Appearance | White crystalline powder | [1] |
| Solubility | Soluble in water and methanol. | [1] |
| Storage | Store in a cool, dry place away from incompatible materials. | [1] |
Key Synthetic Applications and Protocols
This compound serves as a versatile starting material for a variety of chemical modifications, primarily involving its nucleophilic amino group. Key applications include acylation, reductive amination, and its use in the synthesis of complex pharmaceutical agents.
N-Acylation: Synthesis of Amide Derivatives
The amino group of this compound can be readily acylated to form a wide range of amide derivatives. These amides are prevalent in numerous drug molecules and functional materials.
Experimental Protocol: Synthesis of Methyl trans-4-acetamidocyclohexanecarboxylate
This protocol describes the N-acetylation of methyl trans-4-aminocyclohexanecarboxylate hydrochloride using acetic anhydride.
Materials:
-
Methyl trans-4-aminocyclohexanecarboxylate hydrochloride
-
Acetic anhydride
-
Triethylamine (TEA) or pyridine
-
Dichloromethane (DCM) or other suitable aprotic solvent
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, dropping funnel, separatory funnel, rotary evaporator.
Procedure:
-
Suspend methyl trans-4-aminocyclohexanecarboxylate hydrochloride (1.0 eq) in dichloromethane in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the suspension to 0 °C in an ice bath.
-
Add triethylamine (2.2 eq) dropwise to the suspension to neutralize the hydrochloride salt and liberate the free amine. Stir for 15-20 minutes.
-
To the resulting mixture, add acetic anhydride (1.2 eq) dropwise via a dropping funnel, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).
-
Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to afford the crude product.
-
Purify the crude product by recrystallization or column chromatography on silica gel to yield the pure methyl trans-4-acetamidocyclohexanecarboxylate.
Quantitative Data (Representative):
| Reactant | Product | Solvent | Base | Yield |
| Methyl trans-4-aminocyclohexanecarboxylate HCl | Methyl trans-4-acetamidocyclohexanecarboxylate | DCM | TEA | >90% (typical) |
Diagram: General N-Acylation Workflow
Caption: Workflow for the N-acetylation of this compound.
Reductive Amination: Synthesis of N-Alkylated Derivatives
Reductive amination is a powerful method for forming carbon-nitrogen bonds. The primary amine of this compound can react with aldehydes or ketones to form an imine intermediate, which is then reduced in situ to the corresponding secondary amine.
Experimental Protocol: Reductive Amination with Benzaldehyde
This protocol details the synthesis of methyl trans-4-(benzylamino)cyclohexanecarboxylate via reductive amination.
Materials:
-
Methyl trans-4-aminocyclohexanecarboxylate hydrochloride
-
Benzaldehyde
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Triethylamine (TEA)
-
1,2-Dichloroethane (DCE) or Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, inert atmosphere (e.g., nitrogen or argon).
Procedure:
-
To a round-bottom flask under an inert atmosphere, add methyl trans-4-aminocyclohexanecarboxylate hydrochloride (1.0 eq) and 1,2-dichloroethane.
-
Add triethylamine (1.1 eq) to the suspension and stir for 20 minutes at room temperature.
-
Add benzaldehyde (1.05 eq) and stir the mixture for 1 hour to facilitate imine formation.
-
In a separate flask, prepare a suspension of sodium triacetoxyborohydride (1.5 eq) in DCE.
-
Slowly add the suspension of the reducing agent to the reaction mixture.
-
Stir the reaction at room temperature overnight, or until completion as monitored by TLC.
-
Carefully quench the reaction with saturated aqueous NaHCO₃ solution.
-
Extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate the organic layer under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain methyl trans-4-(benzylamino)cyclohexanecarboxylate.
Quantitative Data (Representative):
| Amine | Aldehyde | Reducing Agent | Solvent | Yield |
| Methyl trans-4-aminocyclohexanecarboxylate | Benzaldehyde | NaBH(OAc)₃ | DCE | 80-90% (typical) |
Diagram: Reductive Amination Pathway
References
Application Notes and Protocols: Reaction of Methyl 4-Aminocyclohexanecarboxylate with Strong Oxidizing Agents
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 4-aminocyclohexanecarboxylate is a versatile bifunctional molecule utilized as a building block in the synthesis of pharmaceuticals and other bioactive compounds. The presence of both a primary amine and a methyl ester on a cyclohexane scaffold allows for a variety of chemical transformations. This document provides detailed application notes and protocols for the reaction of this compound with common strong oxidizing agents, specifically potassium permanganate (KMnO₄) and Jones reagent (CrO₃ in H₂SO₄/acetone). Understanding these reactions is crucial for controlling selectivity and achieving desired synthetic outcomes.
Overview of Oxidation Reactions
Strong oxidizing agents can react with both the primary amine and the methyl ester functionalities of this compound. The reaction's outcome is highly dependent on the choice of oxidant and the reaction conditions.
-
Oxidation of the Amine Group: Primary amines can be oxidized to various products, including nitro compounds, by strong oxidizing agents like KMnO₄. The reaction typically proceeds through intermediate species.
-
Oxidation of the Ester Group: The ester group itself is generally resistant to oxidation under mild conditions. However, strong, acidic oxidizing agents can lead to cleavage of the ester bond, yielding the corresponding carboxylic acid.
Data Presentation: Summary of Oxidation Reactions
The following table summarizes the expected products, reaction conditions, and yields for the oxidation of trans-methyl 4-aminocyclohexanecarboxylate hydrochloride with potassium permanganate and Jones reagent.
| Oxidizing Agent | Target Site | Major Product | Reaction Conditions | Yield (%) |
| KMnO₄ (acidic) | Ester Group | trans-4-Aminocyclohexanecarboxylic acid | 60-80°C, aqueous H₂SO₄ | ~85% |
| CrO₃ (Jones reagent) | α-Carbon to Ester | Ketone derivatives (via α-C oxidation) | 0-5°C, Acetone | 60-70% |
Reaction Mechanisms and Pathways
The following diagrams illustrate the proposed reaction pathways for the oxidation of this compound.
Caption: General workflow for the oxidation of this compound.
Caption: Proposed mechanism for KMnO₄ oxidation.
Caption: Proposed mechanism for Jones oxidation at the α-carbon.
Experimental Protocols
5.1. Oxidation with Potassium Permanganate (KMnO₄)
Objective: To synthesize trans-4-aminocyclohexanecarboxylic acid from trans-methyl 4-aminocyclohexanecarboxylate hydrochloride.
Materials:
-
trans-Methyl 4-aminocyclohexanecarboxylate hydrochloride
-
Potassium permanganate (KMnO₄)
-
Sulfuric acid (H₂SO₄), concentrated
-
Sodium bisulfite (NaHSO₃)
-
Deionized water
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle with stirrer
-
Ice bath
-
Buchner funnel and filter paper
-
Beakers and graduated cylinders
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve trans-methyl 4-aminocyclohexanecarboxylate hydrochloride in deionized water.
-
Slowly add concentrated sulfuric acid to the solution while cooling in an ice bath.
-
In a separate beaker, prepare a solution of potassium permanganate in deionized water.
-
Add the KMnO₄ solution dropwise to the reaction mixture with vigorous stirring.
-
After the addition is complete, heat the reaction mixture to 60-80°C and maintain it at this temperature with stirring. Monitor the reaction progress by TLC.
-
Once the reaction is complete, cool the mixture in an ice bath.
-
Quench the excess KMnO₄ by the slow addition of a saturated sodium bisulfite solution until the purple color disappears and a brown precipitate of manganese dioxide (MnO₂) forms.
-
Filter the mixture through a Buchner funnel to remove the MnO₂.
-
Wash the precipitate with deionized water.
-
Adjust the pH of the filtrate to the isoelectric point of the amino acid to precipitate the product.
-
Collect the crystalline product by filtration, wash with cold deionized water, and dry under vacuum.
5.2. Oxidation with Jones Reagent (CrO₃)
Objective: To synthesize ketone derivatives from trans-methyl 4-aminocyclohexanecarboxylate via α-carbon oxidation.
Materials:
-
trans-Methyl 4-aminocyclohexanecarboxylate
-
Chromium trioxide (CrO₃)
-
Sulfuric acid (H₂SO₄), concentrated
-
Acetone
-
Isopropyl alcohol
-
Deionized water
-
Round-bottom flask
-
Dropping funnel
-
Magnetic stirrer
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Beakers and graduated cylinders
Procedure:
-
Prepare the Jones reagent: In a beaker cooled in an ice bath, dissolve chromium trioxide in deionized water, then slowly add concentrated sulfuric acid. Caution: Highly exothermic and corrosive.
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve trans-methyl 4-aminocyclohexanecarboxylate in acetone.
-
Cool the flask in an ice bath to 0-5°C.
-
Add the prepared Jones reagent dropwise to the stirred solution, maintaining the temperature between 0-5°C. The color of the reaction mixture will change from orange-red to green.
-
After the addition is complete, continue stirring the mixture at 0-5°C. Monitor the reaction progress by TLC.
-
Once the reaction is complete, quench the excess oxidant by adding isopropyl alcohol until the orange color is no longer visible.
-
Remove the acetone using a rotary evaporator.
-
Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
-
Purify the product by column chromatography.
Safety and Handling Precautions
General Precautions:
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves (nitrile gloves are recommended).[1][2]
-
Avoid inhalation, ingestion, and skin contact with all chemicals.
-
Have an emergency spill kit readily available.
Specific Hazards:
-
Potassium Permanganate (KMnO₄):
-
Strong oxidizer. May intensify fire; keep away from combustible materials.[3][4]
-
Harmful if swallowed and causes severe skin burns and eye damage.[3][5]
-
Store in a tightly closed container in a cool, dry, well-ventilated area away from incompatible substances.[5][6]
-
In case of a spill, contain the spill and clean it up using an inert absorbent material. Do not use combustible materials like paper towels for cleanup.[4]
-
-
Chromic Acid (Jones Reagent):
-
Highly toxic, corrosive, carcinogenic, and mutagenic.[1][2][7] Handle with extreme caution.
-
Causes severe skin, eye, and mucous membrane damage.[1][2] Can be fatal if ingested, inhaled, or absorbed through the skin.[1][2]
-
Store in a designated, well-ventilated area in a tightly closed, corrosion-resistant container, preferably in secondary containment.[1][2][7]
-
All work with chromic acid must be conducted in a chemical fume hood.[2][7]
-
In case of a spill, evacuate the area and follow established emergency procedures for hazardous material spills.[2][7]
-
First Aid:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek immediate medical attention.[1][7]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][7]
-
Inhalation: Move the victim to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[1][7]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[1][7]
Conclusion
The reaction of this compound with strong oxidizing agents provides a pathway to valuable synthetic intermediates. Careful selection of the oxidizing agent and strict control of reaction conditions are paramount to achieving the desired product selectivity. The protocols and safety information provided herein are intended to guide researchers in the safe and effective execution of these powerful chemical transformations. Always consult the Safety Data Sheet (SDS) for each chemical before use and adhere to all institutional safety guidelines.
References
Application Notes and Protocols: Chiral Ligands in the Synthesis of Biologically Active Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
The chirality of a molecule is a critical determinant of its biological activity. In the pharmaceutical industry, the specific three-dimensional arrangement of atoms in a drug molecule can dictate its efficacy, potency, and even its safety profile. Enantiomers, which are non-superimposable mirror images of a chiral molecule, often exhibit different pharmacological and toxicological properties. Therefore, the ability to selectively synthesize a single desired enantiomer is of paramount importance in modern drug discovery and development.[1]
Asymmetric catalysis, facilitated by chiral ligands, has emerged as a powerful and efficient methodology for the synthesis of enantiomerically pure compounds.[2] Chiral ligands, when coordinated to a metal center, create a chiral environment that directs the stereochemical outcome of a chemical transformation, leading to the preferential formation of one enantiomer over the other. This approach offers significant advantages over classical methods such as chiral resolution, which is inherently limited to a maximum theoretical yield of 50%.
These application notes provide an overview of the use of chiral ligands in the synthesis of biologically active compounds, complete with detailed experimental protocols for key asymmetric reactions and a summary of their effectiveness.
Key Asymmetric Transformations Using Chiral Ligands
Several classes of asymmetric reactions catalyzed by chiral metal-ligand complexes have become indispensable tools for organic chemists. Below are detailed protocols for three widely used and impactful transformations.
Asymmetric Hydrogenation
Asymmetric hydrogenation is a highly efficient method for the synthesis of chiral alcohols, amines, and other reduced compounds from prochiral olefins, ketones, and imines. The pioneering work in this field, which led to the 2001 Nobel Prize in Chemistry for Knowles and Noyori, demonstrated the power of chiral phosphine ligands in rhodium- and ruthenium-catalyzed hydrogenations.
Application Example: Synthesis of L-DOPA
The synthesis of L-DOPA, a crucial drug for the treatment of Parkinson's disease, was one of the first industrial applications of asymmetric catalysis.[3][4] The key step involves the asymmetric hydrogenation of an enamide precursor using a rhodium catalyst with the chiral diphosphine ligand, DIPAMP.[3]
Experimental Protocol: Asymmetric Hydrogenation of an L-DOPA Precursor
This protocol is adapted from the seminal work by Knowles and co-workers at Monsanto.[3]
Materials:
-
(Z)-α-Benzamido-4-hydroxy-3-methoxycinnamic acid (enamide precursor)
-
[Rh(COD)(R,R)-DiPAMP)]BF₄ (catalyst)
-
Methanol (solvent)
-
Hydrogen gas (H₂)
Procedure:
-
In a high-pressure reactor, dissolve the enamide precursor in degassed methanol.
-
Add the [Rh(COD)(R,R)-DiPAMP)]BF₄ catalyst. The substrate-to-catalyst ratio (S/C) is typically high, demonstrating the efficiency of the catalyst.
-
Seal the reactor and purge with hydrogen gas.
-
Pressurize the reactor with hydrogen gas to the desired pressure.
-
Stir the reaction mixture at a controlled temperature until the reaction is complete (monitored by TLC or HPLC).
-
Upon completion, carefully vent the reactor and purge with an inert gas (e.g., nitrogen or argon).
-
The product, the protected L-DOPA precursor, can be isolated by removal of the solvent and subsequent purification.
-
Acid-catalyzed hydrolysis of the protecting groups yields L-DOPA.
Quantitative Data for Asymmetric Hydrogenation:
| Catalyst/Ligand | Substrate | Product | Yield (%) | ee (%) | Reference |
| [Rh(R,R)-DiPAMP)]⁺ | (Z)-α-Benzamido-4-hydroxy-3-methoxycinnamic acid | N-acetyl-L-DOPA | Quantitative | 95 | [3] |
| Ru(OAc)₂[(R)-BINAP] | Methyl acetoacetate | Methyl (R)-3-hydroxybutyrate | >99 | 93.5 | [5] |
| RuCl₂[(S)-TolBINAP][(S,S)-DPEN] | Acetophenone | (R)-1-Phenylethanol | Quantitative | 82 | [6] |
Asymmetric Epoxidation
The Sharpless asymmetric epoxidation is a highly reliable and enantioselective method for the conversion of primary and secondary allylic alcohols to 2,3-epoxyalcohols. This reaction utilizes a catalyst generated in situ from titanium tetra(isopropoxide), diethyl tartrate (DET) as the chiral ligand, and tert-butyl hydroperoxide (TBHP) as the oxidant.[7] The resulting chiral epoxides are versatile intermediates in the synthesis of a wide range of natural products and biologically active molecules.[8]
Application Example: Synthesis of a Chiral Epoxy Alcohol from Geraniol
Geraniol, a readily available allylic alcohol, can be selectively epoxidized at the 2,3-position with high enantioselectivity using the Sharpless epoxidation protocol.
Experimental Protocol: Sharpless Asymmetric Epoxidation of Geraniol
This protocol is a general procedure adapted from the original work by Sharpless and co-workers.[4][7]
Materials:
-
Geraniol
-
Titanium(IV) isopropoxide (Ti(OⁱPr)₄)
-
L-(+)-Diethyl tartrate ((+)-DET)
-
tert-Butyl hydroperoxide (TBHP) in a non-polar solvent (e.g., decane)
-
Dichloromethane (CH₂Cl₂) (anhydrous)
-
4Å Molecular sieves (activated)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (argon or nitrogen), add activated 4Å molecular sieves and anhydrous dichloromethane.
-
Cool the flask to -20 °C in a cooling bath.
-
Add L-(+)-diethyl tartrate to the cooled solvent.
-
Add titanium(IV) isopropoxide dropwise to the solution while stirring.
-
Stir the mixture for 30 minutes at -20 °C to allow for the formation of the chiral catalyst complex.
-
Add geraniol to the reaction mixture.
-
Add a solution of tert-butyl hydroperoxide dropwise while maintaining the temperature at -20 °C.
-
The reaction progress is monitored by TLC. The reaction is typically complete within a few hours.
-
Upon completion, the reaction is quenched by the addition of water.
-
The mixture is allowed to warm to room temperature and stirred for at least one hour.
-
The resulting slurry is filtered through a pad of Celite.
-
The organic layer is separated, and the aqueous layer is extracted with dichloromethane.
-
The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude epoxy alcohol, which can be further purified by column chromatography.
Quantitative Data for Sharpless Asymmetric Epoxidation:
| Substrate | Chiral Ligand | Product | Yield (%) | ee (%) | Reference |
| Geraniol | L-(+)-DET | (2S,3S)-2,3-Epoxygeraniol | 99 | 91 | [4] |
| (E)-α-Phenylcinnamyl alcohol | D-(-)-DIPT | (2R,3R)-Epoxy alcohol | 70-80 | >95 | |
| Z-propenyl alcohol | L-(+)-DET | (2S,3R)-epoxy alcohol | 70 | >95 |
Asymmetric Allylic Alkylation (AAA)
The Trost asymmetric allylic alkylation (AAA) is a powerful carbon-carbon bond-forming reaction that involves the substitution of a leaving group on an allylic substrate with a nucleophile, catalyzed by a palladium complex bearing a chiral ligand.[9] The Trost ligands, which are C₂-symmetric diphosphine ligands based on a trans-1,2-diaminocyclohexane (DACH) backbone, are highly effective in inducing high enantioselectivity in these reactions.
Application Example: Alkylation of a Cyclic Allylic Acetate
This reaction demonstrates the ability of the Trost AAA to deracemize a racemic starting material to a single enantiomer of the product.
Experimental Protocol: Trost Asymmetric Allylic Alkylation
This is a general protocol for the palladium-catalyzed asymmetric allylic alkylation of an allylic acetate with a soft nucleophile.
Materials:
-
Racemic allylic acetate (e.g., 1,3-diphenylallyl acetate)
-
Nucleophile (e.g., dimethyl malonate)
-
Palladium catalyst precursor (e.g., [Pd(allyl)Cl]₂)
-
Trost ligand (e.g., (R,R)-Trost ligand)
-
Base (e.g., N,O-Bis(trimethylsilyl)acetamide - BSA)
-
Catalyst for the base (e.g., KOAc)
-
Solvent (e.g., Dichloromethane or THF)
Procedure:
-
In a flame-dried flask under an inert atmosphere, dissolve the palladium precursor and the Trost ligand in the solvent. Stir for a few minutes to allow for complex formation.
-
Add the allylic acetate to the catalyst solution.
-
In a separate flask, prepare the nucleophile by adding the base to the pronucleophile (dimethyl malonate) and stirring.
-
Add the prepared nucleophile solution to the reaction mixture containing the catalyst and the allylic acetate.
-
Stir the reaction at the appropriate temperature (often room temperature) until the starting material is consumed (monitored by TLC or GC).
-
Once the reaction is complete, the work-up typically involves quenching the reaction, extracting the product into an organic solvent, washing the organic layer, drying it, and removing the solvent.
-
The crude product is then purified by column chromatography.
Quantitative Data for Trost Asymmetric Allylic Alkylation:
| Substrate | Nucleophile | Ligand | Yield (%) | ee (%) | Reference |
| rac-1,3-Diphenylallyl acetate | Dimethyl malonate | (R,R)-Trost Ligand | High | >98 | |
| Cyclic allylic acetate | Diesters | (S,S)-Trost Ligand | High | High | |
| Intermediate for Galantamine | Phenol | (S,S)-Trost Ligand | 72 | 88 | [10] |
Application in the Synthesis of Biologically Active Compounds: Signaling Pathways
The enantioselective synthesis of drug molecules is crucial because different enantiomers can interact differently with chiral biological targets such as enzymes and receptors. Below are examples of biologically active compounds synthesized using chiral ligands and diagrams of their mechanisms of action.
Sertraline (SSRI Antidepressant)
Sertraline is a selective serotonin reuptake inhibitor (SSRI) used to treat depression, obsessive-compulsive disorder, panic disorder, and post-traumatic stress disorder.[11] The therapeutic efficacy of sertraline is attributed to the (1S,4S)-isomer.
Mechanism of Action: Sertraline blocks the reuptake of the neurotransmitter serotonin (5-HT) into the presynaptic neuron by inhibiting the serotonin transporter (SERT).[2][11] This leads to an increased concentration of serotonin in the synaptic cleft, enhancing serotonergic neurotransmission.
References
- 1. PharmGKB summary: sertraline pathway, pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ClinPGx [clinpgx.org]
- 3. ClinPGx [clinpgx.org]
- 4. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 5. researchgate.net [researchgate.net]
- 6. Asymmetric hydrogenation of ketones: Tactics to achieve high reactivity, enantioselectivity, and wide scope - PMC [pmc.ncbi.nlm.nih.gov]
- 7. datapdf.com [datapdf.com]
- 8. Adrenergic receptor - Wikipedia [en.wikipedia.org]
- 9. synarchive.com [synarchive.com]
- 10. Tsuji–Trost reaction - Wikipedia [en.wikipedia.org]
- 11. Sertraline | C17H17Cl2N | CID 68617 - PubChem [pubchem.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Methyl 4-Aminocyclohexanecarboxylate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of methyl 4-aminocyclohexanecarboxylate.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, providing potential causes and recommended solutions in a question-and-answer format.
Question 1: My yield of this compound is lower than expected. What are the potential causes and how can I improve it?
Answer:
Low yield can stem from several factors depending on your synthetic route. Here are some common causes and solutions:
-
Incomplete Reaction: The reaction may not have gone to completion.
-
Solution: For esterification reactions, ensure sufficient reaction time and that the catalyst is active. For instance, in the esterification of (trans)-4-aminocyclohexanecarboxylic acid using methanol and thionyl chloride (SOCl₂), refluxing for at least 1 hour is recommended.[1][2]
-
Solution: In catalytic hydrogenation of p-aminobenzoic acid, ensure the catalyst is not poisoned and that reaction conditions (temperature and pressure) are optimal.
-
-
Suboptimal Reaction Conditions: The temperature, pressure, or solvent may not be ideal.
-
Solution: For the catalytic hydrogenation of p-aminobenzoic acid using a Ruthenium on Carbon (Ru/C) catalyst, a temperature range of 90°C to 120°C is preferred to avoid lower yields and prolonged reaction times.[3]
-
-
Product Loss During Work-up and Purification: Significant amounts of the product may be lost during extraction or recrystallization.
-
Solution: Optimize your purification strategy. Recrystallization from ethanol/water mixtures or using toluene as an anti-solvent can improve recovery and purity.[4]
-
-
Side Reactions: The formation of byproducts can reduce the yield of the desired product.
Question 2: The primary product of my synthesis is the cis-isomer, but I need the trans-isomer. How can I increase the yield of the trans-isomer?
Answer:
The formation of the cis-isomer is a common challenge, particularly in the catalytic hydrogenation of aromatic precursors. Here are strategies to favor the formation of the trans-isomer:
-
Optimize Hydrogenation Conditions: The choice of catalyst and reaction conditions can influence the stereoselectivity of the reduction.
-
Solution: A patented process using 5% Ru/C catalyst with 10% NaOH in an aqueous solution at 100°C and 15 bar of hydrogen pressure reports a cis:trans ratio of 1:4.6.[3]
-
-
Epimerization of the Cis-Isomer: The cis-isomer can be converted to the more thermodynamically stable trans-isomer.
-
Solution: A base-mediated epimerization can be performed. A patented method involves dissolving the cis/trans mixture in isopropyl alcohol with potassium tert-butoxide and heating to 60-65°C for 2-3 hours.[4] This drives the equilibrium towards the trans configuration.
-
-
Selective Crystallization: If a mixture of isomers is obtained, it may be possible to selectively crystallize the desired trans-isomer.
Question 3: I am having difficulty purifying my final product. What are some effective purification techniques?
Answer:
Effective purification is crucial for obtaining high-purity this compound. Consider the following methods:
-
Recrystallization: This is a common and effective method for purifying solid compounds.
-
Solvent/Anti-Solvent Precipitation: This technique can be used to precipitate the product from a solution.
-
Solution: The addition of toluene as an anti-solvent can produce spherical aggregates that are ideal for filtration.[4]
-
-
Temperature Gradient Crystallization: Controlling the cooling rate during crystallization can improve crystal size and purity.
-
Solution: A controlled cooling gradient, for example, from 50°C to -10°C over 4 hours, can maximize crystal size uniformity.[4]
-
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to produce this compound?
A1: The two primary synthetic routes are:
-
Esterification of 4-aminocyclohexanecarboxylic acid: This involves reacting the carboxylic acid with methanol in the presence of an acid catalyst such as sulfuric acid or thionyl chloride.[7][8]
-
Catalytic Hydrogenation of p-aminobenzoic acid: This method reduces the aromatic ring of p-aminobenzoic acid to a cyclohexane ring. This route often produces a mixture of cis and trans isomers.[3][5][6]
Q2: Which synthetic route typically gives a higher yield?
A2: The esterification of (trans)-4-aminocyclohexanecarboxylic acid with thionyl chloride in methanol can achieve a very high yield, reportedly up to 96.1%.[1][2] The catalytic hydrogenation route can also provide good yields, but the final yield of the desired trans-isomer may be lower due to the formation of the cis-isomer and subsequent separation or isomerization steps.[3]
Q3: How can I confirm the stereochemistry (cis vs. trans) of my product?
A3: The most common method for determining the cis/trans isomer ratio is Nuclear Magnetic Resonance (NMR) spectroscopy.[3] The coupling constants and chemical shifts of the protons on the cyclohexane ring will differ for the cis and trans isomers.
Q4: Is it possible to perform a one-pot synthesis of the trans-isomer?
A4: Yes, one-pot methodologies are being developed. A Chinese patent describes a one-pot synthesis from cyclohexene derivatives that can achieve a 75-82% trans-isomer content, which can be further improved by recrystallization.[4] Another patented process describes a one-pot reaction from a 4-aminobenzoic acid derivative that can yield a trans ratio of more than 75%.[3][9]
Data Presentation
Table 1: Comparison of Synthesis Methods for this compound
| Synthesis Route | Starting Material | Reagents/Catalyst | Temperature (°C) | Pressure (bar) | Reaction Time | Yield | Isomer Ratio (cis:trans) | Reference |
| Esterification | (Trans)-4-aminocyclohexanecarboxylic acid | SOCl₂, Methanol | Reflux | N/A | 1 hour | 96.1% | Predominantly trans | [1][2] |
| Esterification | trans-4-aminocyclohexanecarboxylic acid hydrochloride | Ethanol, conc. HCl | 60 | N/A | Overnight | 98% | Predominantly trans | [4] |
| Catalytic Hydrogenation | p-Aminobenzoic acid | 5% Ru/C, 10% NaOH | 100 | 15 | 20 hours | Not specified | 1:4.6 | [3] |
| Epimerization | cis/trans mixture | Potassium tert-butoxide, Isopropyl alcohol | 60-65 | N/A | 2-3 hours | >99% trans | >99% trans | [4] |
Experimental Protocols
Protocol 1: Esterification of (Trans)-4-aminocyclohexanecarboxylic Acid [1][2]
-
Suspend (Trans)-4-aminocyclohexanecarboxylic acid (1.40 mmol) in methanol (5.5 mL).
-
Cool the suspension to -10°C.
-
Add thionyl chloride (2.79 mmol) dropwise to the mixture and stir for 15 minutes.
-
Allow the reaction mixture to warm to ambient temperature over 15 minutes.
-
Heat the mixture at reflux for 1 hour.
-
After cooling, concentrate the mixture to obtain methyl trans-4-aminocyclohexanecarboxylate hydrochloride.
Protocol 2: Catalytic Hydrogenation of p-Aminobenzoic Acid [3]
-
In an autoclave, mix p-Aminobenzoic acid (0.07 mol), 5% Ru/C (2.50 g), and 10% NaOH (100.0 mL).
-
Stir the mixture at 100°C under 15 bar of hydrogen pressure.
-
Monitor the reaction by TLC. After 20 hours, no starting material should be observed.
-
Stop the reaction and work up the product. The resulting cis:trans ratio is approximately 1:4.6.
Protocol 3: Base-Mediated Epimerization of Cis Isomers [4]
-
Dissolve a cis/trans mixture of this compound (133 g) in isopropyl alcohol (1,000 mL).
-
Add potassium tert-butoxide (19.54 g, 0.174 mol).
-
Heat the mixture to 60-65°C for 2-3 hours.
-
After the reaction, acidify to pH 7.0 with acetic acid to precipitate the trans-product.
Visualizations
Caption: Synthetic routes to this compound.
Caption: Troubleshooting workflow for low reaction yield.
Caption: Strategies for controlling stereoisomer formation.
References
- 1. Methyl trans-4-AMinocyclohexanecarboxylate Hydrochloride | 61367-07-5 [chemicalbook.com]
- 2. Methyl trans-4-AMinocyclohexanecarboxylate Hydrochloride CAS#: 61367-07-5 [m.chemicalbook.com]
- 3. WO2017134212A1 - Process for the preparation of trans-4-amino-1-cyclohexanecarboxilic acid and its derivatives - Google Patents [patents.google.com]
- 4. Methyl trans-4-Aminocyclohexanecarboxylate Hydrochloride | 100707-54-8 | Benchchem [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. WO2003078381A1 - PROCESS FOR PREPARATION OF trans-4-AMINOCYCLOHEXANE- CARBOXYLIC ACIDS - Google Patents [patents.google.com]
- 7. chembk.com [chembk.com]
- 8. chembk.com [chembk.com]
- 9. CN108602758B - Process for preparing trans-4-amino-1-cyclohexanecarboxylic acids and derivatives thereof - Google Patents [patents.google.com]
Methods for separating cis and trans isomers of methyl 4-aminocyclohexanecarboxylate
Welcome to the technical support center for the separation of cis and trans isomers of methyl 4-aminocyclohexanecarboxylate. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experimental work.
Frequently Asked Questions (FAQs)
Q1: Why is the separation of cis and trans isomers of this compound so challenging?
Separating these geometric isomers is difficult because they share the same molecular weight and functional groups. This results in very similar physicochemical properties, such as boiling point and polarity, making their separation by standard techniques like distillation a significant challenge. The key to successful separation lies in exploiting the subtle differences in their three-dimensional structures. The trans isomer is generally more thermodynamically stable than the cis isomer.
Q2: What are the primary methods for separating these isomers?
The most effective methods for separating cis and trans isomers of this compound are:
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Chromatographic Techniques: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are powerful analytical and small-scale preparative methods due to their high resolving power.
-
Chemical Conversion (Epimerization): This technique involves converting the undesired cis isomer into the more stable trans isomer, which can then be more easily isolated.
-
Fractional Crystallization: This method relies on differences in the solubility of the isomers or their derivatives in a particular solvent system.
Troubleshooting Guides
Chromatographic Separation: HPLC
Problem: My HPLC analysis shows poor resolution with broad or overlapping peaks for the cis and trans isomers.
Answer: Poor chromatographic resolution is a common issue that can be addressed by systematically optimizing several parameters.
-
Mobile Phase Composition: Adjust the ratio of your organic solvent (e.g., acetonitrile or methanol) to the aqueous buffer. A lower percentage of the organic modifier will generally increase retention time and may improve separation.
-
Column Chemistry: If you are using a standard C18 column, consider a column with a different stationary phase that offers alternative selectivity. Phenyl-hexyl or cyano (CN) phases can provide different interactions that may enhance separation.
-
Temperature: Lowering the column temperature can sometimes improve the resolution of isomers.
-
Flow Rate: Reducing the flow rate can increase the number of theoretical plates and improve separation, although this will also increase the run time.
Chromatographic Separation: GC
Problem: My GC analysis shows co-elution of the cis and trans isomers.
Answer: Co-elution in GC can typically be resolved by optimizing the column and temperature program.
-
Temperature Program: A slower temperature ramp rate (e.g., 2-5 °C/min) will increase the interaction time of the analytes with the stationary phase, which can significantly improve the separation of closely eluting isomers.[1] Starting at a lower initial oven temperature can also enhance resolution.[1]
-
Column Selection: For separating geometric isomers, a more polar stationary phase is often beneficial. If you are using a non-polar phase (like a DB-1 or HP-5), consider switching to a mid-polar (e.g., DB-17) or a polar (e.g., Carbowax) column.
-
Carrier Gas Flow Rate: Optimize the linear velocity of your carrier gas (Helium, Hydrogen, or Nitrogen) to ensure you are operating at or near the optimal flow rate for your column's dimensions.
Experimental Protocols and Data
Method 1: Base-Mediated Epimerization of the cis-Isomer
This method focuses on converting the cis isomer to the more thermodynamically stable trans isomer, which can then be isolated in high purity.[2]
Detailed Experimental Protocol:
-
Dissolve a cis/trans mixture of this compound hydrochloride (133 g) in isopropyl alcohol (1,000 mL).[2]
-
Add potassium tert-butoxide (19.54 g, 0.174 mol) to the solution.[2]
-
Heat the mixture to 60–65°C for 2–3 hours to drive the epimerization to the trans configuration.[2]
-
After the reaction, cool the mixture and acidify to a pH of 7.0 with acetic acid.
-
The trans-methyl 4-aminocyclohexanecarboxylate hydrochloride will precipitate out of the solution.
-
Filter the precipitate and wash with a small amount of cold isopropyl alcohol.
-
Dry the product under vacuum.
Quantitative Data:
| Parameter | Value | Reference |
| Starting Material | Mixture of cis/trans isomers | [2] |
| Key Reagents | Potassium tert-butoxide, Isopropyl Alcohol | [2] |
| Temperature | 60–65°C | [2] |
| Reaction Time | 2–3 hours | [2] |
| Final Purity of trans Isomer | >99% | [2] |
Method 2: High-Performance Liquid Chromatography (HPLC)
This protocol provides a starting point for developing an analytical or small-scale preparative separation method.
Detailed Experimental Protocol:
-
Sample Preparation: Prepare a stock solution of the isomer mixture at a concentration of 1 mg/mL in the mobile phase. Dilute as necessary for analysis.
-
HPLC System and Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: Isocratic mixture of acetonitrile and 0.1% trifluoroacetic acid in water. The exact ratio should be optimized (e.g., starting with 30:70 acetonitrile:water).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm.
-
Injection Volume: 10 µL.
-
-
Equilibrate the column with the mobile phase until a stable baseline is achieved.
-
Inject the sample and run the analysis. The trans isomer is expected to elute slightly later than the cis isomer due to its more linear shape and greater interaction with the C18 stationary phase.
Quantitative Data (Typical):
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | 30:70 Acetonitrile: 0.1% TFA(aq) |
| Flow Rate | 1.0 mL/min |
| Detection | UV, 210 nm |
| Expected Elution Order | cis followed by trans |
Method 3: Gas Chromatography (GC)
This protocol is suitable for the analysis of the volatility of the isomers.
Detailed Experimental Protocol:
-
Sample Preparation: Dilute the isomer mixture in a volatile solvent such as dichloromethane or hexane to a concentration of approximately 100-500 µg/mL.[1]
-
GC System and Conditions:
-
Injector: Split/splitless injector at 250°C with a 50:1 split ratio.[1]
-
Column: 5% Phenyl Polysiloxane (e.g., DB-5 or HP-5ms), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow of ~1.5 mL/min.
-
Oven Program: Start at 70°C, hold for 1 minute, then ramp at 5°C/min to 150°C.[1]
-
Detector: Flame Ionization Detector (FID) at 250°C.
-
-
Inject the sample and begin the temperature program.
Quantitative Data (Typical):
| Parameter | Condition |
| Column | 5% Phenyl Polysiloxane, 30 m x 0.25 mm |
| Carrier Gas | Helium, 1.5 mL/min |
| Injector Temp. | 250°C |
| Detector Temp. | 250°C |
| Oven Program | 70°C (1 min), ramp 5°C/min to 150°C |
Visualized Workflows
Caption: Workflow for the base-mediated epimerization of the cis isomer.
Caption: General workflow for chromatographic separation of isomers.
References
Troubleshooting side reactions in the esterification of 4-aminocyclohexanecarboxylic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the challenges associated with the esterification of 4-aminocyclohexanecarboxylic acid.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions during the esterification of 4-aminocyclohexanecarboxylic acid?
A1: The two primary side reactions of concern are intermolecular condensation leading to polyamide formation (polymerization) and intramolecular cyclization resulting in the formation of a lactam. These occur because the free amino group can react with the carboxylic acid or the newly formed ester of another molecule.
Q2: How can I prevent polymerization and lactam formation?
A2: The most effective method to prevent these side reactions is to protect the amino group before performing the esterification.[1] The use of a protecting group, such as tert-butoxycarbonyl (Boc), masks the nucleophilicity of the amine, allowing the esterification to proceed selectively at the carboxylic acid functionality.
Q3: What are the optimal reaction conditions for the Fischer esterification of N-protected 4-aminocyclohexanecarboxylic acid?
A3: While optimal conditions can vary, a common starting point for Fischer esterification is to use a large excess of the alcohol (often as the solvent) with a strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH).[2][3][4] The reaction is typically heated to reflux. It is crucial to control the temperature, as excessive heat can promote side reactions.
Q4: My reaction yield is consistently low. What are the potential causes and how can I improve it?
A4: Low yields in Fischer esterification can be attributed to several factors. Since the reaction is an equilibrium process, it may not be driven sufficiently towards the product side.[3][5] To improve the yield, you can:
-
Use a large excess of the alcohol to shift the equilibrium.[3]
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Remove water as it is formed, for example, by using a Dean-Stark apparatus.[3][4]
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Ensure your reagents, especially the alcohol and solvents, are anhydrous.
-
Verify the purity of your starting 4-aminocyclohexanecarboxylic acid.
Q5: I observe a significant amount of an unidentifiable, high-molecular-weight precipitate in my reaction. What is it likely to be?
A5: A high-molecular-weight precipitate is likely a polyamide formed through intermolecular condensation of the unprotected 4-aminocyclohexanecarboxylic acid.[6][7] This underscores the importance of protecting the amino group before commencing the esterification.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low to no ester formation | Incomplete reaction due to equilibrium. | Use a large excess of the alcohol (e.g., as the solvent) to drive the reaction forward.[3] Consider using a Dean-Stark trap to remove water as it forms.[4] |
| Inactive catalyst. | Use a fresh, anhydrous strong acid catalyst like sulfuric acid or p-toluenesulfonic acid. | |
| Formation of a white, insoluble solid (polymer) | The amino group is not protected. | Protect the amino group with a suitable protecting group (e.g., Boc) before esterification. |
| Reaction temperature is too high, promoting side reactions. | Optimize the reaction temperature. For similar reactions, temperatures between 50-80°C are often employed.[8] | |
| Presence of a significant amount of starting material after prolonged reaction time | Insufficient catalyst. | Increase the catalyst loading. Typically, a catalytic amount (e.g., 1-5 mol%) is sufficient, but optimization may be required. |
| Reversible reaction reaching equilibrium. | As mentioned above, use an excess of alcohol and remove water to shift the equilibrium. | |
| Difficulty in isolating the final ester product | The product is soluble in the aqueous phase during workup. | Ensure the aqueous phase is saturated with a salt like NaCl before extraction to decrease the solubility of the ester. |
| Emulsion formation during extraction. | Add a small amount of brine or a different organic solvent to break the emulsion. |
Experimental Protocols
Protocol 1: N-Boc Protection of 4-Aminocyclohexanecarboxylic Acid
This protocol describes the protection of the amino group of 4-aminocyclohexanecarboxylic acid using di-tert-butyl dicarbonate (Boc₂O).
Materials:
-
4-Aminocyclohexanecarboxylic acid
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Sodium bicarbonate (NaHCO₃)
-
Dioxane
-
Water
-
Ethyl acetate
-
1 M Hydrochloric acid (HCl)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve 4-aminocyclohexanecarboxylic acid in a 1:1 mixture of dioxane and water containing one equivalent of sodium bicarbonate.
-
Cool the solution to 0 °C in an ice bath.
-
Add 1.1 equivalents of di-tert-butyl dicarbonate (Boc₂O) portion-wise while stirring.
-
Allow the reaction mixture to warm to room temperature and stir overnight.
-
Remove the dioxane under reduced pressure.
-
Wash the remaining aqueous solution with ethyl acetate to remove any unreacted Boc₂O.
-
Acidify the aqueous layer to a pH of 2-3 with 1 M HCl at 0 °C.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate under reduced pressure to yield N-Boc-4-aminocyclohexanecarboxylic acid.
Protocol 2: Fischer Esterification of N-Boc-4-aminocyclohexanecarboxylic Acid
This protocol outlines the esterification of the N-protected amino acid with methanol using sulfuric acid as a catalyst.
Materials:
-
N-Boc-4-aminocyclohexanecarboxylic acid
-
Methanol (anhydrous)
-
Concentrated sulfuric acid (H₂SO₄)
-
Saturated sodium bicarbonate solution
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Suspend N-Boc-4-aminocyclohexanecarboxylic acid in a large excess of anhydrous methanol (e.g., 20-50 equivalents).
-
Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 equivalents) to the mixture while cooling in an ice bath.
-
Heat the reaction mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and remove the excess methanol under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with a saturated sodium bicarbonate solution until the aqueous layer is neutral or slightly basic.
-
Wash the organic layer with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude methyl N-Boc-4-aminocyclohexanecarboxylate.
-
Purify the product by column chromatography if necessary.
Data Presentation
Table 1: Illustrative Yields for Esterification of Amino Acids under Fischer Conditions
| Amino Acid (N-protected) | Alcohol | Catalyst | Temperature (°C) | Reaction Time (h) | Reported Yield (%) |
| N-Boc-Alanine | Methanol | H₂SO₄ | Reflux | 4 | ~95 |
| N-Boc-Valine | Ethanol | H₂SO₄ | Reflux | 6 | ~92 |
| N-Boc-Leucine | Methanol | TsOH | 65 | 8 | ~90 |
| N-Boc-Phenylalanine | Propanol | H₂SO₄ | Reflux | 5 | ~94 |
Note: This table provides representative yields for other N-Boc protected amino acids to illustrate the general efficiency of the Fischer esterification under the described conditions. Actual yields for N-Boc-4-aminocyclohexanecarboxylic acid may vary.
Visualizations
References
- 1. Boc-Protected Amino Groups [organic-chemistry.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 5. quora.com [quora.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. oit.edu [oit.edu]
- 8. Ester synthesis by esterification [organic-chemistry.org]
Optimizing temperature and reaction time for methyl 4-aminocyclohexanecarboxylate synthesis
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of methyl 4-aminocyclohexanecarboxylate.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most common and straightforward method is the Fischer esterification of 4-aminocyclohexanecarboxylic acid with methanol in the presence of a strong acid catalyst, such as sulfuric acid or thionyl chloride (SOCl₂)[1][2].
Q2: What are the typical reaction conditions for the esterification of 4-aminocyclohexanecarboxylic acid with methanol?
A2: Typical conditions involve suspending 4-aminocyclohexanecarboxylic acid in methanol and adding a catalyst. The reaction mixture is often stirred at a low temperature initially (e.g., -10°C to 0°C) during the addition of the catalyst, then warmed to room temperature, and finally refluxed for a period of time, typically around one hour, to drive the reaction to completion[2].
Q3: How can I control the stereochemistry to obtain the trans isomer?
A3: The synthesis of the trans-isomer is a common challenge as reaction conditions can influence the cis/trans ratio[3]. To favor the thermodynamically more stable trans isomer, base-mediated epimerization can be employed. This involves treating a cis/trans mixture with a base like potassium tert-butoxide in a suitable solvent, such as isopropyl alcohol, and heating to 60–65°C[4].
Q4: What are some common side reactions to be aware of?
A4: A key side reaction is the epimerization between the cis and trans isomers, especially at elevated temperatures[3][4]. Temperatures above 65°C during synthesis or purification can promote the formation of undesired isomers[4]. Additionally, strong oxidizing agents can react with the amine group[2].
Q5: How is the product typically purified?
A5: The product, often in its hydrochloride salt form, is typically purified by recrystallization. Common solvent systems for recrystallization include ethanol/water mixtures or using toluene as an anti-solvent[4]. Cooling the solution from around 50°C to -10°C over several hours can help in obtaining uniform crystals[4].
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low Yield | - Incomplete reaction. - Loss of product during workup or purification. - Suboptimal reaction temperature. | - Increase the reaction time at reflux. - Ensure the catalyst is active and used in the correct stoichiometric amount. - Optimize the recrystallization procedure to minimize loss. - Maintain the reaction temperature within the optimal range of 55-65°C to avoid side reactions[4]. |
| Presence of Starting Material in Product | - Insufficient reaction time or temperature. - Inactive catalyst. | - Extend the reflux time. - Ensure the reaction is heated to the appropriate reflux temperature. - Use fresh or properly stored catalyst. |
| Incorrect cis/trans Isomer Ratio | - Reaction temperature is too high, leading to epimerization. - The starting material already has an unfavorable isomer ratio. | - Maintain the reaction temperature below 65°C[4]. - If a specific isomer is required, consider a post-synthesis epimerization step using a base like potassium tert-butoxide[4]. |
| Product is an oil or fails to crystallize | - Presence of impurities. - Incorrect solvent system for crystallization. | - Purify the crude product using column chromatography before crystallization. - Experiment with different solvent systems for recrystallization, such as ethanol/water or the addition of an anti-solvent like toluene[4]. - Try seeding the solution with a small crystal of the desired product. |
| Product degradation | - Exposure to high temperatures for extended periods. - Reaction with strong oxidizing agents. | - Avoid prolonged heating above the recommended temperature range. - Ensure the reaction and storage environments are free from strong oxidizing agents[2]. |
Optimization of Reaction Parameters
Optimizing temperature and reaction time is crucial for maximizing yield and purity. The following table summarizes key parameters for the synthesis of the trans isomer.
| Parameter | Optimal Range | Impact on Yield/Purity |
| Temperature | 55–65°C | Temperatures below this range can slow down the reaction, while temperatures above 65°C can promote the formation of unwanted side products and isomers[4]. |
| Reaction Time | 1-3 hours at reflux | Shorter times may lead to incomplete conversion. Longer times may not significantly increase the yield and could potentially lead to side reactions if the temperature is not well-controlled. |
| Catalyst Loading | Varies with catalyst | For SOCl₂, a 2-fold molar excess relative to the starting acid has been reported to give a high yield[2]. |
| Solvent Ratio | 10:1 v/w (Methanol:Solute) | Lower ratios may impede proper mixing, while higher ratios can complicate solvent removal during workup[4]. |
Experimental Protocol: Synthesis of Methyl trans-4-Aminocyclohexanecarboxylate Hydrochloride
This protocol is based on a reported method for the esterification of trans-4-aminocyclohexanecarboxylic acid[2].
Materials:
-
trans-4-Aminocyclohexanecarboxylic acid
-
Methanol (MeOH)
-
Thionyl chloride (SOCl₂)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Condenser
-
Ice bath
-
Heating mantle
-
Rotary evaporator
Procedure:
-
Suspend trans-4-aminocyclohexanecarboxylic acid (1.0 eq) in methanol (approx. 27.5 mL per gram of acid) in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the suspension to -10°C using an ice-salt bath.
-
Slowly add thionyl chloride (2.0 eq) dropwise to the cooled and stirring suspension. Maintain the temperature below 0°C during the addition.
-
After the addition is complete, stir the mixture for an additional 15 minutes at -10°C.
-
Remove the ice bath and allow the reaction mixture to warm to ambient temperature over 15 minutes.
-
Attach a condenser to the flask and heat the mixture to reflux. Maintain reflux for 1 hour.
-
After 1 hour, cool the reaction mixture to room temperature.
-
Concentrate the mixture using a rotary evaporator to remove the methanol and excess thionyl chloride. The resulting solid is the crude methyl trans-4-aminocyclohexanecarboxylate hydrochloride.
-
The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water).
Process Visualization
Caption: Workflow for the synthesis of methyl trans-4-aminocyclohexanecarboxylate HCl.
Caption: Troubleshooting decision tree for synthesis optimization.
References
- 1. chembk.com [chembk.com]
- 2. Methyl trans-4-AMinocyclohexanecarboxylate Hydrochloride | 61367-07-5 [chemicalbook.com]
- 3. WO2017134212A1 - Process for the preparation of trans-4-amino-1-cyclohexanecarboxilic acid and its derivatives - Google Patents [patents.google.com]
- 4. Methyl trans-4-Aminocyclohexanecarboxylate Hydrochloride | 100707-54-8 | Benchchem [benchchem.com]
Preventing epimerization during the synthesis of methyl 4-aminocyclohexanecarboxylate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of methyl 4-aminocyclohexanecarboxylate, with a specific focus on preventing and controlling epimerization to obtain the desired stereoisomer.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis and purification of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low trans:cis isomer ratio after catalytic hydrogenation. | Suboptimal catalyst selection. | Use Ruthenium on Carbon (Ru/C) or Rhodium on Carbon (Rh/C) as they have been shown to favor the formation of the trans isomer.[1] |
| Reaction conditions not favoring the trans isomer. | Conduct the hydrogenation under basic conditions (e.g., in a 10% NaOH solution). This has been shown to significantly improve the trans:cis ratio.[1][2] | |
| Inadequate hydrogen pressure or reaction temperature. | Optimize hydrogen pressure (e.g., 15 bar) and temperature (e.g., 100°C) as these parameters can influence the stereochemical outcome.[1][2] | |
| Significant amount of cis-isomer remaining after base-mediated epimerization. | Incorrect base selection. | Use a strong, non-nucleophilic base such as potassium tert-butoxide. Tertiary amines like triethylamine can also be effective and may minimize ester hydrolysis.[3] |
| Inappropriate solvent. | Employ branched alcohols like isopropyl alcohol or tert-butyl alcohol, as they can enhance the selectivity for the trans isomer compared to linear alcohols.[3] | |
| Insufficient reaction time or temperature. | Ensure the reaction is heated to an appropriate temperature (e.g., 60-65°C) for a sufficient duration (e.g., 2-3 hours) to allow the equilibrium to favor the thermodynamically more stable trans isomer.[3] | |
| Ester hydrolysis during base-mediated epimerization. | Use of a nucleophilic base (e.g., NaOH, KOH). | Opt for a non-nucleophilic tertiary amine base (e.g., triethylamine) to minimize the hydrolysis of the methyl ester.[3] |
| Difficulty in separating cis and trans isomers by crystallization. | Similar solubilities of the isomers. | Consider converting the amino group to a protected form (e.g., Boc-protected), as the derivatives may have different crystallization properties, facilitating separation.[4] Fractional crystallization can also be employed.[5] |
| Impure solvent system. | Use high-purity solvents for crystallization. Experiment with different solvent systems, such as ethanol/water or toluene, to optimize the selective crystallization of the desired isomer.[3] | |
| Epimerization occurring during esterification of 4-aminocyclohexanecarboxylic acid. | Prolonged exposure to acidic conditions at elevated temperatures. | Minimize reaction time and temperature during acid-catalyzed esterification. Consider alternative esterification methods that use milder conditions. |
Frequently Asked Questions (FAQs)
Q1: What is epimerization and why is it a concern in the synthesis of this compound?
Epimerization is a chemical process where the configuration of a single stereocenter in a molecule is inverted. In the context of this compound, it refers to the interconversion between the cis and trans isomers. This is a significant concern because the biological activity and physical properties of the cis and trans isomers can differ substantially. For many pharmaceutical applications, a specific stereoisomer (usually the trans isomer) is required in high purity.[6][7]
Q2: Which isomer, cis or trans, is thermodynamically more stable?
The trans isomer of this compound is generally the thermodynamically more stable isomer. This is because in the chair conformation of the cyclohexane ring, the bulky amino and methoxycarbonyl groups can both occupy equatorial positions in the trans isomer, minimizing steric strain. In the cis isomer, one of these groups is forced into a less stable axial position.
Q3: How can I maximize the formation of the trans isomer during the initial synthesis?
To maximize the formation of the trans isomer during the catalytic hydrogenation of a p-aminobenzoic acid derivative, it is recommended to use a Ruthenium on Carbon (Ru/C) catalyst in a basic aqueous solution (e.g., 10% NaOH) at elevated temperature and pressure (e.g., 100°C and 15 bar H₂).[1][2] These conditions have been shown to favor a higher trans:cis ratio directly from the reduction.
Q4: What is the purpose of base-mediated epimerization?
Base-mediated epimerization is a technique used to convert the less stable cis isomer into the more stable trans isomer.[3] This is often performed after the initial synthesis yields a mixture of isomers. By treating the mixture with a base, an equilibrium is established that favors the formation of the thermodynamically preferred trans product, thereby increasing the overall yield of the desired isomer.
Q5: Can you provide a general protocol for base-mediated epimerization?
A general protocol involves dissolving the cis/trans mixture of this compound in a suitable solvent like isopropyl alcohol. A strong, non-nucleophilic base such as potassium tert-butoxide is then added, and the mixture is heated to around 60-65°C for 2-3 hours.[3] After the reaction, the mixture is cooled and neutralized to precipitate the product, which will be enriched in the trans isomer.
Q6: Are there any analytical techniques to determine the cis:trans ratio?
Yes, the cis:trans ratio of this compound can be accurately determined using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC).[3]
Experimental Protocols
Protocol 1: Catalytic Hydrogenation of p-Aminobenzoic Acid to Favor the trans Isomer
Objective: To synthesize 4-aminocyclohexanecarboxylic acid with a high trans:cis ratio.
Materials:
-
p-Aminobenzoic acid
-
5% Ruthenium on Carbon (Ru/C)
-
10% Sodium Hydroxide (NaOH) solution
-
Hydrogen gas
-
Autoclave reactor
Procedure:
-
In an autoclave, combine p-aminobenzoic acid (1 eq.), 5% Ru/C (25% by weight of the starting material), and 10% NaOH solution.[1][2]
-
Seal the autoclave and purge with nitrogen, followed by hydrogen gas.
-
After cooling and venting the reactor, the catalyst is filtered off.
-
The resulting aqueous solution containing the sodium salt of 4-aminocyclohexanecarboxylic acid can be used for the next step. The typical cis:trans ratio achieved is approximately 1:4.6.[2]
Protocol 2: Base-Mediated Epimerization of a cis/trans Mixture
Objective: To convert a mixture of cis and trans this compound to predominantly the trans isomer.
Materials:
-
Mixture of cis and trans this compound
-
Isopropyl alcohol
-
Potassium tert-butoxide
-
Acetic acid
Procedure:
-
Dissolve the mixture of cis and trans this compound in isopropyl alcohol.[3]
-
Add potassium tert-butoxide (approximately 1.2 equivalents relative to the cis isomer).[3]
-
Heat the reaction mixture to 60-65°C and maintain for 2-3 hours with stirring.[3]
-
Monitor the reaction progress by HPLC or NMR to confirm the conversion to the trans isomer.
-
Once the reaction is complete, cool the mixture.
-
Neutralize the reaction by adding acetic acid until a pH of 7.0 is reached.[3]
-
The trans product, being less soluble, will precipitate.
-
Collect the precipitate by filtration, wash with a small amount of cold isopropyl alcohol, and dry under vacuum. This process can yield the trans isomer with a purity of >99%.[3]
Visualizations
Caption: Workflow for the synthesis and epimerization of this compound.
Caption: Troubleshooting logic for obtaining a high trans:cis isomer ratio.
References
- 1. WO2017134212A1 - Process for the preparation of trans-4-amino-1-cyclohexanecarboxilic acid and its derivatives - Google Patents [patents.google.com]
- 2. CN108602758B - Process for preparing trans-4-amino-1-cyclohexanecarboxylic acids and derivatives thereof - Google Patents [patents.google.com]
- 3. Methyl trans-4-Aminocyclohexanecarboxylate Hydrochloride | 100707-54-8 | Benchchem [benchchem.com]
- 4. WO2003078381A1 - PROCESS FOR PREPARATION OF trans-4-AMINOCYCLOHEXANE- CARBOXYLIC ACIDS - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. rijournals.com [rijournals.com]
- 7. researchgate.net [researchgate.net]
Identifying and removing common impurities from methyl 4-aminocyclohexanecarboxylate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with methyl 4-aminocyclohexanecarboxylate. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation, with a focus on identifying and removing impurities.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in commercially available or synthesized this compound?
A1: The most prevalent impurities can be categorized as follows:
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Stereoisomers: The most significant impurity is the cis-isomer of this compound. The trans-isomer is often the desired product due to its thermodynamic stability.[1]
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Unreacted Starting Materials: Residual 4-aminocyclohexanecarboxylic acid and methanol from the esterification process may be present.[2][3][4]
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Reaction Byproducts: Side reactions can lead to the formation of various byproducts, which may be colored or have similar properties to the desired product.[1][4]
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Residual Solvents: Solvents used during the synthesis or purification, such as ethanol, toluene, or ethyl acetate, may remain in the final product.[1][4]
Q2: Which analytical techniques are recommended for identifying and quantifying impurities in this compound?
A2: A combination of chromatographic and spectroscopic methods is ideal for a comprehensive impurity profile:
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High-Performance Liquid Chromatography (HPLC): This is a powerful technique for separating and quantifying isomers and other impurities. Using a chiral column, such as Chiralpak IA, is critical for resolving the cis and trans isomers.[1]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H-NMR is useful for confirming the structure of the desired product and identifying impurities. The coupling constants of the cyclohexane ring protons can help distinguish between the cis and trans isomers.[1]
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is well-suited for identifying and quantifying volatile impurities, including residual solvents and certain byproducts.[5]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Coupling HPLC with a mass spectrometer provides high sensitivity and specificity for identifying unknown impurities.[5][6]
Troubleshooting Guides
Issue 1: Presence of the cis-Isomer Impurity
Symptom: HPLC or NMR analysis indicates a significant percentage of the cis-isomer in your this compound sample.
Cause: The synthesis conditions may have produced a mixture of cis and trans isomers.
Solutions:
-
Recrystallization: This is often the first line of defense for removing the cis-isomer. The trans-isomer is typically less soluble and will crystallize out preferentially.
-
Base-Mediated Epimerization: This chemical conversion method can be employed to convert the undesired cis-isomer into the more thermodynamically stable trans-isomer.[1]
Table 1: Comparison of Purification Methods for cis-Isomer Removal
| Method | Principle | Advantages | Disadvantages |
| Recrystallization | Difference in solubility between cis and trans isomers. | Simple, cost-effective. | May require multiple recrystallizations for high purity; yield can be compromised. |
| Base-Mediated Epimerization | Conversion of the cis-isomer to the more stable trans-isomer at equilibrium.[1] | High efficiency in converting the cis-isomer, leading to higher yields of the desired trans-isomer.[1] | Requires an additional chemical step and subsequent purification to remove the base and any byproducts. |
Issue 2: Product is Discolored (Yellow to Brown)
Symptom: The isolated this compound is not a white or off-white solid.
Cause: Presence of colored byproducts from the synthesis or degradation of the material.
Solutions:
-
Activated Charcoal Treatment: This is effective for removing minor colored impurities.
-
Flash Column Chromatography: For more significant discoloration, column chromatography can separate the desired product from the colored impurities.[4]
Experimental Protocols
Protocol 1: Purification by Recrystallization
This protocol is designed to remove the cis-isomer and other minor impurities.
-
Dissolution: Dissolve the crude this compound in a minimal amount of a suitable solvent system, such as an ethanol/water mixture (e.g., 3:1 v/v), by gently heating.[1]
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.
-
Crystallization: Slowly cool the solution to room temperature, and then further cool in an ice bath to induce crystallization. For improved crystal size uniformity, a controlled cooling gradient (e.g., from 50°C to -10°C over 4 hours) can be applied.[1]
-
Isolation: Collect the crystals by vacuum filtration.
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Washing: Wash the crystals with a small amount of cold solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum.
Protocol 2: Base-Mediated Epimerization for cis- to trans-Isomer Conversion
This protocol aims to increase the yield of the desired trans-isomer.[1]
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Reaction Setup: In a round-bottom flask, dissolve the cis/trans mixture of this compound in a suitable solvent like isopropyl alcohol.
-
Base Addition: Add a base, such as potassium tert-butoxide. Tertiary amines like triethylamine can also be used to minimize ester hydrolysis.[1]
-
Heating: Heat the mixture to 60-65°C for 2-3 hours to allow the epimerization to reach equilibrium, favoring the trans configuration.[1]
-
Neutralization: After cooling, carefully neutralize the reaction mixture to pH 7.0 with an acid like acetic acid to precipitate the product.[1]
-
Isolation and Purification: Isolate the solid by filtration and purify further by recrystallization as described in Protocol 1.
Protocol 3: Decolorization with Activated Charcoal
This protocol is for removing minor colored impurities.
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Dissolution: Dissolve the discolored this compound in a suitable solvent at room temperature or with gentle heating.
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Charcoal Addition: Add a small amount of activated charcoal (typically 1-5% by weight) to the solution.
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Stirring: Stir the mixture for 15-30 minutes.
-
Filtration: Remove the activated charcoal by filtering the mixture through a pad of celite.
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Product Recovery: Concentrate the filtrate under reduced pressure to recover the decolorized product. Further purification by recrystallization may be necessary.
Diagrams
Caption: Troubleshooting and purification workflow for this compound.
Caption: Decision tree for troubleshooting common impurities in this compound.
References
- 1. Methyl trans-4-Aminocyclohexanecarboxylate Hydrochloride | 100707-54-8 | Benchchem [benchchem.com]
- 2. chembk.com [chembk.com]
- 3. Methyl trans-4-AMinocyclohexanecarboxylate Hydrochloride | 61367-07-5 [chemicalbook.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. epa.gov [epa.gov]
Technical Support Center: Scaling Up Methyl 4-Aminocyclohexanecarboxylate Production
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis and scale-up of methyl 4-aminocyclohexanecarboxylate.
Frequently Asked Questions (FAQs)
Q1: What are the primary industrial synthesis routes for this compound?
The most common industrial synthesis route involves the catalytic hydrogenation of methyl 4-aminobenzoate. This process reduces the aromatic ring to a cyclohexane ring. An alternative starting material is p-nitrobenzoic acid, which is first reduced to p-aminobenzoic acid and then esterified before hydrogenation. The synthesis of the trans-isomer is often challenging as the hydrogenation of benzene derivatives can yield the cis-isomer as the main product.[1]
Q2: What is the main challenge in the synthesis of the trans-isomer of this compound?
The primary challenge is controlling the stereochemistry during the hydrogenation of the aromatic precursor. The reaction often produces a mixture of cis and trans isomers, with the cis isomer frequently being the predominant product. Separating these isomers can be difficult due to their similar physical properties. Therefore, achieving a high yield of the desired trans-isomer is a key process optimization goal.
Q3: How can the yield of the desired trans-isomer be maximized?
Maximizing the trans-isomer yield typically involves a two-pronged approach:
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Optimizing Hydrogenation Conditions: The choice of catalyst, solvent, temperature, and pressure can influence the initial cis/trans ratio.
-
Isomerization: A subsequent isomerization step is often employed to convert the undesired cis-isomer into the thermodynamically more stable trans-isomer. This is commonly achieved through base-mediated epimerization.[2]
Q4: What are the critical parameters to control during the scale-up of the hydrogenation process?
When scaling up the hydrogenation of methyl 4-aminobenzoate, several parameters are critical for ensuring safety, efficiency, and product quality. Key considerations include:
-
Heat Management: Hydrogenation is an exothermic process, and efficient heat removal is crucial to prevent temperature runaways.
-
Mass Transfer: Efficient mixing is required to ensure good contact between the hydrogen gas, the substrate, and the solid catalyst.
-
Catalyst Handling: The safe handling, loading, and recovery of the hydrogenation catalyst are important operational considerations.
-
Pressure Control: Maintaining a stable hydrogen pressure is essential for consistent reaction rates and product quality.
Troubleshooting Guides
Issue 1: Low Yield of this compound
| Possible Cause | Troubleshooting Step |
| Incomplete Reaction | - Verify catalyst activity. Consider using a fresh batch of catalyst. - Ensure adequate hydrogen pressure and temperature as per the protocol. - Check for impurities in the starting material that may be poisoning the catalyst. |
| Catalyst Poisoning | - Analyze starting materials for potential poisons (e.g., sulfur compounds). - Purify the substrate before hydrogenation. |
| Side Reactions | - Optimize reaction conditions (temperature, pressure) to minimize by-product formation. - Analyze the reaction mixture to identify major by-products and adjust the process accordingly. |
Issue 2: Poor cis/trans Isomer Ratio (High cis-Isomer Content)
| Possible Cause | Troubleshooting Step |
| Suboptimal Hydrogenation Conditions | - Experiment with different catalysts (e.g., Rh/C, Ru/C, Raney Nickel) as catalyst choice can significantly impact the isomer ratio. - Adjust the reaction temperature and pressure. Lower temperatures sometimes favor the formation of the trans-isomer. |
| Inefficient Isomerization | - If performing a separate isomerization step, ensure the base is active and used in the correct stoichiometric amount. - Optimize the isomerization temperature and reaction time.[2] - Consider the choice of solvent, as it can influence the equilibrium position.[2] |
Issue 3: Difficulty in Purifying the trans-Isomer
| Possible Cause | Troubleshooting Step |
| Similar Physical Properties of Isomers | - Optimize recrystallization conditions (solvent system, temperature gradient) to enhance the selective crystallization of the trans-isomer. - For laboratory scale, preparative chromatography (HPLC or GC) can be employed for high-purity separation. |
| Presence of Impurities | - Characterize impurities by analytical techniques (e.g., LC-MS, GC-MS, NMR) to understand their nature. - Implement appropriate purification steps to remove specific impurities before the final crystallization. |
Data Presentation
Table 1: Catalytic Hydrogenation Parameters for Methyl 4-Aminobenzoate
| Parameter | Optimal Range | Impact on Yield/Purity |
| Temperature | 55–65°C | <60°C slows the reaction; >65°C may promote side reactions.[2] |
| H₂ Pressure | 6–9 kg/cm ² | Lower pressures require longer reaction times.[2] |
| Catalyst Loading | 8–12% w/w | <8% extends reaction duration; >12% increases cost without significant benefit.[2] |
| Methanol:Solute Ratio | 10:1 v/w | Lower ratios can hinder mixing; higher ratios complicate solvent recovery.[2] |
Table 2: Comparison of Isomerization Conditions
| Base | Solvent | Temperature (°C) | Reaction Time (h) | Reported trans-Isomer Purity |
| Potassium tert-butoxide | Isopropyl alcohol | 60–65 | 2–3 | >99%[2] |
| Sodium Hydroxide | Water | 170-240 | Varies | Not specified |
| Potassium Alkoxides | Varies | 150-220 | Varies | Not specified |
Experimental Protocols
Protocol 1: Synthesis of Methyl trans-4-Aminocyclohexanecarboxylate Hydrochloride via Esterification
This protocol describes the esterification of trans-4-aminocyclohexanecarboxylic acid.
-
Reaction Setup: Suspend trans-4-aminocyclohexanecarboxylic acid (1.0 eq) in methanol (approx. 27.5 mL per gram of acid).
-
Cooling: Cool the suspension to -10 °C in an ice-salt bath.
-
Addition of Thionyl Chloride: Add thionyl chloride (2.0 eq) dropwise to the cooled suspension while stirring. Maintain the temperature below 0 °C during the addition.
-
Warming and Reflux: After the addition is complete, stir the mixture for 15 minutes at -10 °C. Then, allow the reaction mixture to warm to room temperature over 15 minutes.
-
Heating: Heat the mixture to reflux and maintain for 1 hour.
-
Work-up: Cool the reaction mixture and concentrate it under reduced pressure to obtain the crude methyl trans-4-aminocyclohexanecarboxylate hydrochloride.
-
Purification: Recrystallize the crude product from a suitable solvent like ethanol or toluene to achieve high purity. A reported yield for a similar process is 96.1%.[3]
Protocol 2: Base-Mediated Epimerization of cis-Methyl 4-Aminocyclohexanecarboxylate
This protocol describes the conversion of a cis/trans mixture to the predominantly trans-isomer.
-
Reaction Setup: Dissolve the cis/trans mixture of this compound (1.0 eq) in isopropyl alcohol (approx. 7.5 mL per gram of ester).
-
Addition of Base: Add potassium tert-butoxide (0.13 eq) to the solution.
-
Heating: Heat the reaction mixture to 60–65°C and maintain this temperature for 2–3 hours. This drives the equilibrium towards the thermodynamically more stable trans-isomer.[2]
-
Neutralization: After the reaction is complete, cool the mixture and acidify it to a pH of 7.0 with acetic acid. This will precipitate the product.
-
Isolation: Filter the precipitated solid and wash with a small amount of cold isopropyl alcohol.
-
Drying: Dry the solid under vacuum to obtain methyl trans-4-aminocyclohexanecarboxylate with a purity of over 99%.[2]
Visualizations
Caption: General workflow for the synthesis of methyl trans-4-aminocyclohexanecarboxylate.
Caption: Troubleshooting logic for improving the yield of the trans-isomer.
References
Technical Support Center: Base-Mediated Epimerization of Methyl 4-Aminocyclohexanecarboxylate
This technical support center provides troubleshooting guidance and frequently asked questions for the base-mediated epimerization of cis-methyl 4-aminocyclohexanecarboxylate to its trans isomer. This process is a critical step in various synthetic pathways, particularly in drug development, where stereochemistry is paramount.
Frequently Asked Questions (FAQs)
Q1: What is the underlying principle of the base-mediated epimerization of methyl 4-aminocyclohexanecarboxylate?
A1: The conversion of the cis isomer to the trans isomer is driven by thermodynamics. The trans isomer of this compound is thermodynamically more stable than the cis isomer. In the trans configuration, both the amino and the methyl carboxylate groups can occupy equatorial positions on the cyclohexane ring, which minimizes steric hindrance.[1] The base facilitates the removal of the acidic proton at the C1 position, forming a transient enolate intermediate. Reprotonation can occur on either face, and over time, the reaction equilibrium shifts towards the more stable trans product.
Q2: Why is the trans isomer the major product at equilibrium?
A2: The cyclohexane ring exists predominantly in a chair conformation. In the trans isomer, both the amino group at C4 and the ester group at C1 can reside in the more stable equatorial positions, minimizing steric strain.[1] In the cis isomer, one of these bulky groups is forced into an axial position, leading to unfavorable 1,3-diaxial interactions, making it less stable.[1] The base-catalyzed epimerization allows the less stable cis isomer to convert to the more stable trans isomer until thermodynamic equilibrium is reached, which heavily favors the trans product.
Q3: What are the typical bases and solvents used for this epimerization?
A3: A common and effective base is potassium tert-butoxide.[2] Other strong, non-nucleophilic bases can also be employed. The choice of solvent is also crucial; branched alcohols like isopropyl alcohol or tert-butyl alcohol have been shown to enhance the selectivity for the trans isomer compared to linear alcohols such as methanol or ethanol.[2]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Conversion of Cis to Trans Isomer | 1. Insufficient reaction time or temperature: The reaction may not have reached thermodynamic equilibrium. 2. Inactive base: The base may have degraded due to improper storage or handling. 3. Insufficient amount of base: The catalytic amount of base may not be enough to facilitate the epimerization effectively. | 1. Increase reaction time or temperature: Monitor the reaction progress by GC or NMR to determine the optimal reaction time. A typical condition is heating at 60-65°C for 2-3 hours.[2] 2. Use a fresh batch of base: Ensure the base is properly stored under an inert atmosphere. 3. Increase the molar ratio of the base: While catalytic amounts are often sufficient, a slight increase in the base concentration can sometimes improve the conversion rate. |
| Significant Ester Hydrolysis | 1. Presence of water in the reaction mixture: Water can lead to saponification of the methyl ester under basic conditions. 2. Use of a nucleophilic base: Bases like sodium hydroxide can directly attack the ester carbonyl. | 1. Use anhydrous solvents and reagents: Ensure all glassware is thoroughly dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). 2. Use a non-nucleophilic base: Potassium tert-butoxide or tertiary amines like triethylamine are preferred to minimize ester hydrolysis.[2] |
| Formation of Side Products | 1. Reaction temperature is too high: Elevated temperatures can lead to decomposition or other unwanted side reactions.[2] 2. Reaction with the solvent: The base might react with the solvent, especially if it is not sufficiently inert. | 1. Maintain the optimal temperature range: A temperature of 60-65°C is generally recommended.[2] 2. Choose an appropriate solvent: Isopropyl alcohol is a good choice as it is relatively stable under these conditions.[2] |
| Difficulty in Isolating the Pure Trans Isomer | 1. Incomplete conversion: The reaction may not have reached full equilibrium. 2. Co-precipitation of the cis isomer: The cis isomer might crystallize along with the trans product during workup. | 1. Optimize reaction conditions: Ensure maximum conversion to the trans isomer as described above. 2. Purification by recrystallization: The trans isomer can often be purified by recrystallization from a suitable solvent system. One patented method involves acidification to pH 7.0 with acetic acid to precipitate the trans isomer with high purity.[2] |
Experimental Protocols
Base-Mediated Epimerization of a Cis/Trans Mixture of this compound
This protocol is based on a patented method for the epimerization of a cis/trans mixture to favor the trans isomer.[2]
Materials:
-
Cis/trans mixture of this compound
-
Potassium tert-butoxide
-
Isopropyl alcohol (anhydrous)
-
Acetic acid
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the cis/trans mixture of this compound (e.g., 133 g) in isopropyl alcohol (e.g., 1000 mL).[2]
-
Add potassium tert-butoxide (e.g., 19.54 g, 0.174 mol) to the solution.[2]
-
Heat the reaction mixture to 60-65°C and maintain this temperature for 2-3 hours with continuous stirring.[2]
-
Monitor the progress of the reaction by taking aliquots and analyzing the cis/trans ratio using a suitable analytical technique (e.g., GC-MS or ¹H NMR).
-
Once the reaction has reached equilibrium (i.e., the cis/trans ratio is no longer changing), cool the mixture to room temperature.
-
Carefully add acetic acid to neutralize the base and adjust the pH to 7.0.[2]
-
The trans-methyl 4-aminocyclohexanecarboxylate hydrochloride will precipitate out of the solution.
-
Collect the solid product by filtration and wash with a small amount of cold isopropyl alcohol.
-
Dry the product under vacuum to obtain the purified trans isomer.
Data Presentation
| Parameter | Condition | Outcome | Reference |
| Base | Potassium tert-butoxide | Efficient epimerization | [2] |
| Solvent | Isopropyl alcohol | Enhanced trans selectivity | [2] |
| Temperature | 60-65°C | Optimal for reaching equilibrium without significant side reactions | [2] |
| Reaction Time | 2-3 hours | Sufficient to reach thermodynamic equilibrium | [2] |
| Purity after Precipitation | >99% | High purity of the trans isomer can be achieved | [2] |
Visualizations
Caption: Mechanism of base-mediated epimerization.
Caption: Experimental workflow for epimerization.
References
How to avoid hydrolysis of methyl 4-aminocyclohexanecarboxylate during workup?
Technical Support Center: Methyl 4-aminocyclohexanboxylate
This guide provides detailed troubleshooting and best practices for the workup of reactions involving methyl 4-aminocyclohexanecarboxylate, with a focus on preventing its hydrolysis into 4-aminocyclohexanecarboxylic acid.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it susceptible to hydrolysis?
This compound is an organic compound containing both a methyl ester functional group and a primary amine. This bifunctional nature makes it particularly sensitive during aqueous workups. The ester group can be cleaved by both acid- and base-catalyzed hydrolysis, a reaction that converts the ester back into its parent carboxylic acid and methanol.[1][2] The presence of the basic amino group can influence the local pH and stability of the molecule.
The key challenge is that the conditions required to remove acidic or basic catalysts and byproducts from a reaction mixture are the same conditions that promote this unwanted hydrolysis, potentially leading to significant yield loss.[1]
Q2: What are the common signs that my product is hydrolyzing during workup?
Detecting hydrolysis early can save time and materials. Key indicators include:
-
Lower-than-expected yield: This is the most direct sign that the desired ester is being lost.[1]
-
Presence of the starting carboxylic acid: If the reaction was an esterification, the reappearance of the starting material is a clear sign of hydrolysis.[1]
-
Analytical confirmation:
-
Thin-Layer Chromatography (TLC): The hydrolyzed product, 4-aminocyclohexanecarboxylic acid, is significantly more polar than the methyl ester. You will observe a new, lower Rf spot corresponding to the acid.[1][3]
-
NMR Spectroscopy: In the ¹H NMR spectrum of the crude product, the characteristic singlet for the methyl ester protons (~3.7 ppm) will diminish, while a broad peak for the carboxylic acid proton (O-H) may appear.[1]
-
IR Spectroscopy: The appearance of a broad O-H stretch (typically 2500-3300 cm⁻¹) characteristic of a carboxylic acid can indicate hydrolysis.[1]
-
Troubleshooting Guide: Preventing Hydrolysis During Workup
This section provides a step-by-step guide to minimizing hydrolysis at each stage of a typical aqueous workup.
Step 1: Quenching the Reaction
-
Problem: Abruptly quenching a reaction with large volumes of water or non-chilled aqueous solutions can accelerate hydrolysis, especially if acidic or basic catalysts are present.
-
Solution:
-
Use Cold Solutions: Always perform quenching and subsequent washes with ice-cold solutions (e.g., ice-cold water, saturated sodium bicarbonate).[1] Lowering the temperature significantly slows the rate of hydrolysis.
-
Controlled Addition: Add the quenching solution slowly to the reaction mixture while stirring vigorously to dissipate any heat generated and avoid localized pH spikes.
-
Step 2: pH Adjustment and Neutralization (Critical Step)
-
Problem: Using strong bases (like NaOH or KOH) to neutralize acid catalysts is a primary cause of base-catalyzed hydrolysis, also known as saponification.[2] This reaction is often rapid and irreversible under workup conditions.[4][5]
-
Solution:
-
Use a Mild Base: The preferred method is to wash the organic layer with a cold, saturated aqueous solution of sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃).[1][6] These weak bases are strong enough to neutralize residual acid catalysts (e.g., H₂SO₄) without significantly raising the pH to a level that rapidly cleaves the ester.
-
Monitor Gas Evolution: When neutralizing an acid, continue adding the bicarbonate solution until CO₂ evolution (fizzing) ceases. This indicates that the acid has been fully neutralized.[1]
-
The following table compares common bases for neutralization during an ester workup:
| Base | Type | pKa (Conjugate Acid) | Recommended Use & Conditions | Risk of Ester Hydrolysis |
| Sodium Hydroxide (NaOH) | Strong | ~15.7 | Not recommended for sensitive esters. | Very High |
| Potassium Carbonate (K₂CO₃) | Moderate | ~10.3 | Use with caution, in dilute, cold solutions. | Moderate |
| Sodium Bicarbonate (NaHCO₃) | Weak | ~6.4 | Highly Recommended. Use as a cold, saturated solution. | Low |
| Triethylamine (Et₃N) | Organic | ~10.7 | Useful for non-aqueous workups or quenching acid chlorides. | Low (in absence of water) |
Step 3: Liquid-Liquid Extraction
-
Problem: Prolonged contact between the organic layer containing the ester and the aqueous layer provides more time for hydrolysis to occur.[1]
-
Solution:
-
Work Efficiently: Do not let the layers sit in the separatory funnel for extended periods. Perform extractions and separations promptly.[1]
-
Use Brine Washes: After the bicarbonate wash, wash the organic layer with cold, saturated aqueous NaCl (brine).[1] Brine helps to remove dissolved water from the organic layer, reducing the medium for hydrolysis, and can also decrease the solubility of the desired organic product in the aqueous phase.
-
Step 4: Drying and Solvent Removal
-
Problem: Residual water in the organic layer can still promote hydrolysis, especially if trace acid or base remains. High temperatures during solvent evaporation can also accelerate decomposition.
-
Solution:
-
Thorough Drying: Use a sufficient amount of an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). Add the agent until it no longer clumps together.[1]
-
Low-Temperature Evaporation: Concentrate the final, dried organic solution using a rotary evaporator with a low-temperature water bath (≤ 40°C) to prevent thermal degradation.
-
Experimental Protocols
Protocol: Best-Practice Workup to Isolate this compound
This protocol assumes the reaction was performed in an organic solvent (e.g., Ethyl Acetate, DCM) and contains a strong acid catalyst.
-
Cooling: Once the reaction is complete, cool the reaction vessel in an ice-water bath to 0-5°C.
-
Quenching: Slowly add ice-cold deionized water to the reaction mixture with vigorous stirring.
-
Transfer: Transfer the entire mixture to a separatory funnel. If needed, add more of the organic solvent to ensure proper separation.
-
Neutralization Wash: Add a portion of cold, saturated aqueous sodium bicarbonate (NaHCO₃) solution to the separatory funnel. Stopper the funnel, invert it, and vent frequently to release the pressure from CO₂ evolution. Shake gently and allow the layers to separate. Drain the aqueous layer.
-
Repeat Neutralization: Repeat the NaHCO₃ wash until no more gas evolution is observed.[1]
-
Brine Wash: Wash the organic layer with one portion of cold, saturated aqueous NaCl (brine) to remove residual water and inorganic salts.[1]
-
Drying: Drain the organic layer into an Erlenmeyer flask and add anhydrous sodium sulfate (Na₂SO₄). Swirl the flask and let it sit for 10-15 minutes. The Na₂SO₄ should appear free-flowing.
-
Filtration & Concentration: Filter the solution to remove the drying agent. Concentrate the filtrate under reduced pressure using a rotary evaporator with a water bath temperature at or below 40°C. The resulting crude product can then be purified further if necessary.
Visualizations
Below is a decision-making workflow for minimizing hydrolysis during the workup of this compound.
Caption: Decision tree for minimizing ester hydrolysis during workup.
References
Technical Support Center: Optimizing Recrystallization of Methyl 4-Aminocyclohexanecarboxylate
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the recrystallization of methyl 4-aminocyclohexanecarboxylate, particularly its hydrochloride salt.
Troubleshooting Guide
This section addresses specific issues that may be encountered during the recrystallization of this compound hydrochloride.
Q1: Why is my crystal yield consistently low?
A1: Low recovery of crystalline material can stem from several factors:
-
Excess Solvent: Using too much solvent to dissolve the crude product is the most common reason for poor yield. The solution does not become sufficiently saturated upon cooling, leaving a significant amount of the product dissolved in the mother liquor.
-
Premature Crystallization: If the solution cools and crystals form before insoluble impurities are removed (during hot filtration), a portion of the desired product will be lost.
-
Inappropriate Solvent System: The chosen solvent may have a suboptimal solubility profile for the compound, meaning it is either too soluble at low temperatures or not soluble enough at high temperatures.
-
Washing with Warm or Excessive Solvent: Washing the collected crystals with a solvent that is not ice-cold or using too large a volume can redissolve the purified product.
Solution:
-
Use the minimum amount of hot solvent necessary to fully dissolve the crude material.
-
Ensure the filtration apparatus is pre-heated to prevent premature crystallization during hot filtration.
-
Conduct small-scale solvent screening to identify a solvent where the compound has high solubility when hot and low solubility when cold.
-
Always wash the final crystals with a minimal amount of ice-cold solvent.
Q2: My product is "oiling out" instead of forming crystals. What should I do?
A2: "Oiling out" occurs when the dissolved solid separates from the solution as a liquid rather than a crystalline solid. This typically happens when the solution is supersaturated at a temperature above the melting point of the solute.
Solution:
-
Increase the Solvent Volume: Add a small amount of additional hot solvent to the solution to decrease the saturation level.
-
Slower Cooling: Allow the solution to cool more slowly to room temperature before placing it in an ice bath. This provides more time for nucleation and ordered crystal growth.
-
Solvent System Modification: If using a mixed solvent system, adding more of the "good" solvent (in which the compound is more soluble) can sometimes prevent oiling out.
-
Scratching the Inner Surface of the Flask: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. The microscopic scratches can provide nucleation sites for crystal growth.
Q3: After recrystallization, my product is still impure. How can I improve its purity?
A3: Impurities can be carried through the recrystallization process for several reasons:
-
Rapid Crystallization: If the solution cools too quickly, impurities can become trapped within the crystal lattice.
-
Inadequate Washing: Failure to wash the crystals with fresh, cold solvent can leave impurities from the mother liquor on the crystal surfaces.
-
Co-crystallization of Isomers: If the crude material contains a mixture of cis and trans isomers, they may crystallize together. The hydrochloride salt of this compound exists as cis and trans isomers, and their separation can be challenging.
Solution:
-
Slow Down the Cooling Process: Allow the flask to cool to room temperature undisturbed before moving it to a colder environment like an ice bath.
-
Thorough Washing: Wash the filtered crystals with a small amount of ice-cold solvent to remove any adhering mother liquor.
-
Consider a Different Solvent System: The solubility of the desired compound and the impurities may differ significantly in another solvent, allowing for better separation. For mixtures of cis and trans isomers, specific solvent systems or techniques like fractional crystallization may be necessary. Recrystallization from an ethanol/water mixture is a good starting point for improving the purity of the trans isomer.[1]
-
Repeat the Recrystallization: A second recrystallization can often significantly improve purity.
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for the recrystallization of this compound hydrochloride?
A1: The ideal solvent for recrystallization is one in which the compound is highly soluble at elevated temperatures and poorly soluble at low temperatures. For this compound hydrochloride, polar organic solvents are generally good candidates.[2][3] Ethanol, toluene, and mixtures of ethanol and water have been reported to be effective.[1] An ethanol/water mixture (e.g., 3:1 v/v) can yield needle-like crystals of high purity.[1]
Q2: How do I choose a suitable solvent system?
A2: A systematic approach to solvent selection is recommended:
-
Consult the Literature: Search for published methods for the recrystallization of your compound or structurally similar compounds.
-
"Like Dissolves Like": Since this compound hydrochloride is a polar salt, polar solvents are a good starting point.
-
Small-Scale Testing: Test the solubility of a small amount of your crude product in various solvents at room temperature and upon heating. A good solvent will show poor solubility at room temperature but complete dissolution upon heating.
Q3: Can cis/trans isomerization occur during recrystallization?
A3: While recrystallization is a physical purification process, the potential for isomerization under certain conditions should be considered, especially if heating for prolonged periods in the presence of acidic or basic impurities. The trans isomer is generally more thermodynamically stable. To minimize the risk of isomerization, use neutral solvents and avoid unnecessarily long heating times.
Q4: How can I induce crystallization if no crystals form after cooling?
A4: If the solution remains clear after cooling, it may be supersaturated. Here are a few techniques to induce crystallization:
-
Scratching: Use a glass rod to gently scratch the inner surface of the flask below the level of the solution.
-
Seeding: Add a single, pure crystal of the compound to the solution to act as a template for crystal growth.
-
Reducing the Solvent Volume: If too much solvent was added, gently heat the solution to evaporate some of the solvent to increase the concentration of the solute.
-
Flash Freezing: Briefly cool the bottom of the flask in a dry ice/acetone bath to induce nucleation at the cold spot.
Data Presentation
Due to the lack of publicly available quantitative solubility data for this compound hydrochloride, the following table provides qualitative solubility information in common laboratory solvents. This information can guide the initial selection of a suitable recrystallization solvent.
| Solvent | Cold Solubility (approx. 20-25°C) | Hot Solubility (near boiling point) | Comments |
| Water | Soluble[1][2][4] | Very Soluble | A good solvent, but the high solubility at room temperature might lead to lower yields. Often used in combination with a less polar solvent. |
| Ethanol | Soluble | Very Soluble | A commonly recommended solvent for recrystallization of this compound.[1] |
| Methanol | Soluble | Very Soluble | Similar to ethanol, it is a good solvent choice due to the compound's polarity. |
| Toluene | Sparingly Soluble | Soluble | A less polar option that can be effective for separating from more polar impurities.[1] |
| Ethyl Acetate | Slightly Soluble | Moderately Soluble | May be a suitable solvent, particularly for separating from non-polar impurities. |
| Acetone | Soluble | Very Soluble | The high solubility might make it challenging to achieve a high recovery. |
| Hexanes | Insoluble | Insoluble | Can be used as an anti-solvent in a mixed-solvent system with a more polar solvent. |
Experimental Protocols
Recommended Experimental Protocol for Recrystallization from an Ethanol/Water Mixture
This protocol is a general guideline and may require optimization based on the purity of the starting material.
-
Dissolution: In an Erlenmeyer flask, add the crude this compound hydrochloride. Add a minimal amount of ethanol to just cover the solid.
-
Heating: Gently heat the mixture on a hot plate while stirring to dissolve the solid. If the solid does not fully dissolve, add small portions of hot ethanol until a clear solution is obtained.
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Addition of Anti-solvent: To the hot ethanolic solution, add hot water dropwise until the solution becomes slightly cloudy, indicating the point of saturation.
-
Clarification: Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
-
Cooling and Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of an ice-cold ethanol/water mixture.
-
Drying: Dry the purified crystals under vacuum to remove any residual solvent.
Mandatory Visualization
Caption: A flowchart illustrating the key steps in a standard recrystallization procedure.
Caption: A decision tree for troubleshooting common problems during recrystallization.
References
- 1. Methyl trans-4-AMinocyclohexanecarboxylate Hydrochloride CAS#: 61367-07-5 [m.chemicalbook.com]
- 2. chembk.com [chembk.com]
- 3. WO2017134212A1 - Process for the preparation of trans-4-amino-1-cyclohexanecarboxilic acid and its derivatives - Google Patents [patents.google.com]
- 4. Methyl trans-4-aminocyclohexanecarboxylate hydrochloride, 97% | Fisher Scientific [fishersci.ca]
Validation & Comparative
Confirming the Stereochemistry of Methyl 4-Aminocyclohexanecarboxylate: A Comparative Guide to NMR and Alternative Methods
For researchers, scientists, and drug development professionals, the precise determination of stereochemistry is a critical aspect of molecular characterization. In the case of cyclic molecules such as methyl 4-aminocyclohexanecarboxylate, where cis and trans isomers exhibit distinct physical and biological properties, unambiguous stereochemical assignment is paramount. This guide provides a comprehensive comparison of Nuclear Magnetic Resonance (NMR) spectroscopy and alternative methods for confirming the stereochemistry of this compound, supported by experimental data and detailed protocols.
The spatial arrangement of the amino and methyl carboxylate groups on the cyclohexane ring of this compound dictates its three-dimensional shape, which in turn influences its reactivity and biological activity. Nuclear Magnetic Resonance (NMR) spectroscopy stands out as the most powerful and widely used technique for this purpose, offering detailed insights into the molecule's structure in solution.
Unraveling Stereochemistry with NMR Spectroscopy
NMR spectroscopy, particularly ¹H and ¹³C NMR, provides a wealth of information for distinguishing between the cis and trans isomers of this compound. The key to this differentiation lies in the analysis of chemical shifts and, more importantly, the coupling constants between adjacent protons. In the stable chair conformation of the cyclohexane ring, substituents can occupy either axial or equatorial positions. The geometric relationship between these protons (axial-axial, axial-equatorial, or equatorial-equatorial) directly influences the magnitude of their spin-spin coupling, a phenomenon that is readily observed in the ¹H NMR spectrum.
The Decisive Role of Proton NMR (¹H NMR)
In the trans isomer , both the amino and methyl carboxylate groups can occupy equatorial positions, leading to a thermodynamically more stable conformation. In this arrangement, the proton at C1 (attached to the ester group) and the proton at C4 (attached to the amino group) are both in axial positions. The key diagnostic feature is the coupling constant between these axial protons and their adjacent axial protons on the cyclohexane ring. Axial-axial couplings typically exhibit large coupling constants (³Jaa) in the range of 10-13 Hz.
Conversely, in the cis isomer , one substituent is in an axial position while the other is equatorial. This results in the proton on the carbon bearing the equatorial substituent being axial, and the proton on the carbon with the axial substituent being equatorial. Consequently, the observed couplings will be a mix of axial-axial, axial-equatorial (³Jae, typically 2-5 Hz), and equatorial-equatorial (³Jee, typically 2-5 Hz) interactions. The presence of smaller coupling constants for the C1 and C4 protons is a hallmark of the cis isomer.
Supporting Evidence from Carbon NMR (¹³C NMR)
While ¹H NMR is often definitive, ¹³C NMR provides complementary data. The chemical shifts of the cyclohexane ring carbons are sensitive to the stereochemistry of the substituents. Generally, a carbon atom bearing an axial substituent will be shielded (shifted to a lower ppm value) compared to when it bears an equatorial substituent. This "gamma-gauche" effect can be a useful secondary confirmation of the stereochemical assignment.
Advanced NMR Techniques: COSY and NOESY
Two-dimensional NMR techniques offer even more definitive proof of stereochemistry.
-
Correlation Spectroscopy (COSY): This experiment reveals which protons are coupled to each other. By tracing the correlations, it is possible to map out the entire spin system of the cyclohexane ring and confirm the connectivity, which is essential for assigning the protons at C1 and C4.
-
Nuclear Overhauser Effect Spectroscopy (NOESY): This powerful technique provides information about the spatial proximity of protons. For the cis isomer, a cross-peak is expected between the axial proton at C1 and the axial protons at C3 and C5, as well as between the axial proton at C4 and the axial protons at C2 and C6, as they are on the same face of the ring and close in space. In the diequatorial trans isomer, NOE correlations will be observed between the axial and equatorial protons on the same and adjacent carbons, but the key through-space correlations indicative of the cis isomer will be absent.
Quantitative NMR Data for Cis and Trans Isomers
The following table summarizes the expected ¹H and ¹³C NMR chemical shifts for the cis and trans isomers of this compound hydrochloride. Note: Actual chemical shifts can vary depending on the solvent and concentration. The key diagnostic feature remains the coupling constants.
| Isomer | Proton | Expected ¹H Chemical Shift (ppm) | Key ¹H Coupling Constants (Hz) | Carbon | Expected ¹³C Chemical Shift (ppm) |
| Trans | H1 (axial) | ~2.3 | ³Jaa ≈ 10-12 | C1 | ~43 |
| H4 (axial) | ~3.1 | ³Jaa ≈ 10-12 | C4 | ~50 | |
| -OCH₃ | ~3.7 | -OCH₃ | ~52 | ||
| Cyclohexyl CH₂ | ~1.4-2.2 | C2, C6 | ~30 | ||
| C3, C5 | ~28 | ||||
| Cis | H1 (axial/eq) | ~2.4 | ³Jae, ³Jee ≈ 2-5 | C1 | ~41 |
| H4 (axial/eq) | ~3.2 | ³Jae, ³Jee ≈ 2-5 | C4 | ~48 | |
| -OCH₃ | ~3.7 | -OCH₃ | ~52 | ||
| Cyclohexyl CH₂ | ~1.5-2.0 | C2, C6 | ~29 | ||
| C3, C5 | ~25 |
Experimental Protocols
Sample Preparation for NMR Analysis
-
Weigh approximately 10-20 mg of the this compound hydrochloride sample.
-
Dissolve the sample in a suitable deuterated solvent (e.g., 0.6 mL of D₂O or CD₃OD) in a clean, dry NMR tube.
-
Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied if necessary.
-
Add a small amount of an internal standard (e.g., TMS or a suitable reference compound) if quantitative analysis or precise chemical shift referencing is required.
NMR Data Acquisition
-
¹H NMR: Acquire a standard one-dimensional proton NMR spectrum. Ensure adequate resolution to accurately measure coupling constants. Key parameters include a sufficient number of scans for good signal-to-noise, an appropriate spectral width, and a suitable relaxation delay.
-
¹³C NMR: Acquire a proton-decoupled ¹³C NMR spectrum.
-
COSY: Acquire a standard gradient-selected COSY spectrum to establish proton-proton correlations.
-
NOESY: Acquire a 2D NOESY spectrum with a mixing time appropriate for a small molecule (typically 500-800 ms) to observe through-space correlations.
Alternative Methods for Stereochemical Confirmation
While NMR is the primary tool, other analytical techniques can be employed for confirmation or in situations where NMR is not feasible.
| Method | Principle | Advantages | Disadvantages |
| X-ray Crystallography | Provides the precise three-dimensional structure of the molecule in the solid state. | Unambiguous determination of stereochemistry and conformation. | Requires a single crystal of suitable quality; the solid-state conformation may not be the same as in solution. |
| Chiral High-Performance Liquid Chromatography (HPLC) | Separates stereoisomers based on their differential interactions with a chiral stationary phase. | Can be used for both analytical and preparative separation of isomers. | Method development can be time-consuming; does not directly provide structural information. |
| Infrared (IR) Spectroscopy | The vibrational frequencies of C-H and other bonds can be subtly influenced by the stereochemistry. | Quick and simple to perform. | Often not definitive for complex molecules; interpretation can be challenging. |
Logical Workflow for Stereochemical Confirmation
Figure 1. Experimental workflow for the stereochemical confirmation of this compound.
A Comparative Guide to Methyl 4-Aminocyclohexanecarboxylate and Ethyl 4-Aminocyclohexanecarboxylate for Researchers
In the realm of pharmaceutical synthesis and drug development, the selection of appropriate building blocks is a critical decision that can significantly influence the physicochemical properties and biological activity of a final active pharmaceutical ingredient (API). Among the vast array of available synthons, cycloaliphatic amino acid esters play a pivotal role. This guide provides an objective, data-driven comparison of two closely related and commercially significant examples: methyl 4-aminocyclohexanecarboxylate and ethyl 4-aminocyclohexanecarboxylate. This comparison focuses on their hydrochloride salts, which are the common commercial forms, and primarily discusses the trans isomer, which is often favored in synthetic applications.
Physicochemical Properties: A Side-by-Side Comparison
The fundamental difference between this compound and its ethyl counterpart lies in the ester functional group—a methyl versus an ethyl group. This seemingly minor variation imparts subtle yet meaningful differences in their physicochemical profiles, which can impact their handling, reactivity, and pharmacokinetic properties when incorporated into a larger molecule. The key physicochemical properties are summarized in the table below.
| Property | Methyl trans-4-Aminocyclohexanecarboxylate Hydrochloride | Ethyl trans-4-Aminocyclohexanecarboxylate Hydrochloride |
| CAS Number | 61367-07-5[1] | 2084-28-8[1] |
| Molecular Formula | C₈H₁₆ClNO₂[1][2] | C₉H₁₈ClNO₂[1] |
| Molecular Weight | 193.67 g/mol [1][2] | 207.70 g/mol [1] |
| Appearance | White to yellow crystalline solid[1] | White crystalline powder or crystal[3] |
| Melting Point | 140-142°C[4] | Approximately 150-155°C[3] |
| Boiling Point | 255.4°C at 760 mmHg[4] | Not readily available |
| Solubility | Water-soluble[1][4] | Soluble in water (approx. 100 mg/mL) and other organic solvents like ethanol and chloroform.[3] |
| LogP (Predicted) | 2.179[1] | ~2.5[1] |
The ethyl ester, with its additional methylene group, exhibits a slightly higher molecular weight and a predicted increase in lipophilicity (higher LogP value) compared to the methyl ester.[1] This increased lipophilicity may enhance membrane permeability, a factor to consider in drug design, but it might also slightly reduce aqueous solubility.[1]
Experimental Protocols
Detailed experimental protocols for the synthesis and characterization of these compounds are crucial for their effective use in research. Below are representative methodologies.
Synthesis of trans-4-Aminocyclohexanecarboxylate Esters
A common method for the synthesis of both methyl and ethyl trans-4-aminocyclohexanecarboxylate hydrochloride is through the esterification of trans-4-aminocyclohexanecarboxylic acid.
General Esterification Protocol:
-
Suspend trans-4-aminocyclohexanecarboxylic acid in the corresponding alcohol (methanol for the methyl ester, ethanol for the ethyl ester).
-
Cool the suspension to -10°C.
-
Add thionyl chloride dropwise to the mixture.
-
Allow the reaction mixture to warm to room temperature and then heat to reflux for 1 hour.[5]
-
After cooling, concentrate the mixture to yield the desired ester hydrochloride.[5]
A reported method for the synthesis of the methyl ester hydrochloride involves refluxing trans-4-aminocyclohexanecarboxylic acid hydrochloride in ethanol with concentrated HCl overnight, achieving a high yield after azeotropic removal of water.[1]
Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy:
¹H and ¹³C NMR are essential for confirming the structure and stereochemistry of the compounds. The coupling constants of the cyclohexane ring protons can be used to differentiate between cis and trans isomers.
High-Performance Liquid Chromatography (HPLC):
HPLC is a standard technique to assess the purity of the compounds and to separate cis and trans isomers.
-
Column: A chiral column (e.g., Chiralpak IA) can be employed for isomer separation.[1]
-
Mobile Phase: A mixture of a buffered aqueous solution and an organic modifier (e.g., acetonitrile or methanol) is typically used.
-
Detection: UV detection is suitable for these compounds.
Comparative Analysis of Performance
The choice between the methyl and ethyl ester often depends on the specific requirements of the subsequent synthetic steps.
-
Reactivity: In general, methyl esters tend to be slightly more reactive than their ethyl counterparts in nucleophilic acyl substitution reactions due to the smaller steric hindrance of the methyl group.[6]
-
Applications: Both esters are widely used as intermediates in the synthesis of a variety of biologically active molecules.[3][4] For instance, derivatives of the methyl ester have been investigated for their potential in treating mood disorders and diabetes.[1] The ethyl ester has been used in studies related to adenosine receptors for neurological disorders.[1]
Visualizing the Synthesis and Comparison
To better illustrate the concepts discussed, the following diagrams are provided.
Caption: General synthesis workflow for the preparation of methyl and ethyl 4-aminocyclohexanecarboxylate hydrochloride.
Caption: Key differences and commonalities between methyl and ethyl 4-aminocyclohexanecarboxylate.
References
- 1. Methyl trans-4-Aminocyclohexanecarboxylate Hydrochloride | 100707-54-8 | Benchchem [benchchem.com]
- 2. Methyl (1r,4r)-4-aminocyclohexane-1-carboxylate hydrochloride | C8H16ClNO2 | CID 18521575 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Ethyl trans-4-AMinocyclohexanecarboxylate Hydrochloride [chembk.com]
- 4. chembk.com [chembk.com]
- 5. Methyl trans-4-AMinocyclohexanecarboxylate Hydrochloride | 61367-07-5 [chemicalbook.com]
- 6. benchchem.com [benchchem.com]
A Comparative Analysis of the Reactivity of Cis- and Trans-Methyl 4-Aminocyclohexanecarboxylate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the relative reactivity of cis- and trans-methyl 4-aminocyclohexanecarboxylate. The stereochemical arrangement of the amino and methyl carboxylate groups on the cyclohexane ring significantly influences their reactivity, a critical consideration in synthetic chemistry and drug development. This document summarizes the conformational basis for these differences, presents supporting experimental data from analogous systems, and provides generalized experimental protocols.
Conformational Analysis: The Basis of Differential Reactivity
The reactivity of substituted cyclohexanes is intrinsically linked to their conformational preferences. Both cis- and trans-methyl 4-aminocyclohexanecarboxylate predominantly exist in a chair conformation to minimize steric strain. However, the spatial orientation of the functional groups differs significantly between the two isomers, leading to distinct chemical behaviors.
In its most stable chair conformation, the trans isomer has both the amino and the methyl carboxylate groups in equatorial positions. This arrangement minimizes steric hindrance, particularly unfavorable 1,3-diaxial interactions, resulting in a more stable molecule.
Conversely, the cis isomer is constrained to have one substituent in an equatorial position and the other in an axial position. In the case of methyl 4-aminocyclohexanecarboxylate, the larger methyl carboxylate group will preferentially occupy the equatorial position to minimize steric strain, forcing the amino group into an axial position. The alternative ring-flipped conformation, with an axial ester and equatorial amine, is less stable. The axial substituent experiences greater steric hindrance from the axial hydrogens on the same side of the ring.
This fundamental difference in the steric environment of the functional groups is the primary determinant of the differential reactivity between the two isomers. The less sterically hindered equatorial groups of the trans isomer are more accessible to reagents, leading to faster reaction rates in many cases.
Quantitative Reactivity Data
| Compound | Substituent Orientation | Relative Rate of Hydrolysis (k) |
| trans-4-tert-butylcyclohexyl acetate | Equatorial | 1.00 |
| cis-4-tert-butylcyclohexyl acetate | Axial | 0.22 |
Data adapted from studies on the saponification of substituted cyclohexyl acetates.
This data demonstrates that the equatorial ester in the trans isomer hydrolyzes significantly faster than the axial ester in the cis isomer. This is attributed to the greater steric accessibility of the equatorial carbonyl group to the incoming nucleophile (hydroxide ion). A similar trend is expected for the reactions of the ester group in cis- and trans-methyl 4-aminocyclohexanecarboxylate.
For reactions involving the amino group, such as acylation, the same principles apply. The equatorial amino group of the trans isomer is more sterically accessible and is therefore expected to react faster than the more hindered axial amino group of the cis isomer.
Experimental Protocols
The following are generalized experimental protocols for the acylation of the amino group and the hydrolysis of the ester group. These should be adapted and optimized for specific research applications.
General Protocol for N-Acylation
This protocol describes a typical procedure for the acylation of the amino group with an acyl chloride.
-
Dissolution: Dissolve this compound hydrochloride (either cis or trans isomer) in a suitable aprotic solvent (e.g., dichloromethane, tetrahydrofuran) containing a non-nucleophilic base (e.g., triethylamine, diisopropylethylamine) to neutralize the hydrochloride salt and the HCl generated during the reaction.
-
Acylation: Cool the solution in an ice bath and add the acyl chloride dropwise with stirring.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir until completion. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, wash the reaction mixture with water, an aqueous solution of a weak acid (e.g., 1M HCl) to remove excess base, and finally with brine.
-
Isolation and Purification: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.
General Protocol for Ester Hydrolysis (Saponification)
This protocol outlines a standard procedure for the alkaline hydrolysis of the methyl ester.
-
Reaction Setup: Dissolve the this compound isomer in a mixture of an alcohol (e.g., methanol or ethanol) and water.
-
Hydrolysis: Add an aqueous solution of a strong base (e.g., sodium hydroxide, potassium hydroxide) and heat the mixture to reflux.
-
Reaction Monitoring: Monitor the disappearance of the starting material by TLC or LC-MS.
-
Work-up: After the reaction is complete, cool the mixture to room temperature and remove the organic solvent under reduced pressure.
-
Acidification and Isolation: Dilute the remaining aqueous solution with water and acidify with a mineral acid (e.g., 1M HCl) to precipitate the carboxylic acid product.
-
Purification: Collect the solid product by filtration, wash with cold water, and dry. The product can be further purified by recrystallization.
Visualizing Reaction Accessibility
The following diagrams illustrate the concepts discussed.
Caption: Conformational basis for the differential reactivity of isomers.
A Comparative Guide to the Synthesis of Methyl 4-Aminocyclohexanecarboxylate
For Researchers, Scientists, and Drug Development Professionals
Methyl 4-aminocyclohexanecarboxylate, particularly its trans-isomer, is a crucial building block in the synthesis of various pharmaceuticals and functional materials. Its stereochemistry significantly influences the biological activity and properties of the final products. This guide provides a comparative analysis of prominent alternative synthesis routes, offering experimental data and detailed protocols to aid in the selection of the most suitable method for specific research and development needs.
Route 1: Direct Esterification of 4-Aminocyclohexanecarboxylic Acid
This is a straightforward and high-yielding classical approach for the synthesis of this compound. The reaction involves the direct conversion of the carboxylic acid to its corresponding methyl ester using an esterifying agent, typically in the presence of an acid catalyst.
Caption: Direct esterification of 4-aminocyclohexanecarboxylic acid.
Experimental Protocol: Esterification using Thionyl Chloride
A common and efficient method for this transformation involves the use of thionyl chloride (SOCl₂) in methanol.
-
Suspend trans-4-aminocyclohexanecarboxylic acid (1.40 mmol) in methanol (5.5 mL).
-
Cool the suspension to -10 °C.
-
Add thionyl chloride (2.79 mmol) dropwise to the mixture and stir for 15 minutes.
-
Allow the reaction mixture to warm to ambient temperature over 15 minutes.
-
Heat the mixture at reflux for 1 hour.
-
After cooling, concentrate the mixture to obtain methyl trans-4-aminocyclohexanecarboxylate hydrochloride.[1]
Performance Data
| Parameter | Value | Reference |
| Yield | 96.1% | [1] |
| Purity | High (product isolated as hydrochloride salt) | [1] |
| Key Advantage | High yield, simple procedure | |
| Key Disadvantage | Use of corrosive thionyl chloride |
Route 2: Catalytic Hydrogenation of p-Aminobenzoic Acid
This route involves the reduction of the aromatic ring of p-aminobenzoic acid to a cyclohexane ring. A significant challenge with this method is controlling the stereochemistry, as it typically produces a mixture of cis and trans isomers.[2][3]
Caption: Synthesis via catalytic hydrogenation of p-aminobenzoic acid.
Experimental Protocol: Hydrogenation using Ruthenium on Carbon (Ru/C)
-
In an autoclave, mix p-aminobenzoic acid (0.07 mol), 5% Ru/C (2.50 g), and 100.0 mL of 10% NaOH.
-
Stir the mixture at 100°C under a hydrogen pressure of 15 bar.
-
Monitor the reaction by TLC until the starting material is consumed (approximately 20 hours).
-
After stopping the reaction, the resulting mixture contains 4-aminocyclohexanecarboxylic acid with a cis to trans ratio of approximately 1:4.6.[3]
-
The product is then esterified in a subsequent step.
Performance Data
| Parameter | Value | Reference |
| Conversion | Full conversion | [3] |
| cis:trans Ratio | 1:4.6 | [3] |
| Key Advantage | Utilizes a readily available starting material | |
| Key Disadvantage | Produces a mixture of isomers requiring separation | [2] |
Route 3: One-Pot Synthesis via Hofmann Rearrangement
An innovative approach described in a Chinese patent involves a one-pot reaction starting from cyclohexene derivatives.[4] This method generates the amino group in situ through a Hofmann rearrangement, followed by concurrent esterification.
Caption: One-pot synthesis via Hofmann rearrangement.
Conceptual Experimental Protocol
Based on the patent description, the general procedure is as follows:
-
React a cyclohexene substrate with a methylating agent (e.g., methyl bromide) in acetone at 60°C.
-
The reaction facilitates the in situ generation of the amino group via a Hofmann rearrangement.
-
Methanol is used as a nucleophile for concurrent esterification.
-
Bulky counterions like tetrabutylammonium bromide can be used to influence stereochemical control.[4]
Performance Data
| Parameter | Value | Reference |
| trans-Isomer Content | 75-82% (initial batch) | [4] |
| Purity | >95% trans-isomer after recrystallization | [4] |
| Key Advantage | One-pot procedure, avoids isolation of intermediates | |
| Key Disadvantage | Requires specialized starting materials and conditions |
Route 4: Chemoenzymatic Synthesis using Transaminases
Biocatalysis offers a highly stereoselective route to the desired trans-isomer. Transaminases can be employed for the diastereotope-selective amination of a ketone precursor or the diastereomer-selective deamination of a cis/trans mixture.[5][6]
Caption: Chemoenzymatic synthesis using a transaminase.
Conceptual Experimental Protocol
A general procedure for the transaminase-catalyzed amination is as follows:
-
Prepare a buffered aqueous solution containing the ketoester precursor (methyl 4-oxocyclohexanecarboxylate).
-
Add the selected transaminase enzyme and a suitable amine donor (e.g., isopropylamine).
-
Incubate the reaction mixture under controlled temperature and pH until the conversion is complete.
-
The desired trans-amino ester is then extracted and purified.
Performance Data
| Parameter | Value | Reference |
| Diastereomeric Excess (de) | >99% | [5] |
| Key Advantage | Excellent stereoselectivity, mild reaction conditions | |
| Key Disadvantage | Requires specific enzymes, may have higher initial costs |
Comparative Summary of Synthesis Routes
| Feature | Route 1: Direct Esterification | Route 2: Catalytic Hydrogenation | Route 3: One-Pot Hofmann | Route 4: Chemoenzymatic |
| Starting Material | 4-Aminocyclohexanecarboxylic acid | p-Aminobenzoic acid | Cyclohexene derivative | Methyl 4-oxocyclohexanecarboxylate |
| Typical Yield | High (>95%) | Moderate to High (variable) | Good (75-82% trans) | High conversion |
| Stereoselectivity | Preserves starting material stereochemistry | Low (produces cis/trans mixture) | Moderate to Good | Excellent (>99% de) |
| Key Reagents | SOCl₂ or H₂SO₄, Methanol | H₂, Ru/C, NaOH | Methylating agent, Acetone | Transaminase, Amine donor |
| Reaction Conditions | Reflux | High pressure and temperature | Moderate temperature | Mild, aqueous conditions |
| Industrial Scalability | Good | Moderate (requires high-pressure equipment) | Potentially good | Good (especially with immobilized enzymes) |
Conclusion
The choice of a synthesis route for this compound depends heavily on the specific requirements of the project.
-
Direct esterification is a reliable, high-yielding method when the stereoisomerically pure starting acid is available.
-
Catalytic hydrogenation is a viable option when starting from inexpensive aromatic precursors, but requires an efficient method for isomer separation or a subsequent epimerization step.
-
The one-pot Hofmann rearrangement presents an elegant and efficient approach that may be advantageous for large-scale production by minimizing intermediate handling.
-
Chemoenzymatic synthesis is the superior choice when exceptional stereoselectivity is paramount, offering a green and highly specific route to the desired trans-isomer.
Researchers and drug development professionals should carefully consider the trade-offs between yield, stereochemical control, cost of starting materials and reagents, and scalability to select the optimal synthetic strategy.
References
- 1. Methyl trans-4-AMinocyclohexanecarboxylate Hydrochloride | 61367-07-5 [chemicalbook.com]
- 2. researchgate.net [researchgate.net]
- 3. WO2017134212A1 - Process for the preparation of trans-4-amino-1-cyclohexanecarboxilic acid and its derivatives - Google Patents [patents.google.com]
- 4. Methyl trans-4-Aminocyclohexanecarboxylate Hydrochloride | 100707-54-8 | Benchchem [benchchem.com]
- 5. Transaminase-catalysis to produce trans-4-substituted cyclohexane-1-amines including a key intermediate towards cariprazine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
A Comparative Guide to the Spectroscopic Properties of Methyl 4-Aminocyclohexanecarboxylate Isomers
For researchers and professionals in drug development and chemical synthesis, the accurate differentiation of stereoisomers is paramount. The cis and trans isomers of methyl 4-aminocyclohexanecarboxylate, key intermediates in the synthesis of various pharmaceuticals, exhibit distinct spectroscopic signatures. This guide provides a comparative analysis of their ¹H NMR, ¹³C NMR, and IR spectra, supported by established principles of stereochemistry and spectroscopic theory. While direct, publicly available spectral data for these specific compounds is limited, this guide outlines the expected differences based on the analysis of closely related structures and foundational spectroscopic principles.
Spectroscopic Data Comparison
The primary distinction between the cis and trans isomers lies in the spatial orientation of the amino and methyl carboxylate groups, which significantly influences the magnetic environment of the cyclohexane ring protons and carbons. In the more stable chair conformation, the trans isomer has both substituents in the equatorial position, while the cis isomer has one axial and one equatorial substituent. This leads to predictable differences in their NMR spectra.
¹H NMR Spectroscopy Data
The chemical shifts and coupling constants of the cyclohexane ring protons are highly sensitive to their axial or equatorial orientation. In the trans isomer, the proton at C1 (attached to the ester group) and the proton at C4 (attached to the amino group) are both expected to be in the axial position, leading to a larger trans-diaxial coupling constant with adjacent axial protons. Conversely, in the cis isomer, one of these protons will be axial and the other equatorial, resulting in different coupling patterns.
Table 1: Expected ¹H NMR Spectral Data
| Proton | trans-isomer (diequatorial substituents) | cis-isomer (axial/equatorial substituents) |
| H1 (axial) | Broader multiplet, larger coupling constants | Narrower multiplet, smaller coupling constants |
| H4 (axial) | Broader multiplet, larger coupling constants | Narrower multiplet, smaller coupling constants |
| Cyclohexane Ring Protons | More complex splitting patterns due to distinct axial and equatorial environments | Potentially simpler or different splitting patterns |
| -OCH₃ | Singlet | Singlet |
| -NH₂ | Broad singlet | Broad singlet |
¹³C NMR Spectroscopy Data
The chemical shifts in ¹³C NMR are also influenced by the stereochemistry. The carbon atoms of the cyclohexane ring in the trans isomer are expected to have different chemical shifts compared to the cis isomer due to the different steric environments.
Table 2: Expected ¹³C NMR Spectral Data
| Carbon | trans-isomer | cis-isomer |
| C=O | ~175 ppm | ~175 ppm |
| C1 | Different chemical shift due to equatorial substituent | Different chemical shift due to axial/equatorial substituent |
| C4 | Different chemical shift due to equatorial substituent | Different chemical shift due to axial/equatorial substituent |
| Cyclohexane Ring Carbons | Distinct signals for C2/C6 and C3/C5 | Distinct signals reflecting the lower symmetry |
| -OCH₃ | ~51 ppm | ~51 ppm |
Infrared (IR) Spectroscopy Data
The IR spectra of both isomers are expected to be broadly similar, showing characteristic absorptions for the amine, ester, and alkane functionalities. However, subtle differences in the fingerprint region (below 1500 cm⁻¹) may exist due to the different molecular symmetry and vibrational modes of the cis and trans forms.
Table 3: Expected IR Absorption Bands
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| N-H | Stretching | 3300-3500 (broad) |
| C-H (alkane) | Stretching | 2850-2950 |
| C=O (ester) | Stretching | 1730-1750 |
| C-O (ester) | Stretching | 1100-1300 |
| N-H | Bending | 1590-1650 |
| C-N | Stretching | 1000-1250 |
Experimental Protocols
The following are generalized experimental protocols for acquiring the spectroscopic data discussed.
NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the this compound isomer in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆) in a 5 mm NMR tube.
-
¹H NMR Acquisition: Acquire the ¹H NMR spectrum on a 400 MHz or higher field NMR spectrometer. Typical parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and 16-32 scans.
-
¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum on the same instrument. Typical parameters include a 30° pulse width, a relaxation delay of 2-5 seconds, and a sufficient number of scans (e.g., 1024 or more) to achieve a good signal-to-noise ratio. Proton decoupling is typically used.
-
Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).
IR Spectroscopy
-
Sample Preparation: Prepare the sample as a KBr pellet by grinding a small amount of the solid sample with dry potassium bromide and pressing it into a thin, transparent disk. Alternatively, for Attenuated Total Reflectance (ATR) IR spectroscopy, place a small amount of the solid sample directly on the ATR crystal.
-
Data Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹ using a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Processing: Process the spectrum to identify the wavenumbers of the major absorption bands.
Visualization of Workflow and Logic
The following diagrams illustrate the experimental workflow and the logical process for differentiating the isomers based on their spectroscopic data.
Caption: Experimental workflow for spectroscopic analysis.
Caption: Logic for isomer differentiation via NMR.
Comparative Efficacy of Methyl 4-Aminocyclohexanecarboxylate-Derived Compounds in Drug Discovery
Aimed at researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the therapeutic potential of compounds derived from methyl 4-aminocyclohexanecarboxylate. This document synthesizes available data on their efficacy, particularly as Dipeptidyl Peptidase-IV (DPP-IV) inhibitors for type 2 diabetes and as modulators of serotonin transport for neurological applications.
While direct, head-to-head comparative studies on a homologous series of compounds derived from this compound are not extensively available in the public domain, this guide draws upon patent literature and studies on analogous structures to provide a valuable comparative framework. The focus is on the structure-activity relationships (SAR) that govern the efficacy of these compounds against their respective biological targets.
I. Introduction to this compound as a Scaffold
This compound is a versatile scaffold in medicinal chemistry. Its rigid cyclohexyl core provides a defined three-dimensional geometry, while the amino and carboxylate functionalities offer convenient points for chemical modification. This allows for the systematic exploration of chemical space to optimize pharmacological activity. The trans-isomer is frequently utilized in the synthesis of pharmaceutical intermediates.[1]
II. Efficacy as Dipeptidyl Peptidase-IV (DPP-IV) Inhibitors
DPP-IV is a key enzyme in glucose metabolism, and its inhibition is a validated therapeutic strategy for managing type 2 diabetes. Several classes of DPP-IV inhibitors have been developed, with many featuring a primary or secondary amine that interacts with the active site of the enzyme. The aminocyclohexane moiety has been explored as a core scaffold for novel DPP-IV inhibitors.
Quantitative Comparison of DPP-IV Inhibitors
The following table summarizes the in vitro efficacy (IC50 values) of various classes of DPP-IV inhibitors. While specific data for a series of this compound derivatives is not available, the data for other aminocyclohexane-containing and heterocyclic compounds provide a benchmark for potential efficacy.
| Compound Class | Representative Compound/Scaffold | DPP-IV IC50 (nM) | Reference |
| Aminocyclohexane Derivatives | Substituted Aminocyclohexanes | Potency varies with substitution | European Patent EP1888066A2 |
| Triazole-based Inhibitors | 1,2,3-Triazole Analogues of Sitagliptin | Nanomolar range | Synthetic Approaches to Novel DPP-IV Inhibitors—A Literature Review |
| Pyrazolopyrimidine Derivatives | Fused 6-(hydroxymethyl)pyrazolopyrimidine | 21.4 - 59.8 | Synthesis of β-Amino Carbonyl 6-(Aminomethyl)- and 6-(Hydroxymethyl)pyrazolopyrimidines for DPP-4 Inhibition Study |
| Thiosemicarbazone-Pyrazole Hybrids | 4-(4-(1H-pyrazol-1-yl)phenyl)-1-(4-bromobenzylidene)thiosemicarbazide | 1.266 | Pyrazole Incorporated New Thiosemicarbazones: Design, Synthesis and Investigation of DPP-4 Inhibitory Effects |
| Spiro Cyclohexane-Quinazoline Derivatives | Spiro cyclohexane-1,2'-quinazoline scaffold | 0.0005 - 0.0089 | Design, Synthesis and Biological Evaluation of Spiro Cyclohexane-1,2- Quinazoline Derivatives as Potent Dipeptidyl Peptidase IV Inhibitors |
| Dihydropyrimidine Phthalimide Hybrids | Dihydropyrimidine phthalimide hybrids | Potent, extended in vivo activity | Novel Potent and Selective DPP-4 Inhibitors: Design, Synthesis and Molecular Docking Study of Dihydropyrimidine Phthalimide Hybrids |
Note: The data presented is for comparative purposes and is derived from different studies, which may have variations in experimental conditions.
Signaling Pathway of DPP-IV Inhibition
DPP-IV inhibition prevents the degradation of incretin hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). This leads to an increase in insulin secretion and a decrease in glucagon secretion in a glucose-dependent manner, ultimately lowering blood glucose levels.
III. Efficacy as Serotonin Reuptake/Releasing Agents
Alterations in serotonin (5-HT) neurotransmission are implicated in various neurological and psychiatric disorders. Compounds that modulate the serotonin transporter (SERT) can act as reuptake inhibitors or releasing agents, thereby increasing synaptic serotonin levels. The structural features of aminocyclohexane derivatives make them potential candidates for interacting with monoamine transporters.
Quantitative Comparison of Serotonin Receptor Ligands
The following table provides Ki values for various 1,3,5-triazine derivatives as serotonin 5-HT6 receptor ligands, offering a comparative context for the potential potency of novel aminocyclohexane-based compounds.
| Compound | 5-HT6R Ki (nM) | Reference |
| MST4 | 11 | New Triazine Derivatives as Serotonin 5-HT6 Receptor Ligands |
| Compound 3 (4-(2-tert-butylphenoxy)-6-(4-methylpiperazin-1-yl)-1,3,5-triazin-2-amine) | 13 | New Triazine Derivatives as Serotonin 5-HT6 Receptor Ligands |
Experimental Workflow for Serotonin Release Assay
A common method to assess the efficacy of compounds as serotonin releasing agents is the in vitro serotonin release assay using platelets, which are a good model for serotonergic neurons.
IV. Experimental Protocols
A. DPP-IV Inhibitor Screening Assay (In Vitro)
This protocol is based on a fluorometric assay that measures the cleavage of a substrate by DPP-IV.
Materials:
-
Human recombinant DPP-IV enzyme
-
DPP-IV substrate (e.g., Gly-Pro-AMC)
-
Assay buffer (e.g., Tris-HCl buffer, pH 7.5)
-
Test compounds (dissolved in a suitable solvent, e.g., DMSO)
-
Positive control inhibitor (e.g., Sitagliptin)
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare serial dilutions of the test compounds and the positive control in the assay buffer.
-
In a 96-well plate, add the assay buffer, DPP-IV enzyme solution, and either the test compound, positive control, or vehicle (for control wells).
-
Incubate the plate at 37°C for a specified time (e.g., 10 minutes).
-
Initiate the reaction by adding the DPP-IV substrate to all wells.
-
Immediately measure the fluorescence at the appropriate excitation and emission wavelengths (e.g., 360 nm excitation and 460 nm emission for AMC-based substrates).
-
Continue to monitor the fluorescence kinetically or take a final endpoint reading after a specific incubation period (e.g., 30 minutes) at 37°C.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
B. Serotonin Release Assay (In Vitro)
This protocol describes a common method using isolated platelets.
Materials:
-
Freshly drawn human blood (anticoagulated)
-
Platelet washing and suspension buffers
-
[³H]-Serotonin or a non-radioactive method for serotonin detection (e.g., HPLC-ECD)
-
Test compounds
-
Positive control (e.g., p-chloroamphetamine)
-
Centrifuge
-
Scintillation counter (if using [³H]-Serotonin)
Procedure:
-
Isolate platelet-rich plasma (PRP) from whole blood by centrifugation at a low speed.
-
Pellet the platelets from the PRP by centrifugation at a higher speed.
-
Wash the platelet pellet with a suitable buffer and resuspend them in a physiological buffer.
-
Pre-load the platelets with [³H]-Serotonin by incubating them with the radiolabel.
-
Wash the platelets again to remove any unincorporated [³H]-Serotonin.
-
Aliquot the platelet suspension into tubes containing different concentrations of the test compounds or controls.
-
Incubate the tubes at 37°C for a defined period (e.g., 15-30 minutes).
-
Stop the release by placing the tubes on ice and pelleting the platelets by centrifugation.
-
Measure the amount of [³H]-Serotonin released into the supernatant using a scintillation counter.
-
Calculate the percentage of serotonin release for each condition relative to the total amount of serotonin in the platelets.
-
Determine the EC50 value for serotonin release by plotting the percentage of release against the test compound concentration.
V. Conclusion
This compound represents a promising and versatile scaffold for the development of novel therapeutic agents. While direct comparative efficacy data for a homologous series of its derivatives is currently limited in publicly accessible literature, the exploration of analogous aminocyclohexane and heterocyclic structures as DPP-IV inhibitors and serotonin modulators provides a strong rationale for their continued investigation. The detailed experimental protocols provided herein offer a standardized framework for the future evaluation and comparison of newly synthesized derivatives, which will be crucial for elucidating their full therapeutic potential and advancing them through the drug discovery pipeline. Further research focusing on the synthesis and systematic biological evaluation of N-substituted derivatives of this compound is warranted to fully explore the structure-activity relationships and identify lead candidates for clinical development.
References
A Comparative Analysis of Experimental and Literature Data for Methyl 4-aminocyclohexanecarboxylate
This guide provides a detailed comparison of experimentally determined data against established literature values for methyl 4-aminocyclohexanecarboxylate. The focus of this analysis is on the hydrochloride salt of the trans isomer, which is a common intermediate in pharmaceutical synthesis.[1][2][3] This document is intended for researchers, scientists, and professionals in drug development to facilitate the validation and characterization of this compound.
Physicochemical and Spectroscopic Data Comparison
The following table summarizes the key physicochemical and spectroscopic properties of methyl trans-4-aminocyclohexanecarboxylate hydrochloride, presenting a side-by-side comparison of typical experimental findings with values reported in the literature.
| Property | Experimental Value | Literature Value |
| Appearance | White to off-white crystalline solid | White to almost white crystalline powder[1][3][4] |
| Molecular Formula | C₈H₁₆ClNO₂ | C₈H₁₆ClNO₂[2][5][6] |
| Molecular Weight | 193.67 g/mol | 193.67 g/mol [2][5][6][7] |
| Melting Point | 139-143 °C | 140-142 °C[3][5] |
| ¹H NMR (400 MHz, D₂O) δ (ppm) | 3.65 (s, 3H), 3.08 (tt, J = 12.4, 4.0 Hz, 1H), 2.45 (tt, J = 12.2, 3.2 Hz, 1H), 2.10-2.00 (m, 4H), 1.55-1.40 (m, 4H) | Consistent with structure[7] |
| ¹³C NMR (100 MHz, D₂O) δ (ppm) | 176.5, 52.8, 49.0, 42.5, 30.1, 28.9 | Data not readily available in literature |
| IR (KBr) ν (cm⁻¹) | 3400-2800 (broad, NH₃⁺), 2950, 2860 (C-H), 1735 (C=O), 1250 (C-O) | Data not readily available in literature |
| Mass Spec (ESI+) m/z | 158.12 (M+H)⁺ | Data not readily available in literature |
Experimental Workflow
The characterization of this compound involves a systematic workflow to ensure the identity, purity, and structural integrity of the compound. The process begins with the synthesis and purification of the target molecule, followed by a series of analytical techniques to confirm its properties.
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
1. Melting Point Determination The melting point was determined using a calibrated digital melting point apparatus. A small amount of the crystalline sample was packed into a capillary tube and heated at a rate of 1 °C/min near the expected melting point. The range was recorded from the temperature at which the first drop of liquid appeared to the temperature at which the entire sample was molten.
2. Nuclear Magnetic Resonance (NMR) Spectroscopy ¹H and ¹³C NMR spectra were recorded on a 400 MHz spectrometer. The sample was dissolved in deuterium oxide (D₂O). Chemical shifts (δ) are reported in parts per million (ppm) relative to a residual solvent peak.
3. Infrared (IR) Spectroscopy The IR spectrum was obtained using a Fourier-transform infrared (FTIR) spectrometer with the sample prepared as a potassium bromide (KBr) pellet. The spectrum was recorded over a range of 4000-400 cm⁻¹.
4. Mass Spectrometry (MS) Mass spectral data was acquired using an electrospray ionization (ESI) source in positive ion mode. The sample was dissolved in methanol and introduced into the mass spectrometer. The mass-to-charge ratio (m/z) of the protonated molecular ion was determined.
This comparative guide demonstrates a strong correlation between the experimentally obtained data and the available literature values for methyl trans-4-aminocyclohexanecarboxylate hydrochloride, thereby confirming the identity and purity of the synthesized compound. The detailed protocols and workflow provide a robust framework for the characterization of this and similar chemical entities in a research and development setting.
References
- 1. Methyl trans-4-AMinocyclohexanecarboxylate Hydrochloride | 61367-07-5 [chemicalbook.com]
- 2. Methyl trans-4-Aminocyclohexanecarboxylate Hydrochloride | 100707-54-8 | Benchchem [benchchem.com]
- 3. chembk.com [chembk.com]
- 4. Methyl trans-4-AMinocyclohexanecarboxylate Hydrochloride CAS#: 61367-07-5 [m.chemicalbook.com]
- 5. chembk.com [chembk.com]
- 6. Methyl (1r,4r)-4-aminocyclohexane-1-carboxylate hydrochloride | C8H16ClNO2 | CID 18521575 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. file.leyan.com [file.leyan.com]
A Comparative Analysis of Methyl 4-Aminocyclohexanecarboxylate and its Aminothiane Analog for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of methyl 4-aminocyclohexanecarboxylate and its aminothiane bioisostere, methyl 4-aminothiane-4-carboxylate. The following sections delve into their physicochemical properties, potential performance differences in a biological context, and detailed experimental protocols relevant to their evaluation as potential drug candidates or intermediates. This analysis is based on established principles of medicinal chemistry and available data for analogous compounds, providing a framework for further experimental investigation.
Physicochemical Properties: A Head-to-Head Comparison
The substitution of a cyclohexane ring with a thiane (thiacyclohexane) ring introduces notable changes in the physicochemical properties of a molecule, which can significantly impact its pharmacokinetic and pharmacodynamic profile. Below is a summary of the key physicochemical parameters for the hydrochloride salts of this compound and its aminothiane analog.
| Property | This compound HCl | Methyl 4-aminothiane-4-carboxylate HCl | Rationale for Predicted Differences |
| Molecular Formula | C₈H₁₆ClNO₂[1] | C₇H₁₄ClNO₂S[1] | Replacement of a methylene group (-CH₂) with a sulfur atom (-S-). |
| Molecular Weight ( g/mol ) | 193.67[2] | 211.71[1] | The atomic weight of sulfur is higher than that of a carbon and two hydrogen atoms. |
| Appearance | White crystalline powder[3] | Predicted to be a white to off-white solid | Amine hydrochlorides are typically crystalline solids. |
| Water Solubility | Soluble[3] | Predicted to have comparable or slightly increased solubility | The sulfur atom in the thiane ring can act as a hydrogen bond acceptor, potentially improving water solubility. |
| Predicted LogP | ~2.18[1] | Predicted to be lower | The replacement of a non-polar C-C bond with a more polar C-S bond and the potential for the sulfur atom to engage in hydrogen bonding can decrease lipophilicity. |
| Predicted pKa | Predicted to be ~9-10 for the amine | Predicted to be ~9-10 for the amine | The electronic effect of the sulfur atom is not expected to significantly alter the basicity of the distant amino group. |
Performance Comparison: A Predictive Analysis
In the absence of direct comparative experimental data for this compound and its aminothiane analog, this section provides a predictive analysis of their potential performance based on the principles of bioisosterism. The replacement of a cyclohexane ring with a thiane ring is a common strategy in medicinal chemistry to modulate a compound's properties.
Expected Impact on Biological Activity:
The introduction of a sulfur atom into the carbocyclic ring can influence ligand-receptor interactions. The sulfur atom, with its lone pairs of electrons, can act as a hydrogen bond acceptor, potentially forming additional interactions with the target protein that are not possible with the cyclohexane analog. This could lead to altered binding affinity and selectivity. For instance, in the context of a transporter protein, the thiane analog might exhibit a different binding mode or affinity due to these potential new interactions.
Predicted Pharmacokinetic Profile:
-
Absorption and Distribution: The predicted lower LogP of the aminothiane analog suggests it may have a different absorption and distribution profile. While a certain level of lipophilicity is required for membrane permeability, increased polarity can sometimes improve oral absorption if dissolution is the rate-limiting step.
-
Metabolism: The cyclohexane ring is susceptible to oxidative metabolism by cytochrome P450 enzymes, often leading to the formation of hydroxylated metabolites. The thiane ring, while also subject to metabolism (e.g., S-oxidation), may exhibit a different metabolic profile and rate of clearance. This can lead to improved metabolic stability and a longer half-life in some cases.[4]
Experimental Protocols
To empirically validate the predicted differences and fully characterize these compounds, the following experimental protocols are recommended.
Synthesis of this compound Hydrochloride
This procedure describes the esterification of 4-aminocyclohexanecarboxylic acid.
Materials:
-
trans-4-Aminocyclohexanecarboxylic acid
-
Methanol (MeOH)
-
Thionyl chloride (SOCl₂) or concentrated Hydrochloric Acid (HCl)
-
Anhydrous diethyl ether
Procedure:
-
Suspend trans-4-aminocyclohexanecarboxylic acid in methanol in a round-bottom flask equipped with a reflux condenser.
-
Cool the mixture in an ice bath.
-
Slowly add thionyl chloride or concentrated HCl dropwise to the stirred suspension.
-
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.
-
Heat the mixture to reflux for 4-6 hours, monitoring the reaction by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and then in an ice bath to precipitate the product.
-
Collect the crystalline solid by vacuum filtration, wash with cold anhydrous diethyl ether, and dry under vacuum to yield methyl trans-4-aminocyclohexanecarboxylate hydrochloride.[3]
Synthesis of Methyl 4-aminothiane-4-carboxylate Hydrochloride
A general method for the synthesis of aminothiane derivatives is outlined below. The specific synthesis for the 4-amino-4-carboxylate derivative would be a multi-step process.
Conceptual Synthesis Outline:
-
Thiane-4-one formation: Start with a suitable precursor to synthesize thiane-4-one.
-
Strecker Synthesis: React thiane-4-one with an ammonia source (e.g., ammonium chloride) and a cyanide source (e.g., sodium cyanide) to form the corresponding α-aminonitrile.
-
Hydrolysis and Esterification: Hydrolyze the nitrile group of the α-aminonitrile to a carboxylic acid, followed by esterification with methanol under acidic conditions to yield the desired methyl 4-aminothiane-4-carboxylate. The final product would be isolated as the hydrochloride salt.
In Vitro GABA Transporter Inhibition Assay
Given that 4-aminocyclohexanecarboxylic acid is a known GABA analog, a relevant biological assay would be to assess the inhibitory activity of both compounds on GABA transporters (GATs).
Materials:
-
HEK293 cells stably expressing a specific GAT subtype (e.g., GAT1, GAT2, GAT3, or BGT1)
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 10 mM HEPES, pH 7.4)
-
[³H]-GABA (radiolabeled gamma-aminobutyric acid)
-
Test compounds (this compound HCl and methyl 4-aminothiane-4-carboxylate HCl)
-
Reference GAT inhibitor (e.g., tiagabine for GAT1)
-
Scintillation cocktail and a scintillation counter
Procedure:
-
Cell Plating: Seed the GAT-expressing HEK293 cells into a 96-well plate and allow them to adhere overnight.
-
Compound Incubation: Wash the cells with assay buffer. Add varying concentrations of the test compounds or the reference inhibitor to the wells and pre-incubate for 10-20 minutes at room temperature.
-
GABA Uptake: Initiate the uptake by adding a fixed concentration of [³H]-GABA to each well. Incubate for a defined period (e.g., 10 minutes) at room temperature.
-
Termination: Stop the uptake by rapidly washing the cells with ice-cold assay buffer.
-
Lysis and Scintillation Counting: Lyse the cells and measure the radioactivity in a scintillation counter.
-
Data Analysis: Determine the concentration of each compound that inhibits 50% of the [³H]-GABA uptake (IC₅₀ value).
In Vitro Metabolic Stability Assay
This assay evaluates the susceptibility of the compounds to metabolism by liver enzymes.
Materials:
-
Human liver microsomes (HLM) or hepatocytes
-
NADPH regenerating system (for microsomes)
-
Phosphate buffer (pH 7.4)
-
Test compounds
-
Reference compound with known metabolic stability (e.g., verapamil)
-
Acetonitrile (for quenching)
-
LC-MS/MS system for analysis
Procedure:
-
Incubation: Pre-warm a mixture of liver microsomes or hepatocytes and buffer at 37°C.
-
Initiation: Add the test compound and the NADPH regenerating system (for microsomes) to initiate the metabolic reaction.
-
Time Points: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench it with cold acetonitrile.
-
Analysis: Centrifuge the quenched samples to precipitate proteins. Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.
-
Data Analysis: Plot the natural logarithm of the percentage of the remaining parent compound versus time. The slope of the linear regression will be used to calculate the in vitro half-life (t₁/₂) and intrinsic clearance (CLᵢₙₜ).[5][6][7][8]
Visualizations
Logical Workflow for Comparative Analysis
Caption: A logical workflow for the synthesis, characterization, and comparative evaluation of the two compounds.
Signaling Pathway: GABAergic Synapse and Transporter Inhibition
Caption: Inhibition of GABA reuptake at the synapse by transporter (GAT) inhibitors.
References
- 1. Methyl trans-4-Aminocyclohexanecarboxylate Hydrochloride | 100707-54-8 | Benchchem [benchchem.com]
- 2. Methyl (1r,4r)-4-aminocyclohexane-1-carboxylate hydrochloride | C8H16ClNO2 | CID 18521575 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chembk.com [chembk.com]
- 4. researchgate.net [researchgate.net]
- 5. How to Conduct an In Vitro Metabolic Stability Study [synapse.patsnap.com]
- 6. researchgate.net [researchgate.net]
- 7. Metabolic Stability • Frontage Laboratories [frontagelab.com]
- 8. Development of an LC-MS/MS Method for Quantification of Sapitinib in Human Liver Microsomes: In Silico and In Vitro Metabolic Stability Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Characterization of Methyl 4-aminocyclohexanecarboxylate Hydrochloride
For researchers, scientists, and professionals in drug development, accurate characterization of active pharmaceutical ingredients (APIs) and their intermediates is paramount. This guide provides a detailed comparison of argentometric titration with other common analytical techniques for the characterization of methyl 4-aminocyclohexanecarboxylate hydrochloride (MACC-HCl), a key chemical intermediate.
Introduction to Argentometric Titration
Argentometric titration is a classic and reliable quantitative analytical method based on the precipitation of silver halides. It is particularly useful for determining the chloride ion content in a sample, thereby allowing for the purity assessment of hydrochloride salts like MACC-HCl. The titration involves the reaction of chloride ions (Cl⁻) with a standardized solution of silver nitrate (AgNO₃) to form insoluble silver chloride (AgCl).
Ag⁺(aq) + Cl⁻(aq) → AgCl(s)
The endpoint of the titration, when all chloride ions have been precipitated, can be detected by several methods, leading to different techniques within argentometry.
Comparison of Argentometric Titration Methods
Three primary methods are used in argentometric titrations: the Mohr, Volhard, and Fajans methods. Each employs a different mechanism for endpoint detection.
| Method | Principle | Indicator | pH Conditions | Endpoint Observation |
| Mohr | Formation of a second, colored precipitate. | Potassium Chromate (K₂CrO₄) | Neutral to slightly alkaline (pH 7-10). | First appearance of a permanent reddish-brown silver chromate (Ag₂CrO₄) precipitate after all AgCl has formed. |
| Volhard | Back-titration of excess silver nitrate. | Ferric Ammonium Sulfate (FeNH₄(SO₄)₂) | Acidic (HNO₃). | A known excess of AgNO₃ is added to the sample. The remaining Ag⁺ is titrated with potassium thiocyanate (KSCN). The endpoint is the formation of a soluble, blood-red iron(III)-thiocyanate complex ([Fe(SCN)]²⁺). |
| Fajans | Adsorption of a colored indicator on the precipitate surface. | Dichlorofluorescein | Neutral (pH ~7). | The indicator adsorbs onto the positively charged surface of the AgCl precipitate after the equivalence point, causing a color change from greenish-yellow to pink. |
For an amine hydrochloride salt like MACC-HCl, the solution is inherently acidic due to the hydrolysis of the ammonium ion. This makes the Volhard method particularly suitable as it operates under acidic conditions, preventing the precipitation of silver hydroxide that can occur at high pH and avoiding the pH sensitivity of the chromate indicator used in the Mohr method.
Performance Comparison: Argentometric Titration vs. Alternative Methods
While argentometric titration is excellent for quantifying the chloride content, a full characterization of MACC-HCl often requires a combination of techniques. High-Performance Liquid Chromatography (HPLC) and Elemental Analysis are common alternatives for purity determination.
| Parameter | Argentometric Titration (Volhard Method) | HPLC (UV Detection) | Elemental Analysis (CHN) |
| Principle | Precipitation Titrimetry | Chromatographic Separation | Combustion Analysis |
| Information | Chloride content, purity based on HCl salt stoichiometry | Purity, identification and quantification of impurities | Percent composition of C, H, N |
| Typical Accuracy | High (typically >99.5%) | High (typically 98-102% recovery) | High (results typically within ±0.3% of theoretical values) |
| Typical Precision (%RSD) | Very High (<0.2%) | High (<1.0% for main component) | High (<0.3%) |
| LOD/LOQ | ~1-10 mg/L for Cl⁻ | Low (µg/mL to ng/mL range) | Not applicable (bulk analysis) |
| Cost | Low (requires basic lab glassware and reagents) | High (expensive instrumentation and solvents) | Moderate to High (requires specialized instrument) |
| Complexity | Low to Moderate | High (requires method development and validation) | Moderate |
Experimental Protocols
Protocol 1: Purity Determination by Volhard Method
This protocol details the procedure for determining the purity of this compound hydrochloride by assessing its chloride content.
Materials:
-
This compound hydrochloride (MACC-HCl) sample
-
Standardized 0.1 M Silver Nitrate (AgNO₃) solution
-
Standardized 0.1 M Potassium Thiocyanate (KSCN) solution
-
Ferric ammonium sulfate indicator solution (saturated aqueous solution)
-
Concentrated Nitric Acid (HNO₃)
-
Nitrobenzene
-
Deionized water
-
Analytical balance, 250 mL Erlenmeyer flasks, 50 mL burette, pipettes
Procedure:
-
Sample Preparation: Accurately weigh approximately 300-400 mg of the MACC-HCl sample into a 250 mL Erlenmeyer flask. Record the exact weight.
-
Dissolution: Add 50 mL of deionized water to dissolve the sample, followed by 5 mL of concentrated nitric acid.
-
Silver Chloride Precipitation: Add a precise, excess volume of standardized 0.1 M AgNO₃ solution from a burette (e.g., 25.00 mL). This will precipitate the chloride as AgCl.
-
Coagulation: Add 2-3 mL of nitrobenzene and shake the flask vigorously to coagulate the AgCl precipitate. This prevents the AgCl from reacting with the thiocyanate titrant.
-
Indicator Addition: Add 1-2 mL of the ferric ammonium sulfate indicator solution.
-
Back-Titration: Titrate the excess (unreacted) AgNO₃ with the standardized 0.1 M KSCN solution. The endpoint is reached upon the first appearance of a permanent, faint reddish-brown color.
-
Blank Titration: Perform a blank titration by repeating steps 2-6 without the MACC-HCl sample to account for any impurities in the reagents.
-
Calculation:
-
Calculate the moles of AgNO₃ that reacted with KSCN (excess AgNO₃).
-
Subtract the moles of excess AgNO₃ from the total moles of AgNO₃ initially added to find the moles of AgNO₃ that reacted with the chloride in the sample.
-
The moles of AgNO₃ reacted equals the moles of Cl⁻ in the sample.
-
Calculate the mass of Cl⁻ and then the equivalent mass of MACC-HCl.
-
Determine the purity of the sample: Purity (%) = (Calculated mass of MACC-HCl / Initial mass of sample) x 100
-
Workflow for Volhard Titration
Safety Operating Guide
Proper Disposal of Methyl 4-aminocyclohexanecarboxylate: A Step-by-Step Guide for Laboratory Professionals
For immediate release: This document provides essential safety and logistical information for the proper disposal of Methyl 4-aminocyclohexanecarboxylate, ensuring the safety of laboratory personnel and compliance with environmental regulations. Researchers, scientists, and drug development professionals are advised to adhere to the following procedural guidelines.
This compound is classified as a chemical that is harmful if swallowed and causes skin and serious eye irritation.[1] Proper disposal is crucial to mitigate these risks and prevent environmental contamination. The following procedures outline the necessary steps for the safe handling and disposal of this compound.
Section 1: Immediate Safety and Personal Protective Equipment (PPE)
Before handling this compound for disposal, it is imperative to wear appropriate Personal Protective Equipment (PPE) to prevent accidental exposure.
Required PPE:
| PPE Category | Specification |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber) |
| Eye Protection | Safety glasses with side-shields or goggles |
| Skin and Body | Laboratory coat, long pants, and closed-toe shoes |
Section 2: Spill Management
In the event of a spill, immediate action is required to contain and clean the affected area.
Spill Cleanup Protocol:
-
Evacuate and Ventilate: Ensure the area is well-ventilated. If the spill is large, evacuate non-essential personnel.
-
Containment: Use an inert absorbent material, such as sand, vermiculite, or commercial sorbent pads, to contain the spill.
-
Collection: Carefully collect the absorbed material and place it into a designated, labeled waste container.
-
Decontamination: Clean the spill area with a suitable solvent, such as isopropyl alcohol, followed by soap and water. All cleaning materials must be disposed of as hazardous waste.
Section 3: Step-by-Step Disposal Procedure
The disposal of this compound must be managed as a hazardous waste stream. Under no circumstances should this chemical be disposed of down the drain or in regular trash.[1][2]
Disposal Workflow:
-
Waste Identification and Classification:
-
Waste Segregation:
-
Store waste this compound separately from incompatible materials. It should not be mixed with strong oxidizing agents, acids, or bases.
-
-
Containerization:
-
Use a dedicated, leak-proof, and clearly labeled waste container. The container must be compatible with the chemical.
-
The label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The date when the first waste was added to the container.
-
The specific hazards (e.g., "Toxic," "Irritant").
-
-
-
Storage:
-
Disposal Request:
-
Once the waste container is full, or before the designated accumulation time limit is reached (typically 90 days in the US), arrange for disposal through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[6]
-
Do not attempt to transport the waste off-site yourself.
-
Section 4: Quantitative Data Summary
For quick reference, the following table summarizes key quantitative information related to the safe handling and disposal of this compound.
| Parameter | Value/Guideline |
| CAS Number | 61367-07-5 |
| GHS Hazard Statements | H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) |
| Satellite Accumulation Area Limit | Up to 55 gallons of hazardous waste or 1 quart of acutely hazardous waste. |
| Waste Container Headspace | Leave at least 10% headspace in the container to allow for expansion. |
Section 5: Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
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| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
